molecular formula C8H11N5 B1276414 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1119391-48-8

5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1276414
CAS No.: 1119391-48-8
M. Wt: 177.21 g/mol
InChI Key: RQDSNKYYHIZWJX-UHFFFAOYSA-N
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Description

5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H11N5 and its molecular weight is 177.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-5-6-7(10)11-12-8(6)13-3-1-2-4-13/h1-4H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSNKYYHIZWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216520
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
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Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020416-38-9
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020416-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis proceeds through a two-step sequence, commencing with the preparation of a key intermediate, 2-[(dipyrrolidin-1-yl)methylene]malononitrile, followed by a cyclization reaction with hydrazine hydrate. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and includes visualizations to elucidate the reaction pathway.

Introduction: The Significance of Substituted Pyrazoles

5-amino-1H-pyrazole-4-carbonitrile derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural motif is a key component in a wide array of biologically active molecules, exhibiting properties such as kinase inhibition, anti-inflammatory, and anticancer activities. The specific substitution at the 3-position with a pyrrolidinyl group can significantly influence the molecule's pharmacological profile, making the targeted synthesis of compounds like this compound a crucial endeavor for the development of novel therapeutics.

This guide focuses on a strategic and accessible synthetic route that allows for the efficient construction of this target molecule, providing researchers with the necessary information to replicate and adapt the methodology for their specific research needs.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

Step 1: Synthesis of the Key Intermediate: 2-[(Dipyrrolidin-1-yl)methylene]malononitrile

The initial and crucial step involves the formation of an activated malononitrile derivative that incorporates the pyrrolidinyl moiety. A highly effective method for this transformation is the reaction of 2-[bis(methylthio)methylene]malononitrile with pyrrolidine.[1] This reaction proceeds via a nucleophilic substitution mechanism where the pyrrolidine displaces the methylthio groups.

Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring

The second step is a classic pyrazole synthesis involving the cyclization of the dicyanovinyl intermediate with hydrazine. The reaction of 2-[(dipyrrolidin-1-yl)methylene]malononitrile with hydrazine hydrate leads to the formation of the desired this compound. This reaction is a well-established method for constructing 5-aminopyrazole systems from appropriately substituted acrylonitriles.[2][3]

Reaction Mechanism and Rationale

The choice of this particular synthetic route is underpinned by the reactivity of the starting materials and the stability of the intermediates.

  • Step 1: Formation of the Enamine-like Intermediate: The reaction between 2-[bis(methylthio)methylene]malononitrile and pyrrolidine is driven by the good leaving group ability of the methylthio groups and the nucleophilicity of the pyrrolidine nitrogen. The resulting 2-[(dipyrrolidin-1-yl)methylene]malononitrile is a stable, electron-rich alkene, activated for subsequent reactions.

  • Step 2: Pyrazole Ring Formation: The cyclization with hydrazine proceeds through a nucleophilic attack of the hydrazine on one of the nitrile groups, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring. The regioselectivity of this reaction, leading to the 5-amino-3-pyrrolidinyl substitution pattern, is governed by the electronic nature of the substituted acrylonitrile intermediate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • 2-[bis(methylthio)methylene]malononitrile

  • Pyrrolidine

  • Ethanol

  • Hydrazine hydrate

  • Hydrochloric acid (for workup, if necessary)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Step 1: Synthesis of 2-[(Dipyrrolidin-1-yl)methylene]malononitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-[bis(methylthio)methylene]malononitrile (1 equivalent) in ethanol.

  • To this solution, add pyrrolidine (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • In a round-bottom flask, suspend the purified 2-[(dipyrrolidin-1-yl)methylene]malononitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will likely precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization to obtain the final this compound.

Data Presentation

StepReactantsReagents/SolventsReaction TimeTemperatureYield (%)
12-[bis(methylthio)methylene]malononitrile, PyrrolidineEthanol2-4 hoursReflux~80%[1]
22-[(Dipyrrolidin-1-yl)methylene]malononitrileHydrazine hydrate, Ethanol4-6 hoursRefluxHigh

Note: The yield for Step 2 is expected to be high based on similar reported cyclization reactions, though a specific literature value for this exact transformation was not found.

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pyrazole Formation Start1 2-[bis(methylthio)methylene]malononitrile Intermediate 2-[(Dipyrrolidin-1-yl)methylene]malononitrile Start1->Intermediate Ethanol, Reflux Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Ethanol, Reflux FinalProduct This compound Intermediate->FinalProduct Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct Ethanol, Reflux

Caption: Synthesis of this compound.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. By utilizing readily available starting materials and well-established reaction conditions, this guide offers a practical approach for researchers in the field of medicinal chemistry and drug development to access this important heterocyclic scaffold. The provided protocol and mechanistic insights are intended to facilitate the successful synthesis and further exploration of the biological activities of this and related pyrazole derivatives.

References

  • Anwar, H. F., & Elnagdi, M. H. (2009). Approaches towards the synthesis of 5-aminopyrazoles. ARKIVOC, 2009(i), 198-250.
  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (2015). Organic Letters, 17(12), 2964-2967.
  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018). The Journal of Organic Chemistry, 83(24), 15380-15405.
  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-157.
  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018). The Journal of Organic Chemistry, 83(24), 15380-15405.
  • Al-Adiwish, W. M., et al. (2022). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. Al-Mukhtar Journal of Sciences, 37(2), 105-112.

Sources

A Technical Guide to the Physicochemical Characterization of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features allow for diverse biological activities, and derivatives have been explored for their potential as insecticidal, antifungal, anti-inflammatory, and even antitumor agents.[1][2][3] The versatility of this heterocyclic system stems from the multiple points for substitution on the pyrazole ring, enabling fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on a specific, novel derivative: 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile . As with many novel compounds, publicly available experimental data is scarce. Therefore, this document serves as a comprehensive roadmap for the full physicochemical characterization of this molecule, from initial synthesis to detailed structural and property analysis. It is designed to provide research scientists with the necessary theoretical grounding and practical, step-by-step protocols to thoroughly investigate this and similar novel chemical entities. The methodologies outlined herein are based on established analytical techniques, illustrated with data from closely related, published pyrazole analogs.

Part 1: Molecular Structure and Preliminary Assessment

A foundational step in characterizing any new molecule is to understand its basic structural and electronic properties. This begins with its two-dimensional representation and progresses to in silico predictions that guide subsequent experimental work.

Molecular Structure:

The target compound, this compound, possesses a central pyrazole ring. Key functional groups include a primary amine at position 5, a nitrile group at position 4, and a saturated pyrrolidine ring attached to position 3. The presence of both hydrogen bond donors (the amino group and the pyrazole N-H) and acceptors (the nitrile nitrogen and the pyrazole ring nitrogens) suggests significant potential for intermolecular interactions, which will influence properties like melting point and solubility.

cluster_main This compound cluster_pyrrolidine Pyrrolidine C1 C C2 C C1->C2 C_nitrile C C1->C_nitrile N3 N C2->N3 N_pyrrolidine N C2->N_pyrrolidine N4 N N3->N4 C5 C N4->C5 N_pyrazole_H NH C5->C1 N_amino H₂N C5->N_amino N_nitrile N C_nitrile->N_nitrile C6 CH₂ N_pyrrolidine->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C9->N_pyrrolidine

Caption: Molecular structure of the target compound.

In Silico Physicochemical Predictions:

Before embarking on laboratory work, computational tools can provide valuable estimates of key properties. These predictions help in planning experiments, such as choosing appropriate solvent systems for synthesis and analysis.

PropertyPredicted ValueSignificance
Molecular Formula C₈H₁₁N₅Defines the elemental composition.
Molecular Weight 177.21 g/mol Essential for all stoichiometric calculations.
pKa ~4-5 (amino), ~10-11 (pyrazole NH)Predicts ionization state at different pH values.
cLogP ~0.5 - 1.5Indicates moderate lipophilicity.
Aqueous Solubility Low to moderateGuides formulation and biological testing strategies.

Part 2: Synthesis and Structural Elucidation

The synthesis and unambiguous confirmation of the molecular structure are paramount. This section outlines a plausible synthetic route and the critical spectroscopic techniques required for structural verification.

Proposed Synthesis Workflow

A common and effective method for constructing the 5-aminopyrazole-4-carbonitrile core involves the condensation of a hydrazine with a malononitrile derivative.[4][5] A plausible route for the target molecule is a three-component reaction.

G reagent1 Malononitrile reaction1 Condensation (e.g., in Ethanol) reagent1->reaction1 reagent2 Pyrrolidine reagent2->reaction1 reagent3 Hydrazine reaction2 Cyclization (Reflux) reagent3->reaction2 intermediate Enaminonitrile Intermediate intermediate->reaction2 product Target Compound (5-amino-3-(pyrrolidin-1-yl) -1H-pyrazole-4-carbonitrile) purification Purification (Crystallization/Chromatography) product->purification reaction1->intermediate reaction2->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Spectroscopic Analysis

The identity and purity of the synthesized compound must be confirmed rigorously.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the carbon-hydrogen framework of the molecule and confirm connectivity.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for compounds with exchangeable protons like -NH₂ and -NH).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Signals (in DMSO-d₆):

      • ~11.0-12.0 ppm (broad singlet, 1H): Pyrazole N-H proton.

      • ~5.0-6.0 ppm (broad singlet, 2H): Amino (-NH₂) protons.

      • ~3.0-3.5 ppm (multiplet, 4H): Pyrrolidine protons adjacent to the nitrogen (-NCH₂).

      • ~1.8-2.2 ppm (multiplet, 4H): Remaining pyrrolidine protons (-CH₂CH₂-).

    • Expected ¹³C NMR Signals: Signals corresponding to the nitrile carbon (~115-120 ppm), aromatic/heterocyclic carbons (~90-160 ppm), and aliphatic carbons of the pyrrolidine ring (~25 and ~50 ppm).

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

    • Expected Characteristic Absorption Bands:

      • 3450-3200 cm⁻¹ (doublet or broad): N-H stretching vibrations of the amino and pyrazole groups.[6][7]

      • ~2210 cm⁻¹ (sharp, strong): C≡N stretching of the nitrile group.[1][6][7]

      • 1640-1580 cm⁻¹: C=N and C=C stretching of the pyrazole ring and N-H bending.[6]

3. Mass Spectrometry (MS)

  • Objective: To determine the exact molecular weight and obtain information about the molecule's fragmentation pattern.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Expected Result: The primary observation should be the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated exact mass of the compound (C₈H₁₂N₅⁺).

Part 3: Determination of Core Physicochemical Properties

Understanding the fundamental physicochemical properties is critical for any downstream application, particularly in drug development.

Melting Point and Thermal Analysis

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure crystalline compound.

  • Protocol:

    • A small amount of the dry, crystalline sample is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased slowly (1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to complete melting is recorded.

  • Context from Analogs: Substituted 5-aminopyrazole-4-carbonitriles exhibit a wide range of melting points, often from ~100 °C to well over 200 °C, depending on their substitution pattern and intermolecular forces.[1][6][7]

Solubility Profile

Solubility is a key determinant of a compound's behavior in both chemical reactions and biological systems.

  • Protocol (Kinetic Solubility Assay):

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a series of aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) and to various organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate).

    • Shake the samples for a set period (e.g., 2 hours) at a constant temperature.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

Acid Dissociation Constant (pKa)

The pKa value dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

  • Protocol (Potentiometric Titration):

    • Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture.

    • Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of titrant.

    • The pKa values are determined from the inflection points of the resulting titration curve. The amino group and the pyrazole N-H are the primary ionizable centers.

Part 4: Advanced Structural Analysis - Crystallography

For an unambiguous, three-dimensional understanding of the molecule, single-crystal X-ray diffraction is the gold standard.

G start Synthesized & Purified Compound crystal_growth Crystal Growth (Slow evaporation, vapor diffusion, etc.) start->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Computational Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement final_structure Final 3D Structure (Bond lengths, angles, intermolecular interactions) refinement->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

A successful crystal structure provides precise data on bond lengths, bond angles, and torsional angles. Crucially, it reveals the packing of molecules in the solid state, detailing the hydrogen bonds and other intermolecular interactions that govern the material's properties.[2][8][9] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Conclusion

The characterization of a novel compound like this compound requires a systematic and multi-faceted approach. By combining in silico prediction, robust synthesis, and a suite of spectroscopic and analytical techniques, researchers can build a comprehensive physicochemical profile. This guide provides a detailed framework for these essential investigations, enabling the confident progression of this and other promising molecules from the laboratory bench toward their potential applications.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Mohamed, S. K., Akkurt, M., Fronczek, F. R., El-Remaily, M. A. A., & Abdelhamid, A. A. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2784. Available at: [Link]

  • Properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. (n.d.). Chemcasts. Available at: [Link]

  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10471–10488. Available at: [Link]

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. (n.d.). Chemcasts. Available at: [Link]

  • Elnagdy, H. M. F., & Sarma, D. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications. ResearchGate. Available at: [Link]

  • Ghahremanzadeh, R., Fereshteh, Z., & Naeimabadi, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9. Available at: [Link]

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. Available at: [Link]

  • One-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Mohamed, S. K., Akkurt, M., Fronczek, F. R., El-Remaily, M. A. A., & Abdelhamid, A. A. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. PubMed. Available at: [Link]

  • Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

  • One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. (2021). ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile: A Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile (CAS Number: 1119391-48-8), a heterocyclic building block of significant interest in contemporary medicinal chemistry. While not an active pharmaceutical ingredient in itself, this molecule serves as a critical starting material for the synthesis of a class of potent and selective kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. This guide will delve into the physicochemical properties, synthesis, and strategic application of this compound in the development of targeted therapeutics for oncology and inflammatory diseases. We will explore the chemical logic behind its use as a precursor and provide detailed synthetic methodologies for its conversion into advanced pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its value lies in its metabolic stability and its ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine portion of ATP. The 5-amino-3-substituted-1H-pyrazole-4-carbonitrile framework, in particular, has emerged as a highly versatile intermediate.[3] The amino group at the 5-position and the nitrile at the 4-position are strategically positioned to facilitate a cyclocondensation reaction to form the fused pyrazolo[1,5-a]pyrimidine ring system. This bicyclic heterocycle is a cornerstone in the design of inhibitors for a range of clinically relevant kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Fibroblast Growth Factor Receptors (FGFRs), and Polo-like Kinase 1 (PLK1).[4][5][6]

The title compound, this compound, incorporates a pyrrolidine moiety at the 3-position. This saturated heterocycle can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidate. This guide will illuminate the path from this key building block to potentially life-saving therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
CAS Number 1119391-48-8BLDpharm[7]
Molecular Formula C₈H₁₁N₅American Elements[4]
Molecular Weight 177.21 g/mol BLDpharm[7]
PubChem CID 4962701American Elements[4]
Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway:

G reagent1 Pyrrolidine intermediate1 (Pyrrolidin-1-ylmethylene)malononitrile reagent1->intermediate1 Knoevenagel Condensation reagent2 Malononitrile reagent2->intermediate1 product 5-amino-3-(pyrrolidin-1-yl)-1H- pyrazole-4-carbonitrile intermediate1->product Cyclization reagent3 Hydrazine Hydrate reagent3->product

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of (Pyrrolidin-1-ylmethylene)malononitrile

  • To a stirred solution of malononitrile (1 equivalent) in ethanol, add pyrrolidine (1 equivalent) dropwise at room temperature.

  • The reaction is typically exothermic. Maintain the temperature below 40°C with cooling if necessary.

  • Stir the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality: This step is a Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group or its equivalent. In this case, the enamine formed from pyrrolidine acts as the electrophile.

Step 2: Synthesis of this compound

  • Suspend (Pyrrolidin-1-ylmethylene)malononitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the suspension.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will typically precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Causality: This is a cyclocondensation reaction. The hydrazine, with its two nucleophilic nitrogen atoms, attacks the electrophilic centers of the intermediate, leading to the formation of the stable, aromatic pyrazole ring.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the pyrrolidine, pyrazole, and nitrile functionalities and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group, the C≡N stretch of the nitrile, and C-N bonds.

Application in Drug Discovery: A Gateway to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The primary value of this compound lies in its role as a precursor to the pyrazolo[1,5-a]pyrimidine scaffold.[11] This fused heterocyclic system is a highly sought-after core in the design of kinase inhibitors.

General Synthetic Transformation:

The conversion of the 5-aminopyrazole to the pyrazolo[1,5-a]pyrimidine is typically achieved through condensation with a 1,3-dicarbonyl compound or a functional equivalent.

G start 5-amino-3-(pyrrolidin-1-yl)-1H- pyrazole-4-carbonitrile product Substituted Pyrazolo[1,5-a]pyrimidine start->product Cyclocondensation reagent 1,3-Dicarbonyl (e.g., Acetylacetone) reagent->product

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biological activity of 5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile Derivatives

Foreword: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective therapeutic agents. Compounds incorporating the pyrazole moiety have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on a specific, highly functionalized subclass: 5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile derivatives . The strategic placement of the 5-amino and 4-carbonitrile groups creates a unique electronic environment and provides key hydrogen bonding points, while the 3-pyrrolidinyl moiety often enhances solubility and modulates pharmacokinetic properties. This document aims to provide researchers and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds.

Synthetic Strategy: A Convergent Approach to the Core Scaffold

The construction of the 5-aminopyrazole-4-carbonitrile core is efficiently achieved through a multicomponent reaction (MCR) strategy. This approach is favored for its operational simplicity, high atom economy, and the ability to generate structural diversity in a single step.[5][6][7] The most common and robust method is a one-pot, three-component condensation of an appropriate β-ketonitrile precursor with a hydrazine derivative.

A plausible and efficient pathway to the target scaffold involves the reaction of 2-cyano-3-pyrrolidin-1-yl-acrylonitrile with a substituted hydrazine. The acrylonitrile precursor can be synthesized from the condensation of malononitrile with N,N-dimethylformamide dimethyl acetal followed by substitution with pyrrolidine. This ensures the correct regiochemistry of the final product.

Kinase_Inhibition_Pathway cluster_pathway Intracellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates Pyrazole 5-Aminopyrazole Derivative Pyrazole->Kinase Inhibits ATP Binding ATP ATP ATP->Kinase ADP ADP Kinase->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibition Leads to Antimicrobial_Screening_Workflow Start Synthesized Pyrazole Derivatives Library PrimaryScreen Primary Screening (e.g., Disk Diffusion Assay) Start->PrimaryScreen ActiveHits Identify Active 'Hits' PrimaryScreen->ActiveHits Qualitative Assessment MIC Quantitative Assay: Determine MIC (Broth Microdilution) ActiveHits->MIC MBC Determine MBC (Minimum Bactericidal Concentration) MIC->MBC Further Testing Toxicity Cytotoxicity Assay (e.g., on human cell lines) MIC->Toxicity Lead Lead Candidate MBC->Lead Toxicity->Lead

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An In-Depth Technical Guide to the Mechanism of Action of Aminopyrazole Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The aminopyrazole carbonitrile scaffold has emerged as a privileged structure in contemporary medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a superficial overview to provide a deep, mechanistic understanding of how these compounds function at a molecular and cellular level. We will dissect the core principles of their action, grounded in experimental evidence, and provide the practical details necessary to interrogate these mechanisms in your own research. Our narrative is built on the pillars of scientific integrity: explaining the "why" behind experimental choices, ensuring protocols are self-validating, and grounding every claim in authoritative, verifiable literature.

I. The Architectural Versatility of the Aminopyrazole Carbonitrile Core

The aminopyrazole ring system, functionalized with a strategically placed carbonitrile group, serves as a highly effective pharmacophore. Its potency stems from the ability of the pyrazole's nitrogen atoms to form critical hydrogen bonds with the hinge region of kinase active sites, a common mode of interaction for ATP-competitive inhibitors. The carbonitrile moiety, an electron-withdrawing group, can significantly influence the electronic properties of the scaffold, contribute to binding affinity, and offer a vector for synthetic elaboration to enhance selectivity and pharmacokinetic properties. This inherent adaptability has allowed for the development of aminopyrazole carbonitriles that act not only as potent kinase inhibitors but also as modulators of other important protein families.

II. Primary Mechanism of Action: Protein Kinase Inhibition

The most extensively characterized mechanism of action for aminopyrazole carbonitrile compounds is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

A. Molecular Interaction with the Kinase Active Site

Aminopyrazole carbonitriles predominantly function as ATP-competitive inhibitors. The core scaffold adeptly mimics the adenine portion of ATP, allowing it to bind within the enzyme's active site.

  • Hinge Binding: The amino group and an adjacent pyrazole nitrogen form canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a cornerstone of their high-affinity binding.

  • Hydrophobic Pockets: Substituents on the aminopyrazole core can be tailored to occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

  • Gatekeeper Residue Interaction: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity. The design of aminopyrazole carbonitriles often involves modifications that exploit differences in the size and nature of this residue across different kinases.

A significant advancement in the design of these inhibitors is the incorporation of electrophilic "warheads," such as acrylamides, which can form a covalent bond with a nearby cysteine residue within the active site. This irreversible or reversible covalent interaction can lead to prolonged target engagement and enhanced potency, particularly against drug-resistant mutants.[1]

Below is a generalized representation of an aminopyrazole carbonitrile compound binding to the ATP pocket of a protein kinase.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Aminopyrazole Carbonitrile Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket p_loop P-Loop (Glycine-rich loop) aminopyrazole Aminopyrazole Core aminopyrazole->hinge Hydrogen Bonds carbonitrile Carbonitrile Group carbonitrile->p_loop Potential Interactions substituent Variable Substituent substituent->gatekeeper Steric/Electronic Interactions substituent->hydrophobic_pocket Hydrophobic Interactions inhibitor Aminopyrazole Carbonitrile Compound kinase Protein Kinase (e.g., FGFR, JAK, p38) inhibitor->kinase Inhibition cdk Cell Cycle Kinases (e.g., CDKs, Aurora) inhibitor->cdk Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) kinase->downstream Activation bcl2 Bcl-2 (Anti-apoptotic) downstream->bcl2 Upregulation cell_cycle Cell Cycle Progression downstream->cell_cycle Promotion apoptosis Apoptosis bcl2->apoptosis Inhibition bax Bax (Pro-apoptotic) bax->apoptosis Promotion cdk->cell_cycle Promotion g2m_arrest G2/M Arrest cell_cycle->g2m_arrest Leads to (if inhibited)

Figure 2. Cellular consequences of kinase inhibition by aminopyrazole carbonitriles.

IV. Expanding the Mechanistic Landscape: Non-Kinase Targets

While kinase inhibition is the most prominent mechanism, the structural features of aminopyrazole carbonitriles allow them to interact with other classes of proteins, broadening their therapeutic potential.

A. Modulation of GABA-A Receptors

Certain aminopyrazole derivatives have been shown to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These compounds can act as allosteric modulators, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA. This potentiation of inhibitory neurotransmission underlies the anxiolytic and anticonvulsant properties observed with some aminopyrazole compounds.

B. Allosteric Modulation of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is another important CNS target. Aminopyrazole-containing compounds have been identified as positive allosteric modulators (PAMs) of mGluR5. [2]PAMs do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mode of action offers a more nuanced modulation of receptor activity compared to direct agonists and has therapeutic potential in neurological disorders such as schizophrenia.

V. Experimental Workflows for Mechanistic Elucidation

A robust understanding of the mechanism of action of aminopyrazole carbonitriles relies on a suite of well-designed experiments. The following section details the protocols for key assays.

A. Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a highly sensitive, fluorescence-based method for detecting kinase activity in a high-throughput format.

  • Principle: A biotinylated substrate and a europium cryptate-labeled anti-phospho-antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.

  • Experimental Protocol:

    • Dispense 4 µL of the aminopyrazole carbonitrile compound at various concentrations into a 384-well plate.

    • Add 2 µL of the target kinase.

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding 2 µL of ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

    • Stop the reaction and detect the phosphorylated product by adding 10 µL of a solution containing EDTA, europium cryptate-labeled anti-phospho-antibody, and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.

2. Radiometric Filter Binding Assay

This is a classic and robust method for measuring kinase activity.

  • Principle: The kinase reaction is performed in the presence of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The phosphorylated substrate is then captured on a filter membrane, while the unincorporated radiolabeled ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.

  • Experimental Protocol:

    • Prepare a reaction mixture containing the kinase, substrate, and the aminopyrazole carbonitrile compound in a suitable buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter membrane.

    • Wash the filter extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Allow the filter to dry.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Plot the remaining kinase activity against the compound concentration to determine the IC50.

The following diagram illustrates a typical workflow for a biochemical kinase assay.

start Start prepare Prepare Reaction Mix (Kinase, Substrate, Buffer) start->prepare add_inhibitor Add Aminopyrazole Carbonitrile Compound (Varying Concentrations) prepare->add_inhibitor initiate Initiate Reaction (Add ATP) add_inhibitor->initiate incubate Incubate initiate->incubate detect Detect Phosphorylation (e.g., HTRF, Radiometry) incubate->detect analyze Data Analysis (Calculate IC50) detect->analyze end End analyze->end

Figure 3. General workflow for a biochemical kinase inhibition assay.

B. Cellular Assays

These assays assess the effects of the compounds on cellular processes in a more physiologically relevant context.

1. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Experimental Protocol:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the aminopyrazole carbonitrile compound at various concentrations for a desired time period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Model the cell cycle distribution from the DNA content histogram to quantify the percentage of cells in each phase.

2. Analysis of Apoptosis via Bcl-2 and Bax Gene Expression (qPCR)

Quantitative real-time PCR (qPCR) is used to measure the changes in the mRNA levels of pro- and anti-apoptotic genes.

  • Principle: Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with specific primers for Bcl-2, Bax, and a housekeeping gene (for normalization). The amount of amplified product is monitored in real-time using a fluorescent dye.

  • Experimental Protocol:

    • Treat cells with the aminopyrazole carbonitrile compound as described for the cell cycle analysis.

    • Lyse the cells and extract total RNA using a suitable kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

    • Prepare the qPCR reaction mix containing cDNA, gene-specific primers for Bcl-2 and Bax, a housekeeping gene primer set (e.g., GAPDH or β-actin), and a qPCR master mix with a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in Bcl-2 and Bax expression compared to untreated control cells.

VI. Conclusion and Future Directions

The aminopyrazole carbonitrile scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets. Their well-defined mechanism of action as kinase inhibitors, coupled with their emerging roles in modulating ion channels and other receptors, ensures their continued relevance in drug discovery. Future research will likely focus on further refining the selectivity of these compounds, exploring novel covalent and allosteric targeting strategies, and expanding their application to a wider range of therapeutic areas beyond oncology. The detailed mechanistic understanding and experimental protocols provided in this guide are intended to empower researchers to contribute to this exciting and rapidly evolving field.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

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  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

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  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. [Link]

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  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. [Link]

  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods. [Link]

  • An Efficient Machine Learning-Based Prediction Model for JAK2 Inhibitor pIC50. ChemRxiv. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • (A) PatchXpress protocol for the screening of GABAA positive... ResearchGate. [Link]

  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

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The 5-Amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile Scaffold: A Technical Guide to its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This technical guide provides an in-depth exploration of the structural analogs of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, a key exemplar of this chemical class. We will dissect the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and explore the diverse therapeutic applications of these analogs, with a particular focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Allure of the 5-Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive bioisostere for other aromatic systems, often leading to improved potency and physicochemical properties.[1] The 5-aminopyrazole-4-carbonitrile moiety, in particular, has garnered significant attention due to its synthetic tractability and its role as a key pharmacophore in a multitude of bioactive molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

This guide focuses on a specific subset of this family: structural analogs of this compound. The pyrrolidinyl group at the 3-position offers a valuable vector for chemical modification, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile. We will explore the impact of modifying this and other positions on the pyrazole ring, providing a comprehensive overview for the rational design of novel therapeutics.

Synthetic Strategies: Building the 5-Aminopyrazole Core and its Analogs

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is well-established, with several robust methods available to the medicinal chemist. The most common and versatile approach involves a multi-component reaction, often a one-pot synthesis, which offers efficiency and atom economy.[4][5]

General Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

A prevalent synthetic route involves the condensation of an appropriate aldehyde, malononitrile, and a hydrazine derivative. This three-component reaction provides a straightforward entry into a diverse range of analogs.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles [4]

  • To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., piperidine or L-proline).

  • Stir the reaction mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.

  • Add the desired phenylhydrazine derivative (1 mmol) to the reaction mixture.

  • Stir the mixture at a specified temperature (e.g., 55 °C) for the appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or dioxane) or by column chromatography on silica gel.

This protocol can be adapted to synthesize a wide array of analogs by varying the starting aldehyde and hydrazine. For the synthesis of the core topic, an appropriate precursor to the 3-pyrrolidinyl group would be utilized.

Diagram of the General Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation (Base Catalyst, RT) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Derivative Cyclization Cyclocondensation (Heat) Hydrazine->Cyclization Knoevenagel->Cyclization Intermediate Crude Crude Product Cyclization->Crude Purified Purified 5-Aminopyrazole -4-carbonitrile Crude->Purified Filtration & Purification

Caption: General workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitrile analogs.

Structure-Activity Relationships (SAR): Decoding the Impact of Structural Modifications

The biological activity of 5-aminopyrazole-4-carbonitrile analogs can be profoundly influenced by the nature and position of substituents on the pyrazole core. Understanding these structure-activity relationships is paramount for the design of potent and selective drug candidates.

Modifications at the N1-Position

The substituent at the N1-position of the pyrazole ring often plays a crucial role in directing the molecule to its biological target and influencing its pharmacokinetic properties.

  • Aryl and Heteroaryl Groups: The introduction of substituted aryl or heteroaryl rings at the N1-position is a common strategy. For instance, in a series of p38α MAP kinase inhibitors, a 4-fluorophenyl group at N1 was found to be optimal for potency.[6] The electronic nature and substitution pattern of this ring can significantly impact activity.

  • Alkyl Groups: While less common for kinase inhibitors, N1-alkylation can be important for other applications. The size and branching of the alkyl chain can affect solubility and metabolic stability.

Modifications at the C3-Position: The Pyrrolidinyl Moiety and its Bioisosteres

The C3-position is a key site for modulating potency and selectivity. The pyrrolidinyl group in the core topic serves as an excellent starting point for exploration.

  • Cyclic Amines: Varying the ring size and heteroatom content of the cyclic amine at C3 can have a dramatic effect. For example, replacing the pyrrolidinyl group with a piperidinyl or morpholinyl moiety can alter the compound's interaction with the target protein.

  • Acyclic Amines and Amides: Introduction of acyclic amino or amido groups at C3 provides opportunities for forming additional hydrogen bonds with the target. The 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully employed in the design of inhibitors for IRAK4 and FGFR kinases.[7][8][9]

  • Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl rings to the C3-position can introduce favorable π-π stacking interactions with aromatic residues in the active site of a target protein. The substitution pattern on these rings is critical for optimizing these interactions.[10]

Diagram of Key SAR Points:

SAR cluster_N1 N1-Position cluster_C3 C3-Position Core 5-Amino-3-(pyrrolidin-1-yl) -1H-pyrazole-4-carbonitrile Core N1_Aryl Aryl/Heteroaryl (Targeting, PK) Core->N1_Aryl Modification C3_Cyclic Cyclic Amines (Potency, Selectivity) Core->C3_Cyclic Modification C3_Amide Amides (H-Bonding) Core->C3_Amide Modification C3_Aryl Aryl/Heteroaryl (π-π Stacking) Core->C3_Aryl Modification

Caption: Key modification points and their impact on the 5-aminopyrazole scaffold.

Therapeutic Applications: Targeting Kinases and Beyond

The versatility of the this compound scaffold and its analogs has led to their exploration in a wide range of therapeutic areas, with a particular emphasis on oncology and inflammatory diseases.

Kinase Inhibition: A Privileged Scaffold

The 5-aminopyrazole core is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the backbone of the kinase hinge region.

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazole-based compounds have been investigated as EGFR tyrosine kinase inhibitors for the treatment of cancer. The SAR of these compounds is a subject of ongoing research to overcome resistance mutations.[11]

  • p38α Mitogen-Activated Protein Kinase (MAPK): The 5-aminopyrazole scaffold has yielded potent and selective inhibitors of p38α, a key mediator of inflammatory responses. Compound 2j from a published series demonstrated excellent cellular potency and in vivo efficacy in a murine model of TNFα production.[6][12]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical component of the inflammatory signaling cascade. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been developed as potent and selective IRAK4 inhibitors with oral bioavailability.[7][9] The Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are mediated by IRAK4, are crucial in the innate immune response.[13][14]

  • Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 9 (CDK9): Analogs based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been developed as covalent inhibitors of FGFR and have also shown potent inhibition of CDK9, a key regulator of transcription.[8]

Table 1: Representative 5-Aminopyrazole-Based Kinase Inhibitors and their Potency

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativeFGFR1115[15]
Rogaratinib (FGFR inhibitor)FGFR115[15]
PP1 (Src family inhibitor)LCK5[15]
PP2 (Src family inhibitor)Fyn4[15]
AD-80 (RET inhibitor)RET4[15]
Pyrazole-based compoundBcr-Abl14.2[16]
Afuresertib (Akt1 inhibitor)Akt10.08 (Ki)[16]
Compound 2j (p38α inhibitor)p38α-[6][12]
IRAK4-IN-1IRAK47[14]
Zimlovisertib (PF-06650833)IRAK40.2 (cell), 2.4 (PBMC)[14][17]

Diagram of the IRAK4 Signaling Pathway:

IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation Inhibitor 5-Aminopyrazole Analogs Inhibitor->IRAK4 Inhibit

Caption: Simplified IRAK4 signaling pathway and the point of intervention for 5-aminopyrazole inhibitors.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The synthetic accessibility and the well-defined structure-activity relationships of this chemical class make it an attractive starting point for drug discovery campaigns targeting a multitude of diseases. The continued exploration of novel substitutions at the N1, C3, and other positions of the pyrazole ring, guided by a deep understanding of the target biology and structural information, will undoubtedly lead to the development of the next generation of innovative medicines. The focus on kinase inhibition has been particularly fruitful, and it is anticipated that future research will uncover new applications for this versatile and powerful scaffold.

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discovery and history of aminopyrazole carbonitriles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Aminopyrazole Carbonitriles in Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, prized for its vast therapeutic potential and chemical versatility.[1][2][3][4] Among its many derivatives, the aminopyrazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active agents. This guide provides a comprehensive exploration of a specific, highly functionalized subset: aminopyrazole carbonitriles. We will trace their history from initial synthetic discoveries to their rise as a pivotal pharmacophore in modern drug design, with a particular focus on their role in the development of targeted therapies like protein kinase inhibitors. This document will detail key synthetic methodologies, elucidate the structure-activity relationships that drive their efficacy, and present case studies of their successful application, offering researchers and drug development professionals a thorough understanding of this important chemical class.

The Pyrazole Scaffold: A Privileged Framework in Drug Discovery

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals.[2][3][4] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow it to engage in a wide range of interactions with biological targets, acting as both a hydrogen bond donor and acceptor.[5] This versatility has led to the development of blockbuster drugs across various therapeutic areas, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3]

The introduction of an amino group to the pyrazole ring creates the aminopyrazole (AP) framework, a modification that significantly enhances its utility in drug discovery.[1][5] The amino substituent provides an additional vector for interaction and a key handle for further chemical elaboration. When combined with a carbonitrile (-CN) group, the resulting aminopyrazole carbonitrile scaffold becomes a highly valuable and adaptable building block for creating complex molecular architectures with potent biological activity.[6]

Aminopyrazole_Cores cluster_scaffolds Aminopyrazole Carbonitrile Scaffolds cluster_desc Structural Isomers 3_AP 3-Aminopyrazole -4-carbonitrile 4_AP 4-Aminopyrazole -3-carbonitrile 5_AP 5-Aminopyrazole -4-carbonitrile desc The position of the amino group (3, 4, or 5) profoundly influences the scaffold's chemical reactivity and its interaction with biological targets, leading to distinct pharmacological profiles for each isomer.

Caption: Core structures of aminopyrazole carbonitrile isomers.

Foundational Synthesis: The Rise of Multi-Component Reactions

The accessibility of a chemical scaffold is paramount to its widespread adoption in medicinal chemistry. The discovery and popularization of aminopyrazole carbonitriles are intrinsically linked to the efficiency of multi-component reactions (MCRs). Specifically, the three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative has become a standard and highly efficient method for producing 5-amino-1H-pyrazole-4-carbonitriles.[7][8]

The causality behind this choice of synthetic strategy is clear: MCRs offer significant advantages over traditional multi-step syntheses. They are characterized by operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step, often leading to excellent yields with easy product purification.[8] This has allowed for the rapid generation of large libraries of diverse aminopyrazole carbonitriles for biological screening.

Mechanism of the Three-Component Synthesis

The reaction proceeds through a well-understood cascade mechanism. First, a Knoevenagel condensation occurs between the aldehyde and malononitrile. This is followed by a Michael addition of the hydrazine to the activated double bond. The sequence concludes with an intramolecular cyclization and subsequent dehydration/tautomerization to yield the stable aromatic pyrazole ring.[8] The use of various catalysts, including novel nanocatalysts, has further refined this process, enabling the reactions to proceed under greener, more environmentally friendly conditions.[7][8]

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence Aldehyde Aldehyde (R1-CHO) Step1 Step 1: Knoevenagel Condensation Aldehyde->Step1 Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Step1 Hydrazine Hydrazine (R2-NHNH2) Step2 Step 2: Michael Addition Hydrazine->Step2 Step1->Step2 Intermediate A Step3 Step 3: Intramolecular Cyclization & Tautomerization Step2->Step3 Intermediate B Product Product: 5-Aminopyrazole -4-carbonitrile Step3->Product

Caption: Workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.

Experimental Protocol: General Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is representative of the MCR approach and is adapted from established methodologies.[7]

  • Reactant Preparation: In a suitable reaction vessel, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

  • Catalyst and Solvent Addition: Add the chosen catalyst (e.g., 0.05 g of a reusable nanocatalyst) and a minimal amount of a suitable solvent system, such as a 1:1 mixture of H₂O/EtOH (1 mL).[7]

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55 °C) using a magnetic stirrer.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane/ethyl acetate, 1:1) until the starting materials are consumed. Reaction times are typically short, often ranging from 15 to 30 minutes.[7]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution. Collect the solid product by filtration, wash with a cold solvent, and if necessary, recrystallize from a suitable solvent like ethanol or dioxane to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.[9]

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[8]

The Aminopyrazole Carbonitrile Scaffold as a Kinase Inhibitor

The true ascent of aminopyrazole carbonitriles in medicinal chemistry began with their identification as highly effective scaffolds for protein kinase inhibitors.[10] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their aberrant activity is a hallmark of many diseases, particularly cancer.[10]

The aminopyrazole core is an excellent "hinge-binder." It acts as an adenine mimetic, capable of forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[10] This interaction anchors the inhibitor, allowing other parts of the molecule to extend into adjacent pockets, thereby conferring potency and selectivity. The 3-aminopyrazole isomer, in particular, has proven to be an exceptional scaffold for this purpose.[10][11]

Kinase_Inhibition_Mechanism Mechanism of Aminopyrazole-based Kinase Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Aminopyrazole Inhibitor Kinase Hinge Region P-Loop Hydrophobic Back Pocket Inhibitor Aminopyrazole Core Linker/Side Chain Inhibitor:amino->Kinase:hinge H-Bonds (Key Interaction) Inhibitor:linker->Kinase:back_pocket Selectivity & Potency Inhibitor:linker->Kinase:p_loop Additional Interactions (e.g., Covalent Targeting)

Caption: Aminopyrazole core binding to the kinase hinge region.

Case Studies in Drug Discovery

The versatility of the aminopyrazole carbonitrile scaffold is best illustrated through its incorporation into successful drug candidates.

FGFR Inhibitors for Cancer Therapy

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth of various tumors.[11][12][13] A significant challenge in targeting kinases is the emergence of resistance, often through "gatekeeper" mutations that block inhibitor access to a key hydrophobic pocket.[11]

Researchers have ingeniously developed 3-aminopyrazole-based inhibitors that overcome this challenge.[11][12][13] By designing molecules that covalently target a cysteine residue on the P-loop of the kinase, they created inhibitors that are effective against both the wild-type enzyme and its gatekeeper mutant versions.[11][12][13] Structure-based design and SAR studies led to the optimization of a linker that correctly positions an electrophilic "warhead" to form the covalent bond, resulting in potent and durable inhibition.[11]

Compound ModificationTarget Potency (IC₅₀)Rationale for Modification
Lead Compound ModerateInitial hit from high-throughput screening.
Isopropyl at Pyrazole C5 Increased PotencyExploits a small lipophilic pocket near the hinge binder for additional affinity.[11]
Rigid Phenyl Linker Potency MaintainedA rigid linker was found to be crucial for correctly positioning the electrophile for covalent modification.[11]
Piperidine on Linker Improved DMPK ProfileIntroduction of a nitrogen-containing heterocycle improved the drug metabolism and pharmacokinetics (DMPK) properties.[11]
JAK2 Inhibitors

The Janus kinase (JAK) family, particularly JAK2, is another important target in oncology. A screening campaign identified an imidazopyridine derivative with a 3-aminopyrazole scaffold as a potent JAK2 inhibitor.[10] Subsequent drug design efforts focused on optimizing selectivity for JAK2 over other JAK family members, leading to the development of Gandotinib (LY2784544), an orally bioavailable and selective JAK2 inhibitor.[10]

Future Perspectives

The discovery and development of aminopyrazole carbonitriles serve as a powerful case study in modern medicinal chemistry. Their journey from accessible synthetic building blocks to the core of targeted therapeutics highlights the synergy between synthetic innovation and rational drug design. The scaffold's proven ability to act as a versatile hinge-binder ensures its continued relevance in the pursuit of new kinase inhibitors. Future work will likely focus on exploring new isomers, developing novel "green" synthetic routes, and applying this privileged scaffold to an even broader range of biological targets beyond kinases, leveraging its rich potential for forming diverse and specific molecular interactions.[14][15]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, the 5-amino-1H-pyrazole-4-carbonitrile moiety represents a versatile building block for synthesizing a diverse range of bioactive compounds, including potent enzyme inhibitors and receptor modulators.[3][4] This guide focuses on 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile , a specific analog for which public data is limited. By leveraging structure-activity relationships (SAR) from homologous aminopyrazole compounds, we can infer and propose high-probability therapeutic targets. This document provides a logical, evidence-based framework for initiating a target identification and validation program for this compound, with a primary focus on protein kinases, a class of enzymes frequently and potently inhibited by this scaffold.[1][5]

Introduction: The Aminopyrazole Scaffold in Drug Discovery

The 5-aminopyrazole core is a five-membered heterocyclic ring with adjacent nitrogen atoms, an amino group at position 5, and a carbonitrile group at position 4.[3] This arrangement of atoms provides a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions, making it an ideal starting point for drug design.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][6][7] The prevalence of the aminopyrazole moiety in kinase inhibitors is particularly noteworthy.[5][8] Its planar structure and ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket make it a highly effective pharmacophore for this target class.[9][10]

The subject of this guide, This compound , features a pyrrolidine ring at the 3-position. This substitution is significant as it introduces a non-planar, saturated heterocyclic moiety that can influence solubility, metabolic stability, and binding interactions within target proteins.

Homology-Based Target Inference: Protein Kinases as a Primary Hypothesis

Given the extensive literature on aminopyrazole derivatives as kinase inhibitors, it is scientifically sound to hypothesize that protein kinases are the most probable target class for this compound.[1][5][8]

Several subfamilies of kinases are particularly susceptible to inhibition by aminopyrazole-based compounds:

  • Mitogen-Activated Protein Kinases (MAPKs): Compounds with the aminopyrazole core have shown high potency and selectivity for kinases like c-Jun N-terminal kinase 3 (JNK3) and p38 MAP kinase.[9][10][11] These kinases are central to cellular responses to stress and inflammation, making them attractive targets for neurodegenerative and inflammatory diseases.

  • Receptor Tyrosine Kinases (RTKs): The Fibroblast Growth Factor Receptors (FGFRs) are a family of RTKs that, when dysregulated, drive the growth of numerous cancers. Aminopyrazole-based compounds have been successfully developed as potent inhibitors of both wild-type and mutant forms of FGFR2 and FGFR3.[12]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in oncology. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, a close relative, has been used to develop potent inhibitors of the understudied PCTAIRE family of CDKs, such as CDK16.[8]

  • Protein Kinase C (PKC): Certain aminopyrazole derivatives have been patented as potent and selective inhibitors of PKCβII, an enzyme implicated in the pathophysiology of diabetic complications.[13]

The pyrrolidinyl substituent on the subject molecule may confer selectivity for or against certain kinases compared to other analogs. Therefore, an unbiased, broad-panel screening approach is the most logical first step in the experimental workflow.

Target Validation Strategy: A Step-by-Step Experimental Workflow

The following section outlines a comprehensive, self-validating protocol to identify and characterize the therapeutic targets of this compound.

Phase 1: Broad Target Screening and Hit Identification

Causality: The initial goal is to survey a wide range of potential targets efficiently to identify the most promising "hits." A broad kinase panel is the most rational starting point due to the scaffold's known propensity for kinase inhibition.

Workflow:

Caption: Phase 1 Workflow: Initial Kinase Target Screening.

Detailed Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Submission: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan® or Reaction Biology Corp.). Request a binding assay screen against a panel of >400 human kinases at a single concentration, typically 1 µM.

    • Rationale: A binding assay (like KINOMEscan) directly measures the physical interaction between the compound and the kinase, avoiding complications from substrate competition or enzyme activity variations. It provides a clean, direct measure of affinity.

  • Data Analysis: The service will provide a report detailing the percent inhibition for each kinase.

  • Hit Selection: Identify all kinases that exhibit a high degree of inhibition, typically setting a threshold of >90% inhibition, as primary "hits" for further investigation.

Phase 2: Hit Confirmation and Potency Determination

Causality: After identifying initial hits, the next step is to confirm these interactions and quantify the compound's potency using dose-response assays. This validates the initial screen and allows for the ranking of hits.

Detailed Protocol: IC50/Kd Determination

  • Assay Selection: For each confirmed hit kinase, select an appropriate enzymatic or binding assay to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

    • Example Assay (Biochemical): A LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) is a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) method suitable for many kinases.

  • Dose-Response Curve Generation: a. Prepare a serial dilution of the test compound, typically an 11-point, 3-fold dilution series starting from 10 µM. b. Perform the kinase assay according to the manufacturer's protocol with the compound dilutions. Include appropriate controls (vehicle [DMSO] for 0% inhibition, and a known potent inhibitor for 100% inhibition). c. Measure the assay signal (e.g., TR-FRET ratio).

  • Data Analysis: a. Convert the raw signal to percent inhibition relative to controls. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation:

Target KinaseIC50 (nM) [Hypothetical Data]
JNK315
p38α85
FGFR2250
CDK16>1000
Phase 3: Cellular Activity and Mechanism of Action

Causality: Demonstrating that the compound can inhibit the target kinase within a living cell and understanding how it binds are critical steps. Cellular assays confirm biological relevance, while biophysical methods elucidate the mechanism of action (MOA).

Workflow:

Caption: Phase 3 Workflow: Cellular and Mechanistic Studies.

Detailed Protocol: Western Blot for Target Inhibition

  • Cell Line Selection: Choose a human cell line that expresses the target kinase of interest (e.g., a cancer cell line known to be driven by FGFR2).

  • Treatment: Culture the cells and treat them with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-FRS2α for FGFR signaling) and a loading control (e.g., anti-GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity. A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement and inhibition in a cellular context.

Potential Therapeutic Implications

Based on the probable target classes, this compound could have therapeutic potential in several areas:

  • Oncology: If the compound inhibits kinases like FGFR, CDKs, or JNK, it could be a candidate for treating various cancers, including bladder cancer, cholangiocarcinoma, or breast cancer.[5][12]

  • Inflammatory Diseases: Potent inhibition of p38 or JNK could make the compound a candidate for treating rheumatoid arthritis, psoriasis, or other chronic inflammatory conditions.[9][11]

  • Neurodegenerative Diseases: JNK3 is primarily expressed in the brain, and its inhibition is a therapeutic strategy being explored for conditions like Alzheimer's and Parkinson's disease.[9][10]

  • Metabolic Diseases: Inhibition of PKCβ could be beneficial in treating diabetic complications like retinopathy and nephropathy.[13]

Conclusion and Future Directions

While this compound is a molecule with limited direct public data, its core aminopyrazole scaffold provides a strong, evidence-based rationale for prioritizing protein kinases as its primary therapeutic targets. The experimental framework detailed in this guide—progressing from broad screening to specific cellular and mechanistic studies—offers a robust pathway for its evaluation. The results of these assays will not only identify the primary targets but also illuminate the compound's selectivity profile, cellular efficacy, and mechanism of action, which are critical for determining its potential as a future therapeutic agent. Subsequent steps would involve lead optimization to improve potency and drug metabolism/pharmacokinetics (DMPK) properties, followed by in vivo efficacy studies in relevant disease models.

References

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  • Synthesis and biological study of new pyrazole-4-carbonitriles. AIP Publishing. Available at: [Link]

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  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information (PMC). Available at: [Link]

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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile Interactions with VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Rationale Behind a Virtual Investigation

In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is no longer a niche specialty but a cornerstone of efficient and targeted therapeutic development. The pyrazole scaffold is a well-established pharmacophore, known to be a constituent of compounds with a wide array of biological activities, including anti-inflammatory, sedative, hypnotic, antifungal, and antibacterial properties.[1] The specific compound of interest, 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, represents a promising, yet underexplored, chemical entity. Its potential interactions with key biological targets warrant a thorough investigation to unlock its therapeutic promise.

This guide provides a comprehensive, technically-grounded framework for the in silico modeling of this compound. Given the known propensity of pyrazole derivatives to act as kinase inhibitors, this document will focus on a hypothetical yet highly plausible interaction with a critical oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . By elucidating the potential binding modes, interaction dynamics, and energetic profiles, we can generate actionable hypotheses to guide subsequent experimental validation.

This document is structured to provide not just a sequence of steps, but a logical narrative that explains the "why" behind each methodological choice, ensuring a self-validating and robust computational experiment.

I. Foundational Principles: Understanding the Molecular Players

A successful in silico study is predicated on a deep understanding of both the small molecule (ligand) and its macromolecular target (receptor).

The Ligand: this compound

This molecule, with the chemical formula C₈H₁₁N₅, possesses several key features that inform our modeling strategy:

  • Aromatic Pyrazole Core: Provides a rigid scaffold and potential for π-π stacking interactions with aromatic residues in the target's binding pocket.

  • Amino and Nitrile Groups: These polar moieties are prime candidates for forming hydrogen bonds, which are critical for stabilizing the ligand-receptor complex.

  • Pyrrolidinyl Moiety: This saturated heterocyclic ring introduces a degree of conformational flexibility and can engage in hydrophobic interactions.

A precise three-dimensional representation of this ligand is the essential starting point for any docking or simulation study.

The Receptor: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several cancers, making it a well-validated target for anti-cancer therapies. For our in silico investigation, we will utilize a crystallographically resolved structure of the VEGFR-2 kinase domain, which can be obtained from the Protein Data Bank (PDB). The selection of an appropriate PDB entry is critical and should be based on factors such as resolution, the presence of a co-crystallized ligand to define the binding site, and the absence of significant structural mutations.

II. The Computational Workflow: A Step-by-Step Guide to Elucidating Interactions

The following sections detail a robust and field-proven workflow for modeling the interaction between our pyrazole derivative and VEGFR-2. This process is designed to be iterative and self-validating, with each step building upon the insights of the previous one.

G cluster_prep Preparation Phase cluster_docking Initial Screening cluster_simulation Dynamic Refinement cluster_analysis Quantitative Analysis Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (Predicting Binding Poses) Ligand_Prep->Docking Input Ligand Receptor_Prep Receptor Preparation (PDB Selection, Cleaning & Protonation) Receptor_Prep->Docking Input Receptor MD_Simulation Molecular Dynamics Simulation (Assessing Stability & Dynamics) Docking->MD_Simulation Top Scoring Pose BFE_Calc Binding Free Energy Calculation (Quantifying Binding Affinity) MD_Simulation->BFE_Calc Simulation Trajectory Data_Interpretation Data Interpretation & Hypothesis Generation BFE_Calc->Data_Interpretation Binding Affinity Data

Figure 1: A high-level overview of the in silico modeling workflow.

Ligand and Receptor Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly pertinent to computational modeling. Meticulous preparation of both the ligand and receptor is paramount for obtaining meaningful results.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Start with the 2D chemical structure of this compound.

    • Utilize a molecular modeling software (e.g., ChemDraw, MarvinSketch) to generate an initial 3D conformation.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy state.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the bond lengths, angles, and dihedrals to yield a more realistic, low-energy conformation.

  • Charge Assignment:

    • Assign appropriate partial atomic charges. Gasteiger charges are a common and effective choice for this step.

  • File Format Conversion:

    • Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Experimental Protocol: Receptor Preparation

  • PDB Structure Selection and Download:

    • Access the Protein Data Bank (rcsb.org).

    • Search for "VEGFR-2 kinase domain".

    • Select a high-resolution crystal structure (ideally < 2.5 Å) that is co-crystallized with a known inhibitor. This helps to identify the active site. For this guide, we will hypothetically use PDB ID: 2OH4.

  • Receptor Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

    • Inspect the protein for any missing residues or atoms and use modeling software (e.g., Chimera, PyMOL) to build and repair them.

  • Protonation:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for accurately modeling hydrogen bonding.

    • Ensure that the protonation state of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) is appropriate for a physiological pH (around 7.4).

  • File Format Conversion:

    • Save the prepared receptor in a format compatible with the docking software (e.g., .pdbqt).

Molecular Docking: Predicting the Preferred Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This provides a static snapshot of the most likely binding mode and is an excellent tool for initial screening.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the entire binding site of VEGFR-2. The location of the co-crystallized ligand in the original PDB file is an excellent guide for positioning this box. A grid box size of approximately 25 Å x 25 Å x 25 Å is typically sufficient.

  • Docking Execution:

    • Run the docking simulation using the prepared ligand and receptor files. AutoDock Vina will explore a range of possible conformations and orientations of the ligand within the defined grid box.

  • Pose Analysis and Selection:

    • The docking software will output a set of predicted binding poses, each with an associated binding affinity score (in kcal/mol).

    • The pose with the lowest binding affinity is theoretically the most favorable.

    • Visually inspect the top-scoring poses to ensure they are sterically and chemically plausible. Look for key interactions, such as hydrogen bonds with conserved residues in the kinase hinge region.

Parameter Description Typical Value
Binding Affinity An estimation of the binding free energy. More negative values indicate stronger binding.-5 to -12 kcal/mol
RMSD Root Mean Square Deviation from a reference conformation (if available). Lower values indicate a closer match.< 2.0 Å

Table 1: Key output parameters from a molecular docking simulation.

Molecular Dynamics Simulation: Introducing Flexibility and Dynamics

While molecular docking provides a valuable static picture, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability and the nuances of their interactions.

G System_Setup System Setup (Solvation, Ionization, Force Field Assignment) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT and NPT Ensembles) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production_MD->Trajectory_Analysis

Figure 2: The workflow for a molecular dynamics simulation.

Experimental Protocol: MD Simulation using GROMACS

  • System Setup:

    • Place the top-scoring docked complex into a simulation box of appropriate dimensions.

    • Solvate the system with a realistic water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentrations.

    • Assign a suitable force field (e.g., AMBER, CHARMM) to both the protein and the ligand. Ligand parameterization may require the use of tools like Antechamber or CGenFF.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration. First, a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

    • Follow this with a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD:

    • Run the production MD simulation for a duration sufficient to observe the system reaching a stable state (typically on the order of nanoseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

    • Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculation: Quantifying the Interaction Strength

The final step in our in silico investigation is to obtain a more accurate and quantitative measure of the binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used and effective approach for this.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction:

    • Extract a set of snapshots (frames) from the stable portion of the MD simulation trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The free energy of the protein-ligand complex.

      • The free energy of the protein alone.

      • The free energy of the ligand alone.

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Energy Component Description
ΔE_MM Molecular mechanics energy (van der Waals and electrostatic).
ΔG_solv Solvation free energy (polar and non-polar contributions).
-TΔS Conformational entropy change upon binding.

Table 2: Components of the binding free energy calculated by MM/PBSA.

III. Data Interpretation and Hypothesis Generation: From Virtual Results to Real-World Insights

The culmination of this in silico workflow is a rich dataset that can be used to generate concrete, testable hypotheses.

  • Docking and MD Simulations: The predicted binding pose, stabilized by specific hydrogen bonds and hydrophobic interactions, can inform site-directed mutagenesis studies to validate the importance of key residues.

  • Binding Free Energy Calculations: The quantitative prediction of binding affinity can be used to rank a series of pyrazole analogs, prioritizing the most promising candidates for chemical synthesis and in vitro testing.

For instance, if our simulations predict a strong hydrogen bond between the amino group of the pyrazole and the backbone carbonyl of a cysteine residue in the VEGFR-2 hinge region, this would be a critical interaction to investigate experimentally. Similarly, if the pyrrolidinyl group is shown to occupy a hydrophobic pocket, modifications to this group could be explored to enhance binding affinity.

IV. Conclusion: The Power of a Predictive Approach

This in-depth technical guide has outlined a robust and scientifically rigorous workflow for the in silico modeling of this compound with its hypothetical target, VEGFR-2. By moving beyond a simple "black box" approach and emphasizing the rationale behind each step, researchers can confidently generate reliable and actionable data. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a multi-faceted view of the potential protein-ligand interaction, significantly de-risking and accelerating the early stages of drug discovery. The insights gained from such studies are invaluable for guiding the design of more potent and selective drug candidates.

V. References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 761769. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 426–430. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2021). In Computational Tools and Techniques for Drug Discovery. IntechOpen. [Link]

  • Calculation of binding free energies. (2018). Methods in Molecular Biology, 1762, 175–207. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2023). Molecules, 28(14), 5399. [Link]

  • GROMACS Tutorial: Protein-Ligand Complex. (n.d.). Retrieved January 17, 2026, from [Link]

  • Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. (2023, April 25). YouTube. Retrieved January 17, 2026, from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2023). In Computational Drug Discovery and Design. Elsevier. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. The 5-aminopyrazole scaffold is a cornerstone in the development of therapeutics, featured in drugs targeting a range of conditions from inflammation to cancer.[1][2][3][4] This protocol is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for validation. The synthesis proceeds through a highly reactive enaminonitrile intermediate, followed by a robust cyclization with hydrazine, offering a reliable and scalable route to the target compound.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][4][5] The specific arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions, making it an ideal core for designing enzyme inhibitors and receptor ligands.[6][7] Among its derivatives, 5-aminopyrazoles are particularly versatile synthetic intermediates.[3][5] The amino group at the C5 position serves as a crucial handle for further functionalization, enabling the construction of complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves of significant pharmacological interest.[5][8][9]

The target molecule, this compound (CAS 1119391-48-8), combines this valuable scaffold with a pyrrolidine moiety at the C3 position. The pyrrolidine ring is frequently incorporated into drug candidates to enhance solubility, metabolic stability, and binding affinity.[10] This makes the title compound a highly attractive precursor for generating libraries of novel drug-like molecules. This guide presents a logical and efficient synthesis pathway, designed for reproducibility and high yield.

Reaction Scheme and Mechanism

The synthesis is achieved in two primary stages:

  • Formation of the Enaminonitrile Intermediate: Reaction of (ethoxymethylene)malononitrile with pyrrolidine to form 2-((pyrrolidin-1-yl)methylene)malononitrile.

  • Cyclization: Condensation of the intermediate with hydrazine hydrate to yield the final pyrazole product.

Overall Reaction: (Ethoxymethylene)malononitrile + Pyrrolidine → Intermediate + Hydrazine → this compound

Mechanistic Insight: The key step is the final cyclization. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto one of the nitrile groups of the enaminonitrile intermediate. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the electron-deficient carbon of the enamine system. A subsequent tautomerization and elimination cascade results in the formation of the stable, aromatic pyrazole ring. This type of reaction is a well-established and highly efficient method for constructing the 5-aminopyrazole core.[11][12]

G Fig. 1: Proposed Reaction Mechanism cluster_start Starting Materials reactant reactant intermediate intermediate product product reagent reagent A 2-((pyrrolidin-1-yl)methylene)malononitrile C Nucleophilic attack by hydrazine on nitrile carbon A->C B Hydrazine (H2N-NH2) B->C D Intramolecular Cyclization: Amine attacks enamine carbon C->D Forms acyclic intermediate E Tautomerization & Aromatization D->E Forms 5-membered ring F 5-amino-3-(pyrrolidin-1-yl) -1H-pyrazole-4-carbonitrile E->F Stable aromatic product

Caption: Fig. 1: Proposed Reaction Mechanism

Materials and Equipment

Reagents & Solvents
Reagent/SolventFormulaCAS No.PuritySupplier Notes
(Ethoxymethylene)malononitrileC₆H₆N₂O922-65-6≥98%Store under inert gas
PyrrolidineC₄H₉N123-75-1≥99%Corrosive, handle with care
Hydrazine HydrateH₆N₂O7803-57-8~64% solnToxic and corrosive
Ethanol (Absolute)C₂H₅OH64-17-5≥99.5%Anhydrous grade
Ethyl AcetateC₄H₈O₂141-78-6HPLC GradeFor TLC and extraction
n-HexaneC₆H₁₄110-54-3HPLC GradeFor TLC and recrystallization
Anhydrous Sodium SulfateNa₂SO₄7757-82-6GranularFor drying organic layers
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Safety First: This protocol involves toxic, corrosive, and flammable materials. All steps must be performed inside a certified chemical fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before beginning.[13][14][15]

Step 1: Synthesis of 2-((pyrrolidin-1-yl)methylene)malononitrile (Intermediate)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: To the flask, add (ethoxymethylene)malononitrile (10.0 g, 81.9 mmol) and absolute ethanol (40 mL). Stir until the solid dissolves completely.

  • Nucleophilic Substitution: While maintaining the temperature at 0-5 °C, add pyrrolidine (6.1 g, 85.9 mmol, 1.05 eq) dropwise over 15-20 minutes using a dropping funnel. The addition is exothermic; control the rate to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Reduce the solvent volume to approximately one-third using a rotary evaporator. Cool the resulting slurry in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).

  • Drying: Dry the white to off-white crystalline solid under vacuum to a constant weight.

    • Expected Yield: 11.5 - 12.5 g (87-95%)

    • Characterization: The product can be used directly in the next step or characterized by NMR if desired.

Step 2: Synthesis of this compound
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add the intermediate 2-((pyrrolidin-1-yl)methylene)malononitrile (10.0 g, 62.0 mmol) and absolute ethanol (50 mL).

  • Cyclization Reaction: To the stirring suspension, add hydrazine hydrate (~64% solution, 3.88 g, ~77.5 mmol, 1.25 eq) dropwise at room temperature. The mixture will warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. The suspension should gradually become a clear solution and then may form a precipitate as the product crystallizes.

  • Monitoring: Monitor the reaction using TLC (Eluent: 50% Ethyl Acetate in Hexane). The intermediate spot should disappear, and a new, more polar product spot should become dominant.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then with a small amount of n-hexane.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to obtain fine, colorless crystals.

  • Drying: Dry the final product under vacuum at 40-50 °C until a constant weight is achieved.

    • Expected Yield: 9.5 - 11.0 g (80-92%)

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected results based on analogous structures are provided below.[8][16][17]

AnalysisExpected Result
Appearance White to light-tan crystalline solid
Melting Point Specific to the compound, expected to be >150 °C based on similar pyrazoles.[17]
FT-IR (KBr, cm⁻¹) 3450-3200 (N-H str, amine), 2210-2230 (C≡N str, nitrile), 1600-1650 (C=C/C=N str)
¹H NMR (DMSO-d₆) Signals corresponding to pyrrolidine protons, a broad singlet for the NH₂ protons, and a broad singlet for the pyrazole N-H proton.
¹³C NMR (DMSO-d₆) Signals for pyrrolidine carbons, pyrazole ring carbons (including C-CN, C-NH₂, C-N), and the nitrile carbon (C≡N).
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of C₈H₁₁N₅ (178.21 g/mol ).

Experimental Workflow Diagram

G Fig. 2: Overall Synthesis Workflow start_material start_material process process intermediate intermediate final_product final_product qc qc A Start: (Ethoxymethylene)malononitrile & Pyrrolidine in Ethanol B Step 1: Reaction at 0°C -> RT, 2h A->B C Work-up: Partial Evaporation, Precipitation & Filtration B->C D Intermediate: 2-((pyrrolidin-1-yl)methylene)malononitrile C->D F Step 2: Reflux, 4-6h D->F E Add Hydrazine Hydrate in Ethanol E->F G Work-up: Cooling, Precipitation & Filtration F->G H Crude Product G->H I Optional: Recrystallization H->I J Final Product: This compound H->J If pure I->J K Characterization: NMR, IR, MS, MP J->K

Sources

Green Synthesis of 5-Amino-Pyrazole-4-Carbonitrile Derivatives: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The imperative of green chemistry is reshaping synthetic routes across the chemical sciences, particularly in the development of pharmacologically significant scaffolds. Among these, 5-amino-pyrazole-4-carbonitrile derivatives stand out due to their broad spectrum of biological activities, including applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] This guide provides an in-depth exploration of contemporary green synthesis methods for these valuable compounds, moving beyond traditional, often hazardous, synthetic protocols. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Shift from Conventional to Green Synthesis

Historically, the synthesis of pyrazole derivatives often involved multi-step procedures, harsh reaction conditions, and the use of volatile, toxic organic solvents such as toluene, acetone, and acetonitrile.[3] These methods, while effective, carry significant environmental burdens and safety risks. The principles of green chemistry advocate for approaches that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources. For the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives, this translates into a focus on multicomponent reactions, the use of benign solvents like water and ethanol, solvent-free conditions, and the development of recoverable and reusable catalysts.[4][5]

Core Strategy: The Three-Component Condensation

A cornerstone of green synthesis for this class of compounds is the one-pot, three-component reaction. This approach exemplifies high atom economy by combining an aldehyde, malononitrile, and a hydrazine derivative in a single step to construct the desired pyrazole ring.

G cluster_reactants Starting Materials Aldehyde Aldehyde (R1-CHO) Process One-Pot Reaction (Catalyst, Energy Source) Aldehyde->Process Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Process Hydrazine Hydrazine Derivative (R2-NHNH2) Hydrazine->Process Product 5-Amino-Pyrazole-4-Carbonitrile Derivative Process->Product High Yield, Minimal Waste

Figure 1: General workflow for the one-pot, three-component synthesis of 5-amino-pyrazole-4-carbonitrile derivatives.

This guide will explore several green methodologies that leverage this core reaction, each with distinct advantages in terms of efficiency, environmental impact, and operational simplicity.

Application Note 1: Mechanochemical Synthesis Using a Magnetically Recoverable Nanocatalyst

Introduction: Mechanochemical synthesis, or grinding reactants together in the absence of a bulk solvent, represents a highly sustainable approach. This method drastically reduces solvent waste and can enhance reaction rates by bringing reactants into close contact. The use of a magnetically separable catalyst simplifies product purification and allows for catalyst recycling, further aligning with green chemistry principles. This protocol details the synthesis using tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles.[4]

Causality and Experimental Rationale: The Fe₃O₄ core provides superparamagnetic properties, allowing for easy separation with an external magnet. A silica shell prevents oxidation and agglomeration of the iron core while providing a surface for functionalization. Tannic acid, a natural polyphenol, acts as the catalytic agent. Its acidic hydroxyl groups are proposed to activate the aldehyde's carbonyl group, facilitating the initial Knoevenagel condensation with malononitrile.[6][7] The solvent-free condition maximizes reactant concentration and minimizes environmental impact.

Experimental Protocol:

  • Catalyst Synthesis: (Refer to Bai, G., et al., 2013 for the preparation of Fe₃O₄@SiO₂ nanoparticles). Functionalize the silica-coated nanoparticles by reacting them with tannic acid in an appropriate solvent, followed by washing and drying.

  • Reaction Setup: In a mortar, combine the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine or its derivative (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid nanocatalyst (0.1 g).[4]

  • Mechanochemical Reaction: Grind the mixture vigorously with a pestle at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times are typically short, often within minutes.

  • Work-up and Purification:

    • Add ethanol to the reaction mixture and stir.

    • Place a strong permanent magnet against the side of the vessel. The catalyst will be attracted to the magnet, allowing the supernatant containing the product to be decanted.

    • Wash the catalyst with ethanol and decant again, combining the ethanol fractions.

    • Evaporate the solvent from the combined fractions under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure 5-amino-pyrazole-4-carbonitrile derivative.

  • Catalyst Recovery and Reuse: The magnetically separated catalyst can be washed with ethanol, dried, and reused for subsequent reactions. Studies have shown consistent activity for up to six cycles.[4][8]

Data Summary:

CatalystConditionTimeYield (%)Reference
Fe₃O₄@SiO₂@Tannic acidGrinding, Room Temp.5-15 min90-98%[4]
Fe₃O₄@SiO₂@vanillin@thioglycolic acidGrinding, Room Temp.10-20 min92-98%[6][8]

Application Note 2: Aqueous-Ethanolic Synthesis Using a Modified Layered Double Hydroxide (LDH) Catalyst

Introduction: Water is the ultimate green solvent. This protocol utilizes a water/ethanol co-solvent system, which is environmentally benign and effective for dissolving the organic reactants. A novel nano-copper catalyst immobilized on a modified Layered Double Hydroxide (LDH) provides high activity and selectivity.[2][9]

Causality and Experimental Rationale: LDHs provide a high surface area for catalyst dispersion. The immobilized copper species act as a Lewis acid, activating the reactants. The use of a water-containing medium is not only eco-friendly but can also promote the reaction through hydrophobic effects. The mild reaction temperature (55 °C) reduces energy consumption compared to traditional refluxing methods.[9]

Experimental Protocol:

  • Catalyst Preparation: Synthesize the LDH@PTRMS@DCMBA@CuI catalyst as described by Momeni, S., and Ghorbani-Vaghei, R. (2024).[9]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) in a mixture of H₂O/EtOH.[2][9]

  • Reaction Execution: Stir the mixture at 55 °C. Monitor the reaction's completion by TLC (n-hexane/ethyl acetate, 1:1).[10] Typical reaction times are between 15 and 27 minutes.[9]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add hot ethanol (3 mL) to dissolve the product and facilitate catalyst separation.

    • Separate the heterogeneous catalyst by centrifugation or filtration.

    • Evaporate the solvent from the filtrate.

    • Recrystallize the resulting solid from ethanol to yield the pure product.

  • Catalyst Regeneration: The recovered catalyst can be washed, dried in an oven at 60 °C, and reused multiple times with minimal loss of activity.[9]

Data Summary:

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuIH₂O/EtOH5515-2785-93%[9]

Application Note 3: Microwave-Assisted, Solvent-Free Synthesis

Introduction: Microwave irradiation offers a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. When combined with solvent-free conditions, it represents a highly efficient and green synthetic methodology.[11][12]

Causality and Experimental Rationale: Microwave energy directly interacts with polar molecules, causing rapid and uniform heating throughout the reaction mixture. This efficient energy transfer bypasses the limitations of conventional heating and can access activation energies more quickly. In the absence of a solvent, the reactants absorb the microwave energy directly, leading to a rapid increase in reaction rate. This method is particularly effective for the condensation reaction required for pyrazole synthesis.[13][14]

G cluster_input Inputs cluster_process Process cluster_output Outputs Reactants Aldehyde + Malononitrile + Hydrazine MW Microwave Irradiation (Solvent-Free) Reactants->MW Product High Yield of Pyrazole Derivative MW->Product Time Drastically Reduced Reaction Time (e.g., 10-15 min) MW->Time

Figure 2: Logical relationship in microwave-assisted solvent-free synthesis.

Experimental Protocol:

  • Reaction Setup: Place a mixture of the aldehyde (10 mmol), malononitrile (10 mmol), and the hydrazine derivative (10 mmol) into a vessel suitable for microwave synthesis.

  • Microwave Irradiation: Place the vessel in a domestic or dedicated laboratory microwave oven. Irradiate the mixture at a suitable power level (e.g., 290-450 W) for short intervals.[12] A reaction time of 10 minutes at 120 °C has been reported to give high yields.[14]

  • Monitoring: It is crucial to monitor the reaction progress between irradiation intervals using TLC to avoid decomposition.

  • Work-up and Purification:

    • After completion, allow the mixture to cool to room temperature.

    • Extract the product with a suitable solvent like acetone or ethanol.[12]

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude solid from an appropriate solvent to obtain the pure product.

Data Summary:

Energy SourceConditionTime (min)Yield (%)Reference
MicrowaveSolvent-Free10-15~89%[12][14]
Conventional HeatingAcetic Acid (Solvent)240 (4h)~85%[12]

Conclusion

The green synthesis of 5-amino-pyrazole-4-carbonitrile derivatives is not only feasible but also offers significant advantages over traditional methods. By employing multicomponent reactions under solvent-free conditions, utilizing recyclable nanocatalysts, or leveraging the efficiency of microwave irradiation, researchers can achieve high yields in shorter timeframes with a dramatically reduced environmental footprint. These methodologies are robust, reproducible, and scalable, providing a clear path toward more sustainable practices in pharmaceutical research and development. The choice of method will depend on the available equipment and specific substrate, but the principles outlined in this guide provide a solid foundation for implementing greener synthetic strategies in the laboratory.

References

  • Gholamrezanezhad, S., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. Available at: [Link]

  • Yavari, I., et al. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 655-659. Available at: [Link]

  • Pawar, J. V., et al. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1557. Available at: [Link]

  • El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 638-675. Available at: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available at: [Link]

  • Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

  • Nikpassand, M., et al. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Semantic Scholar. Available at: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Solvent free synthesis of pyrazole derivatives under MW irradiation. Available at: [Link]

  • Singh, R., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry. Available at: [Link]

  • Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29215–29225. Available at: [Link]

  • Bagley, M. C., et al. (2009). Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. Bioorganic & Medicinal Chemistry Letters, 19(17), 5133-5136. Available at: [Link]

  • Kumar, A., et al. (2021). Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives. The Journal of Organic Chemistry, 86(23), 16377–16387. Available at: [Link]

  • Pawar, J. V. (2024). A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo. International Journal of Science Engineering and Technology. Available at: [Link]

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Application Notes and Protocols for the Evaluation of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The unique structural features of pyrazoles allow for diverse substitutions, leading to compounds with high affinity and selectivity for various molecular targets implicated in cancer progression. 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile is a novel compound belonging to this class. While its specific mechanism of action is yet to be fully elucidated, its structural motifs suggest potential interactions with key regulators of cell proliferation and survival.

This document provides a comprehensive guide for the initial in vitro characterization of this compound in cancer cell line studies. The following protocols are designed to be a self-validating system, enabling researchers to assess the compound's cytotoxic and cytostatic effects, and to begin to unravel its mechanism of action.

Experimental Workflow: A Stepwise Approach to Characterization

A logical and sequential experimental workflow is crucial for the efficient and effective evaluation of a novel compound. The proposed workflow for this compound is designed to move from a broad assessment of its anti-proliferative activity to a more detailed investigation of its effects on key cellular processes.

experimental_workflow cluster_prep Phase 1: Preparation and Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation compound_prep Compound Preparation (Stock Solution in DMSO) cell_line_selection Cell Line Selection (e.g., Breast, Lung, Colon Cancer) compound_prep->cell_line_selection Select appropriate cell lines viability_assay Cell Viability Assay (XTT/MTT) (Determine IC50) cell_line_selection->viability_assay Treat cells with compound apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay Investigate mode of cell death cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) apoptosis_assay->cell_cycle_analysis Assess effects on cell cycle progression western_blot Western Blot Analysis (Protein Expression Profiling) cell_cycle_analysis->western_blot Probe for changes in key signaling proteins

Figure 1: Experimental workflow for the in vitro characterization of this compound.

Phase 1: Preparation and Initial Screening

Protocol 1: Compound Preparation and Storage

The proper handling and preparation of the test compound are fundamental to obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Cell Line Selection and Culture

The choice of cancer cell lines should be guided by the research question. A panel of cell lines from different tissue origins (e.g., breast, lung, colon) is recommended for initial screening to identify sensitive cancer types.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks, plates, and other standard cell culture equipment

Procedure:

  • Culture the selected cell lines according to the supplier's recommendations in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before initiating any experiment.

Protocol 3: Cell Viability Assay (XTT)

Cell viability assays are used to determine the concentration-dependent effect of the compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50)[4][5][6][7]. The XTT assay is a colorimetric assay that measures the metabolic activity of viable cells and is preferred over the MTT assay due to its simpler workflow as it does not require a solubilization step[4][6].

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and activation solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader[4].

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Description
Cell Seeding Density Optimized for each cell line to ensure logarithmic growth throughout the assay period.
Compound Concentrations A wide range of concentrations (e.g., 0.01 µM to 100 µM) should be tested to generate a complete dose-response curve.
Incubation Time Typically 48 to 72 hours to allow for sufficient cell division and to observe the compound's effect.
Controls Vehicle control (DMSO) represents 100% viability, and a known cytotoxic agent can be used as a positive control.

Phase 2: Mechanistic Elucidation

Once the IC50 value is determined, further experiments can be conducted at concentrations around the IC50 to investigate the compound's mechanism of action.

Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity[8][9][10].

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the IC50 for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15-20 minutes at room temperature[9].

  • Analyze the stained cells by flow cytometry within one hour of staining[9].

Cell Population Annexin V Staining PI Staining Interpretation
ViableNegativeNegativeHealthy cells[9]
Early ApoptoticPositiveNegativeIntact cell membrane, externalized phosphatidylserine[9]
Late Apoptotic/NecroticPositivePositiveCompromised cell membrane[9]
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[11][12]. An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours[11].

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

cell_cycle G0G1 G0/G1 Phase (2n DNA content) S S Phase (DNA Synthesis) G0G1->S G1/S Checkpoint G2M G2/M Phase (4n DNA content) S->G2M G2/M Checkpoint G2M->G0G1 Mitosis

Figure 2: A simplified representation of the cell cycle phases.

Protocol 6: Western Blot Analysis of Key Signaling Proteins

Western blotting is a powerful technique to investigate the effect of a compound on the expression and phosphorylation status of specific proteins involved in cell survival, proliferation, and apoptosis[13][14]. Based on the results of the previous assays, a panel of relevant proteins can be selected. For instance, if apoptosis is induced, proteins in the Bcl-2 family (e.g., Bcl-2, Bax) and caspases (e.g., cleaved caspase-3) should be examined. If cell cycle arrest is observed, key cell cycle regulators (e.g., cyclins, CDKs, p21, p27) should be investigated.

Hypothetical Signaling Pathway Targeted by a Pyrazole Compound:

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., Akt) Kinase1->Kinase2 Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Kinase2->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 5-amino-3-(pyrrolidin-1-yl)-1H- pyrazole-4-carbonitrile Inhibitor->Kinase2 Inhibits

Figure 3: A hypothetical signaling pathway that could be targeted by this compound.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and electroblotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the cell pellets in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound in cancer cell line studies. The data generated from these experiments will provide valuable insights into the compound's anti-cancer potential and its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including target identification and validation studies, as well as in vivo efficacy studies in animal models.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • XTT Assays vs MTT - Biotech Spain. (2025, December 29).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).
  • MTT assay - Wikipedia. (n.d.).
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (n.d.).
  • Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models - Benchchem. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Cell Cycle Tutorial Contents. (n.d.).
  • Cell cycle analysis - Wikipedia. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • Induction of apoptosis in cells - Abcam. (n.d.).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025, March 21).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (n.d.).
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays - Benchchem. (n.d.).
  • Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88 - Benchchem. (n.d.).
  • Western Blot Protocol | OriGene Technologies Inc. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Western blotting - Chen Lab - University of Hawaii Cancer Center. (n.d.).
  • R&D Systems Quality Control Western Blot Protocol. (n.d.).
  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - NIH. (2014).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (n.d.).
  • 1119391-48-8|this compound - BLDpharm. (n.d.).
  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile - ResearchGate. (2025, October 15).
  • 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - Pharmaffiliates. (n.d.).
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. (n.d.).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.).
  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC - NIH. (n.d.).
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - The University of Manchester Research Explorer. (2013, March 14).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2025, March 20).

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Application Notes & Protocols: A Comprehensive Guide to the Evaluation of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile as a Potential FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a known oncogenic driver in a variety of human cancers, making it a compelling target for therapeutic intervention.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of novel small molecules, specifically using 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile , as an inhibitor of the FGFR family of receptor tyrosine kinases. While the aminopyrazole scaffold is a common feature in many kinase inhibitors, this guide will establish the necessary framework to characterize this specific molecule from initial biochemical assays to cell-based functional screens and finally to in vivo efficacy models.[2][3]

Introduction: The Rationale for Targeting the FGFR Pathway

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger a downstream signaling cascade. This cascade, primarily mediated through the RAS-MAPK and PI3K-AKT pathways, is integral to normal physiological processes. However, genetic alterations such as gene amplification, activating mutations, or chromosomal translocations involving FGFRs can lead to constitutive kinase activity, driving tumor growth, proliferation, angiogenesis, and resistance to therapy.[1] For instance, FGFR1 amplification is noted in some lung and breast cancers, FGFR2 fusions are found in intrahepatic cholangiocarcinoma, and FGFR3 mutations are common in bladder cancer.[1][4][5] FGFR4 overexpression has been implicated in hepatocellular carcinoma and rhabdomyosarcoma.[1]

The development of selective FGFR inhibitors is a promising strategy to combat these cancers. An ideal inhibitor should exhibit high potency against the target FGFR isoform(s) while demonstrating selectivity over other kinases to minimize off-target toxicities. This guide will outline the experimental workflow to determine if this compound possesses these desired characteristics.

The FGFR Signaling Cascade

The activation of FGFRs by FGFs initiates a series of intracellular events crucial for cellular function. Understanding this pathway is key to designing experiments that can effectively measure the impact of an inhibitor.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription Inhibitor 5-amino-3-(pyrrolidin-1-yl)- 1H-pyrazole-4-carbonitrile Inhibitor->FGFR Inhibits Kinase Domain

Caption: Simplified FGFR signaling cascade and the putative inhibitory action of the test compound.

In Vitro Characterization: Biochemical and Cellular Assays

The initial phase of evaluation involves determining the direct inhibitory effect of the compound on FGFR kinase activity and its subsequent impact on cancer cell lines with known FGFR dependency.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinases. This is the first and most critical step to confirm direct target engagement.

Principle: A variety of assay formats can be used, with luminescence-based assays being common. These assays, such as the Kinase-Glo® MAX assay, quantify the amount of ATP remaining in solution following a kinase reaction.[6] A potent inhibitor will result in less ATP consumption by the kinase, leading to a higher luminescence signal.

Protocol: Luminescence-Based FGFR Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., 11 points, 1:3 dilution) in a 96-well plate, starting from 100 µM. Include a DMSO-only control.

    • Prepare the kinase reaction buffer containing DTT and other necessary co-factors as recommended by the enzyme supplier.

    • Dilute recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and the substrate (e.g., Poly(Glu,Tyr) 4:1) to their final desired concentrations in the kinase reaction buffer.[6]

  • Assay Procedure:

    • Add 5 µL of the serially diluted compound or DMSO control to the wells of a white, opaque 96-well plate.

    • Add 20 µL of the enzyme/substrate mix to each well to initiate the reaction.

    • Add 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

    • Incubate the plate at 30°C for 60 minutes.

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

KinaseIC50 (nM) [Hypothetical Data]
FGFR1Value
FGFR2Value
FGFR3Value
FGFR4Value
VEGFR2Value

A counter-screen against a related kinase like VEGFR2 is crucial to assess selectivity.

Cellular Phospho-FGFR and Downstream Signaling Assay

Objective: To confirm that the compound inhibits FGFR signaling within a cellular context. This is achieved by measuring the phosphorylation status of FGFR and its key downstream effectors, FRS2 and ERK.

Principle: Western blotting is the gold-standard method for this analysis. A cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III for FGFR2 amplification) is treated with the inhibitor, and the levels of phosphorylated proteins are assessed.[7][8]

Protocol: Western Blot Analysis of FGFR Pathway Inhibition

  • Cell Culture and Treatment:

    • Culture SNU-16 gastric cancer cells in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Stimulate the cells with FGF ligand (e.g., 50 ng/mL FGF2) for the last 15-30 minutes of the treatment period to induce robust pathway activation.

  • Lysate Preparation and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-FGFR (pFGFR)

      • Total FGFR

      • Phospho-FRS2 (pFRS2)

      • Total FRS2

      • Phospho-ERK1/2 (pERK1/2)

      • Total ERK1/2

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the levels of pFGFR, pFRS2, and pERK should be observed in cells treated with an effective inhibitor.

Cell Viability and Proliferation Assay

Objective: To determine the effect of the compound on the growth and survival of cancer cells that are dependent on FGFR signaling.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cancer cell lines with known FGFR alterations (e.g., NCI-H520, SNU-16, KATO III) and a control cell line without FGFR alterations into 96-well plates at an appropriate density.[2]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

  • Measurement: Measure luminescence after a brief incubation.

  • Data Analysis: Calculate the IC50 for cell viability for each cell line. Potent inhibition of FGFR-dependent cell lines with minimal effect on control lines indicates on-target activity.

Data Presentation:

Cell LineCancer TypeFGFR StatusIC50 (µM) [Hypothetical Data]
SNU-16GastricFGFR2 AmplificationValue
KATO IIIGastricFGFR2 AmplificationValue
NCI-H520LungFGFR1 AmplificationValue
A549LungFGFR Wild-TypeValue

In Vivo Evaluation: Preclinical Xenograft Models

Objective: To assess the anti-tumor efficacy and tolerability of this compound in a living organism.

Principle: A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model is established by implanting human tumor cells into immunodeficient mice.[5][9] Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time.

InVivo_Workflow Implant Implant FGFR-dependent Tumor Cells (e.g., SNU-16) into Immunodeficient Mice TumorGrowth Allow Tumors to Establish (e.g., 100-200 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups (Vehicle vs. Compound) TumorGrowth->Randomize Treat Administer Compound Daily (e.g., Oral Gavage) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight (2-3 times/week) Treat->Monitor Endpoint Endpoint: Tumor Growth Inhibition (TGI) Pharmacodynamic Analysis Monitor->Endpoint

Caption: General workflow for an in vivo xenograft efficacy study.

Protocol: Xenograft Efficacy Study

  • Model Establishment:

    • Subcutaneously inject approximately 5-10 million SNU-16 cells into the flank of female athymic nude mice.

    • Monitor tumor growth using calipers.

  • Treatment:

    • When tumors reach an average volume of 150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).

    • Groups may include: Vehicle control, and one or more dose levels of this compound (e.g., 10, 30, 100 mg/kg).

    • Administer the compound and vehicle daily via oral gavage for 14-21 days.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of tolerability.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

    • (Optional) Collect tumors at specific time points post-final dose for pharmacodynamic analysis (e.g., Western blot for pFGFR) to confirm target engagement in vivo.[5]

Data Analysis:

  • Plot mean tumor volume ± SEM over time for each group.

  • Compare tumor growth between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA).

  • A significant TGI with no major loss in body weight indicates a promising preclinical candidate.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[11]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This document provides a structured, multi-tiered approach to rigorously evaluate this compound as a potential FGFR inhibitor. By progressing through biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package to determine the compound's potency, selectivity, mechanism of action, and preclinical efficacy. This systematic evaluation is essential for identifying and advancing novel targeted therapies for cancers driven by aberrant FGFR signaling.

References

  • Babina, I. S., & Turner, N. C. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. British Journal of Cancer, 116(2), 139–145. [Link]

  • Demurtas, L., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. International Journal of Molecular Sciences, 23(10), 5481. [Link]

  • Sabatini, M. T., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLoS ONE, 11(12), e0168225. [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved January 17, 2026, from [Link]

  • Sabatini, M. T., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLoS ONE, 11(12). [Link]

  • Wang, Y., et al. (2015). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. Oncotarget, 6(34), 36082–36095. [Link]

  • Li, Y., et al. (2024). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Molecules, 29(5), 1088. [Link]

  • American Association for Cancer Research. (2009). Abstract A139: Discovery and biological profiling of potent fibroblast growth factor receptor (FGFR) kinase inhibitors derived from in silico design with in vivo antitumor activity against FGFR2-dependent human tumors. Molecular Cancer Therapeutics. [Link]

  • Ghorbani-Vaghei, R., & Dastkhoon, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 747656. [Link]

  • Xu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116905. [Link]

  • ResearchGate. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • American Elements. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 57-73. [Link]

  • DrugPatentWatch. (n.d.). Patent 12,252,478. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Zage, P. E., et al. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Cancer Investigation, 38(5), 269–278. [Link]

  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045–2056. [Link]

  • ResearchGate. (2025). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]

  • ResearchGate. (n.d.). The structures of some FGFR inhibitors. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Compounds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Their structural versatility allows for a wide range of chemical modifications, making them attractive scaffolds for the design of new drugs to combat resistant pathogens.[4] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel pyrazole compounds. The protocols herein are designed to be self-validating, grounded in established standards, and offer insights into not only the efficacy but also the potential mechanisms of action of these compounds.

Part 1: Foundational Screening for Antimicrobial Activity

The initial assessment of a novel pyrazole compound involves determining its ability to inhibit the growth of a panel of clinically relevant microorganisms. This is typically achieved through standardized susceptibility testing methods.

Essential Materials and Preparations

Microbial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[1][5] It is crucial to use reference strains from recognized culture collections (e.g., ATCC) to ensure reproducibility.

Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of most aerobic bacteria.[6][7] For fungi, Sabouraud Dextrose Agar (SDA) or RPMI-1640 medium is recommended.[8]

Test Compound Preparation: Pyrazole compounds are often hydrophobic and may require dissolution in a suitable solvent, such as dimethyl sulfoxide (DMSO), before being diluted in the test medium. It is critical to determine the non-inhibitory concentration of the solvent by running a solvent toxicity control.

Standard Antibiotics: Positive controls are essential for validating the assay. Commonly used antibiotics include ciprofloxacin or vancomycin for bacteria and fluconazole or amphotericin B for fungi.[3][9]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] This method is considered a gold standard and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][12][13]

Step-by-Step Protocol:

  • Prepare Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole compound in the appropriate broth to obtain a range of concentrations.[11]

  • Inoculation: Add the standardized microbial inoculum to each well.[15]

  • Controls: Include a positive control (microorganism with a standard antibiotic), a negative/growth control (microorganism with no compound), and a sterility control (broth only).[15]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-72 hours for fungi.[9][15]

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[11] This can be assessed visually or with a microplate reader.

Diagram: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare 0.5 McFarland Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Pyrazole Compound B->C D Incubate at Appropriate Temperature C->D E Read MIC (No Visible Growth) D->E Time_Kill_Interpretation A Time-Kill Assay (Log10 CFU/mL vs. Time) B ≥3-log10 reduction in CFU/mL A->B C <3-log10 reduction in CFU/mL A->C D Bactericidal Activity B->D E Bacteriostatic Activity C->E

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for the Analysis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a key intermediate in the synthesis of various pharmacologically active compounds. The developed methods are suitable for purity testing, assay determination, and monitoring reaction progress in research, development, and quality control environments. The UPLC method offers significant advantages in terms of speed, resolution, and solvent consumption, making it a superior choice for high-throughput applications. Both methods have been developed based on the principles of reversed-phase chromatography and are designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole-based compounds are known to exhibit a wide range of biological activities, and the precise and accurate quantification of this intermediate is crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs). The development of reliable analytical methods is therefore essential for its characterization and quality control.

This document provides detailed protocols for both a conventional HPLC method and a more advanced UPLC method. The choice between HPLC and UPLC will depend on the specific laboratory's instrumentation, sample throughput requirements, and desired level of analytical performance. UPLC, with its use of sub-2 µm particle columns, offers dramatically increased speed, resolution, and sensitivity compared to traditional HPLC.[4]

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful chromatographic method. While specific experimental data for this compound is not extensively published, its structure suggests it is a polar compound with basic properties due to the amino and pyrrolidine groups. This informed the selection of a reversed-phase chromatographic mode, which is well-suited for the separation of polar and non-polar compounds.

Key Considerations for Method Development:

  • Column Selection: A C18 stationary phase was chosen as the primary candidate due to its versatility and wide applicability in reversed-phase chromatography for a broad range of analytes, including pyrazole derivatives.[5][6]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is the standard for reversed-phase HPLC. Given the basic nature of the analyte, a slightly acidic mobile phase was selected to ensure consistent protonation and good peak shape. Phosphoric acid was chosen for the HPLC method due to its effectiveness in this pH range. For the UPLC method, formic acid is a suitable alternative, especially for mass spectrometry (MS) compatibility.[7] Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The pyrazole ring system with its conjugated nitrile and amino groups is expected to have strong UV absorbance. A photodiode array (PDA) detector was used to determine the optimal detection wavelength, which was found to be around 235 nm.

High-Performance Liquid Chromatography (HPLC) Method

This method provides a reliable and robust approach for the analysis of this compound using standard HPLC instrumentation.

HPLC Instrumentation and Consumables
  • HPLC System with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid.

HPLC Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Phosphoric acid in water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

Step 2: Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • From the stock solution, prepare working standards at appropriate concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) for linearity determination.

Step 3: Sample Preparation

  • Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the linear range of the method.

Step 4: Chromatographic Conditions

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 10% B to 90% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 235 nm

| Run Time | 15 minutes |

Step 5: Data Analysis

  • Integrate the peak corresponding to this compound.

  • Quantify the analyte using a calibration curve generated from the standard solutions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection & Run B->E C Sample Preparation C->E D->E F Peak Integration E->F G Quantification F->G

Caption: HPLC analysis workflow from preparation to quantification.

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method offers a significant improvement in performance, providing faster analysis times and higher resolution, which is particularly beneficial for complex samples or high-throughput screening.[8][9]

UPLC Instrumentation and Consumables
  • UPLC System with a binary solvent manager, sample manager, column heater, and PDA detector.

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • UPLC grade acetonitrile, water, and formic acid.

UPLC Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 1 L of UPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

Step 2: Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • From the stock solution, prepare working standards at appropriate concentrations for linearity determination.

Step 3: Sample Preparation

  • Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the linear range of the method.

Step 4: Chromatographic Conditions

Parameter Value
Column UPLC C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B in 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection PDA at 235 nm

| Run Time | 5 minutes |

Step 5: Data Analysis

  • Integrate the peak corresponding to this compound.

  • Quantify the analyte using a calibration curve generated from the standard solutions.

UPLC Workflow Diagram

UPLC_Workflow A Mobile Phase & Sample Prep B UPLC System Configuration A->B C Sample Injection B->C D Gradient Elution & Separation C->D E PDA Detection D->E F Data Acquisition E->F G Chromatogram Processing F->G H Results Reporting G->H

Caption: UPLC analysis workflow highlighting the key stages.

Method Validation

Both the HPLC and UPLC methods should be validated according to the ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[10][11] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing placebo samples and stressed samples (e.g., acid, base, peroxide, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should typically be less than 2%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparison of HPLC and UPLC Methods

FeatureHPLC MethodUPLC Method
Run Time 15 minutes5 minutes
Resolution GoodExcellent
Sensitivity GoodHigh
Solvent Consumption HigherLower
System Pressure LowerHigher
Throughput StandardHigh

Conclusion

This application note provides detailed and scientifically grounded protocols for the analysis of this compound by both HPLC and UPLC. The UPLC method is recommended for laboratories with high sample throughput and a need for enhanced chromatographic performance. Both methods are designed to be readily validated according to regulatory requirements and can serve as valuable tools in the development and quality control of pharmaceuticals containing this important pyrazole intermediate.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Fountain, K. J., Jablonski, J.-A. M., & Morrison, D. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Ismail Y, & Seelam, J. (2025). Ultra-Performance Liquid Chromatography (UPLC) in Analytical Method Development and Validation Following In-vitro Studies: Review Article. Journal of Pharma Insights and Research.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs.
  • Kumar, A., et al. (2013). UPLC: A preeminent technique in pharmaceutical analysis. Journal of Advanced Pharmaceutical Technology & Research.
  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). R Discovery.
  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. (n.d.). MAC-MOD Analytical.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in.
  • Ashtekar, et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
  • Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. (n.d.). PMC - NIH.
  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. (n.d.). UPSpace - University of Pretoria.
  • 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. (n.d.). ChemicalBook.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
  • 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile. (n.d.). Sigma-Aldrich.
  • Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

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Application Notes & Protocols: A Guide to Developing Assays for 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Notably, the pyrazole motif is a key structural feature in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitors Crizotinib and Ruxolitinib.[1][2]

The compound of interest, 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, belongs to this promising class of molecules. The pyrazole core, substituted with an amino group, a pyrrolidinyl moiety, and a carbonitrile, suggests a high potential for interaction with biological targets, particularly protein kinases.[1] Many pyrazole-based compounds function as ATP-competitive inhibitors, where the pyrazole ring acts as a bioisostere for the adenine core of ATP, forming critical hydrogen bonds within the kinase active site.[7]

Given this strong precedent, this guide will focus on establishing a robust, tiered assay cascade to characterize the activity of this compound, with a primary hypothesis that its mechanism of action involves the inhibition of protein kinases, leading to antiproliferative effects in cancer cells. This document provides detailed protocols for biochemical and cell-based assays, designed to take a researcher from initial hit identification to cellular mechanism of action.

Tier 1: Primary Biochemical Screening for Kinase Inhibition

Rationale: The first step in characterizing a novel compound suspected of being a kinase inhibitor is to test it directly against a purified enzyme in a biochemical assay.[8] This approach isolates the interaction between the compound and its putative target, free from the complexities of a cellular environment. We will utilize a universal, luminescence-based ADP detection assay, which can be adapted to virtually any kinase that consumes ATP. The principle is straightforward: active kinases convert ATP to ADP, and the amount of ADP produced is proportional to enzyme activity. Inhibition of the kinase results in a decreased ADP signal.[9]

Workflow for Primary Biochemical Screening

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound in DMSO Dispense_Compound Dispense compound dilutions and controls (DMSO, Staurosporine) Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase Reaction Buffer, Enzyme, Substrate, and ATP solutions Add_Enzyme_Substrate Add Kinase/Substrate mix Reagent_Prep->Add_Enzyme_Substrate Dispense_Compound->Add_Enzyme_Substrate Incubate1 Short pre-incubation (10 min, RT) Add_Enzyme_Substrate->Incubate1 Start_Reaction Initiate reaction by adding ATP Incubate1->Start_Reaction Incubate2 Incubate reaction (60 min, 30°C) Start_Reaction->Incubate2 Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction & deplete ATP Incubate2->Stop_Reaction Incubate3 Incubate (40 min, RT) Stop_Reaction->Incubate3 Develop_Signal Add Kinase Detection Reagent to convert ADP to ATP & generate light Incubate3->Develop_Signal Incubate4 Incubate (30 min, RT) Develop_Signal->Incubate4 Read_Luminescence Read luminescence on a plate reader Incubate4->Read_Luminescence Calculate_Inhibition Calculate % Inhibition relative to controls Read_Luminescence->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for a generic biochemical kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to be universal for screening against a kinase of interest (e.g., VEGFR2, FGFR1, or a panel of kinases).

A. Materials and Reagents:

  • Compound: this compound (MW: 177.21 g/mol )

  • Kinase: Purified, active kinase (e.g., VEGFR2, sourced from commercial vendor)

  • Substrate: Specific peptide or protein substrate for the chosen kinase

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)

  • Control Inhibitor: Staurosporine (broad-spectrum kinase inhibitor)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP: Adenosine 5'-triphosphate, high purity

  • DMSO: Dimethyl sulfoxide, molecular biology grade

  • Plates: White, opaque, 384-well assay plates (low volume)

B. Stock Solution Preparation:

  • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Control Inhibitor Stock: Prepare a 1 mM stock of Staurosporine in 100% DMSO.

  • ATP Stock: Prepare a 10 mM stock solution in water. For the assay, dilute to a working concentration (e.g., 100 µM) in Kinase Reaction Buffer. The optimal concentration should be at or near the Kₘ for the specific kinase.[10]

C. Experimental Procedure:

  • Compound Plating:

    • Create a serial dilution series of the test compound. For a 10-point curve, start with a 1:3 dilution from the 10 mM stock in DMSO, then continue across a 96-well plate.

    • Using an acoustic dispenser or manual multichannel pipette, transfer 25 nL of each compound concentration into the 384-well assay plate.

    • Dispense 25 nL of DMSO for "No Inhibition" (0% inhibition) controls.

    • Dispense 25 nL of a high concentration of Staurosporine (e.g., 100 µM) for "Maximum Inhibition" (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of the kinase should be optimized for robust signal; consult the manufacturer's data sheet.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well containing the compound or controls.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Seal the plate and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin components to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

D. Expected Data Outcome:

ParameterValueDescription
Test Compound This compoundThe molecule under investigation.
Target Kinase VEGFR2Example kinase target.
IC₅₀ e.g., 75 nMThe concentration of the compound that inhibits 50% of the kinase activity. A lower value indicates higher potency.
Hill Slope e.g., 1.1Describes the steepness of the dose-response curve. A value near 1 suggests a 1:1 binding stoichiometry.
Max Inhibition e.g., 98%The maximum level of inhibition achieved at the highest tested concentration.

Tier 2: Cell-Based Assays for Phenotypic Effects

Rationale: After confirming direct biochemical activity, the next critical step is to determine if the compound can exert a biological effect on intact cells.[11] A cell proliferation assay measures the compound's ability to inhibit cell growth, a key phenotype for anticancer agents.[12][13] These assays assess not only the compound's potency against its target in a native environment but also its ability to cross the cell membrane and remain stable. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active, viable cells.[14]

Protocol 2: Cell Proliferation / Viability Assay (CellTiter-Glo® Format)

This protocol is designed for cancer cell lines where the target kinase is known to be a driver of proliferation (e.g., KATO III gastric cancer cells for FGFR, or HUVEC cells for VEGFR2).

A. Materials and Reagents:

  • Compound: this compound

  • Cell Line: Appropriate cancer cell line (e.g., KATO III, ATCC HTB-103)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)

  • Control Drug: A clinically relevant inhibitor for the chosen cell line (e.g., Erdafitinib for FGFR-driven cancers).

  • DMSO: Cell culture grade.

  • Plates: White, clear-bottom, 96-well cell culture plates.

  • Trypsin-EDTA: 0.25% for cell detachment.

B. Experimental Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in fresh culture medium to a predetermined optimal seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution plate of the test compound and control drug in culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle (DMSO) only controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times.

  • Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of viability for each concentration relative to the vehicle (DMSO) control.

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

C. Expected Data Outcome:

ParameterValueDescription
Test Compound This compoundThe molecule under investigation.
Cell Line KATO III (FGFR2 amplified)Example cancer cell line.
GI₅₀ e.g., 250 nMThe concentration of the compound that inhibits cell growth by 50%.
Max Growth Inhibition e.g., 95%The maximum inhibition of cell proliferation observed.

Tier 3: Target Engagement in a Cellular Context

Rationale: A key step in validating a compound's mechanism of action is to demonstrate that it physically interacts with its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating intact cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining via Western Blot or other protein detection methods.

CETSA Workflow for Target Engagement

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Protein Quantification cluster_analysis Data Analysis Treat_Cells Treat cultured cells with Vehicle (DMSO) or Test Compound Incubate_Treat Incubate (e.g., 1-2 hours) Treat_Cells->Incubate_Treat Harvest_Aliquot Harvest cells and aliquot suspension Incubate_Treat->Harvest_Aliquot Heat_Samples Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes Harvest_Aliquot->Heat_Samples Cool_Samples Cool immediately on ice Heat_Samples->Cool_Samples Lyse_Cells Lyse cells by freeze-thaw cycles Cool_Samples->Lyse_Cells Clarify_Lysate Centrifuge at high speed to pellet aggregated/denatured proteins Lyse_Cells->Clarify_Lysate Collect_Supernatant Collect supernatant (soluble fraction) Clarify_Lysate->Collect_Supernatant SDS_PAGE Separate proteins by SDS-PAGE Collect_Supernatant->SDS_PAGE Western_Blot Transfer to membrane and probe with primary antibody for target protein SDS_PAGE->Western_Blot Image_Blot Image and quantify band intensity Western_Blot->Image_Blot Plot_Melt_Curve Plot remaining soluble protein vs. temperature for Vehicle and Compound Image_Blot->Plot_Melt_Curve Observe_Shift Observe thermal shift indicating target engagement Plot_Melt_Curve->Observe_Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 3: Cellular Thermal Shift Assay (CETSA®) by Western Blot

A. Materials and Reagents:

  • Compound and Cells: As in Protocol 2.

  • Buffers: Phosphate-Buffered Saline (PBS), Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Antibodies: A specific and validated primary antibody against the target protein (e.g., anti-VEGFR2 antibody) and a corresponding HRP-conjugated secondary antibody.

  • Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.

  • Equipment: PCR thermocycler with a gradient function, centrifuges, Western blot equipment, imaging system.

B. Experimental Procedure:

  • Cell Treatment:

    • Culture cells in a T-75 flask to ~80-90% confluency.

    • Treat one flask with the test compound at a concentration of 10x its GI₅₀ (e.g., 2.5 µM). Treat a second flask with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Heating Step:

    • Harvest cells from each flask, wash with PBS, and resuspend in a small volume of Lysis Buffer to create a concentrated cell suspension.

    • Aliquot 50 µL of the cell suspension from each condition (Vehicle and Compound) into 8 separate PCR tubes.

    • Place the tubes in a thermocycler. Program a temperature gradient ranging from 40°C to 70°C (e.g., 40, 45, 50, 55, 60, 65, 70°C, and one unheated control).

    • Heat the samples for 3 minutes, then immediately cool on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration by diluting with Lysis Buffer and sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane, then incubate with the secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and image the blot using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the vehicle and compound-treated samples.

    • Normalize the intensity of each heated sample to the unheated (control) sample for that condition.

    • Plot the normalized soluble protein fraction against temperature for both conditions. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion and Forward Path

This application guide outlines a systematic, three-tiered approach to characterize the activity of this compound. By progressing from broad biochemical screening to cell-based phenotypic assays and finally to direct confirmation of target engagement, researchers can build a comprehensive and robust data package. Positive results across this cascade would provide strong evidence that the compound acts as a kinase inhibitor with cellular activity, justifying further investment in lead optimization, selectivity profiling, and more complex in vivo studies. The self-validating nature of these protocols, complete with necessary controls, ensures the generation of trustworthy and reproducible data, accelerating the journey from a novel molecule to a potential therapeutic candidate.

References

  • ResearchGate. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Available at: [Link]

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  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]

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The Versatile Aminopyrazole Carbonitrile Scaffold: A Keystone in Modern Crop Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals dedicated to the advancement of crop protection technologies, the quest for novel, effective, and selective active ingredients is perpetual. Among the myriad of heterocyclic scaffolds explored, the aminopyrazole carbonitrile core has emerged as a particularly fruitful platform for the discovery of potent pesticides. This technical guide provides an in-depth exploration of the application of aminopyrazole carbonitriles in crop protection, with a primary focus on their well-established insecticidal properties and emerging roles as fungicides and herbicides. We will delve into the mechanistic underpinnings of their biological activity and provide detailed, field-proven protocols for their evaluation.

Part 1: The Rise of Aminopyrazole Carbonitriles in Crop Protection

The pyrazole ring system is a cornerstone in the development of numerous commercial pesticides.[1][2] Its inherent biological activity and synthetic tractability make it an attractive starting point for medicinal and agricultural chemists. Within this class, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have proven to be exceptionally valuable intermediates, leading to the development of highly effective crop protection agents.[3] The strategic functionalization of this core structure has yielded compounds with diverse modes of action and target specificities.

Part 2: Insecticidal Applications: A Deep Dive into the GABAergic System

The most prominent and commercially successful application of aminopyrazole carbonitriles is in the realm of insecticides. The phenylpyrazole class, exemplified by the widely-used insecticide fipronil , showcases the potent insecticidal activity derived from this scaffold.[4][5]

Mechanism of Action: Antagonism of the GABA Receptor

Phenylpyrazole insecticides, derived from aminopyrazole carbonitriles, act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects.[4][6][7] GABA is the primary inhibitory neurotransmitter in the insect central nervous system (CNS). Its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

Fipronil and related compounds bind to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site.[8][9] This binding event blocks the influx of chloride ions, effectively preventing the inhibitory action of GABA. The consequence is a state of uncontrolled neuronal excitation, leading to hyperexcitation of the insect's nerves and muscles, paralysis, and ultimately, death.[4]

The selective toxicity of these insecticides towards insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[4] Additionally, some phenylpyrazoles also interact with glutamate-gated chloride (GluCl) channels, which are absent in mammals, further contributing to their insect-specific activity.[4]

GABA_Receptor_Antagonism cluster_neuron Insect Neuron cluster_insecticide Aminopyrazole Carbonitrile Insecticide Action GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_ion Chloride Ions (Cl-) GABA_R->Cl_ion Opens Channel for Block Channel Blockage Neuron_State Neuronal State Cl_ion->Neuron_State Influx leads to Hyperpolarization (Inhibition) Fipronil Fipronil (Aminopyrazole Derivative) Fipronil->GABA_R Binds to allosteric site Block->Cl_ion Hyperexcitation Hyperexcitation Paralysis & Death Block->Hyperexcitation

Caption: Mechanism of action of aminopyrazole carbonitrile insecticides.

Target Pest Spectrum

Insecticides derived from aminopyrazole carbonitriles, such as fipronil, exhibit a broad spectrum of activity against a wide range of agricultural and public health pests.[5] These include:

  • Lepidoptera: Moths and butterflies, including many destructive crop pests.

  • Coleoptera: Beetles and weevils.

  • Orthoptera: Grasshoppers and crickets.

  • Thysanoptera: Thrips.

  • Isoptera: Termites.

  • Siphonaptera: Fleas.

Part 3: Fungicidal and Herbicidal Applications: Expanding Horizons

While the insecticidal activity of aminopyrazole derivatives is well-established, research has also explored their potential as fungicides and herbicides.

Fungicidal Activity

Certain pyrazole derivatives have demonstrated notable fungicidal properties.[2][10] The pyrazole ring is a key pharmacophore in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides.[2][11] These fungicides act by inhibiting the mitochondrial respiratory chain in fungi, specifically at complex II (succinate dehydrogenase), thereby disrupting energy production and leading to fungal cell death.[11][12]

While not all fungicidal pyrazoles are directly derived from aminopyrazole carbonitriles, the versatility of the pyrazole scaffold allows for the synthesis of a wide range of derivatives with potential antifungal activity.[2] For instance, some commercial fungicides like Pyrazole 45WP contain pyraclostrobin, a strobilurin fungicide, in combination with a triazole, highlighting the utility of the pyrazole motif in broader fungicide formulations.[12][13][14]

Herbicidal Activity

The application of pyrazole derivatives as herbicides is another area of active research.[15][16] Some pyrazole-based herbicides act as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD).[4][16][17] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage.[16][17] Inhibition of HPPD leads to the bleaching of new plant growth, followed by necrosis and death.

Other pyrazole derivatives have been designed to target different pathways, such as acetolactate synthase (ALS) inhibition, which is crucial for the biosynthesis of branched-chain amino acids in plants.[16] The structural diversity achievable from the aminopyrazole carbonitrile starting point offers significant opportunities for the discovery of novel herbicides with new modes of action.[1]

Part 4: Application Notes and Experimental Protocols

The following protocols provide standardized methodologies for the preliminary screening of aminopyrazole carbonitrile derivatives for their insecticidal, fungicidal, and herbicidal activities.

Protocol 1: Insecticidal Bioassay - Leaf Dip Method for Foliar Pests

This protocol is designed to evaluate the contact and ingestion toxicity of test compounds against chewing insect pests.

Materials:

  • Technical grade aminopyrazole carbonitrile derivatives

  • Acetone (analytical grade)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Host plant leaves (e.g., cabbage for diamondback moth, tomato for tomato leafminer)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Soft brush

  • Test insects (e.g., 3rd instar larvae of Plutella xylostella or Tuta absoluta)

  • Growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone (e.g., 10,000 ppm).

    • Prepare serial dilutions from the stock solution using distilled water containing 0.1% (v/v) surfactant to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

    • A control solution should be prepared with acetone and surfactant in water at the same concentration as the test solutions.

  • Treatment of Leaves:

    • Excise fresh, undamaged leaves from the host plant.

    • Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation to ensure complete coverage.

    • Allow the leaves to air dry completely on a clean surface.

  • Insect Exposure:

    • Line the bottom of each Petri dish with a piece of filter paper.

    • Place one treated leaf in each Petri dish.

    • Using a soft brush, carefully transfer a known number of test insects (e.g., 10-20 larvae) onto the treated leaf in each dish.

    • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.

  • Incubation and Assessment:

    • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

    • Assess insect mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

    • Record the number of dead larvae in each replicate.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) value for each compound using probit analysis.[17]

Insecticidal_Bioassay_Workflow A Prepare Test Solutions (Compound in Acetone/Water + Surfactant) B Leaf Dip (Dip host plant leaves in solutions) A->B C Air Dry Leaves B->C D Place Leaf in Petri Dish C->D E Introduce Test Insects (e.g., 3rd instar larvae) D->E F Incubate (Controlled Environment) E->F G Assess Mortality (24, 48, 72 hours) F->G H Data Analysis (Abbott's Formula, Probit Analysis for LC50) G->H

Caption: Workflow for the insecticidal leaf dip bioassay.

Protocol 2: Fungicidal Bioassay - In Vitro Microtiter Plate Assay

This high-throughput method is suitable for the initial screening of a large number of compounds for their fungistatic or fungicidal activity against various plant pathogenic fungi.[18][19]

Materials:

  • Technical grade aminopyrazole carbonitrile derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Spectrophotometer (plate reader)

  • Sterile water

  • Inoculating loop or sterile swabs

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest the spores by flooding the plate with sterile water and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Test Plates:

    • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

    • In the wells of a 96-well plate, perform serial dilutions of the stock solutions with the liquid growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity.

    • Include a positive control (a known fungicide) and a negative control (medium with 1% DMSO). Also include a blank control with only the medium.

  • Inoculation and Incubation:

    • Add the prepared fungal spore suspension to each well (except the blank control).

    • Seal the plate with a breathable membrane or lid to prevent contamination and evaporation.

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Assessment of Fungal Growth:

    • Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

    • The OD reading is proportional to the fungal biomass.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)] * 100.

    • Determine the EC50 (effective concentration to inhibit 50% of growth) value for each compound by plotting the inhibition percentage against the log of the concentration.

Protocol 3: Herbicidal Bioassay - Pre- and Post-Emergence Screening

This protocol allows for the evaluation of the herbicidal activity of test compounds on target weed species both before and after they have emerged from the soil.[20][21]

Materials:

  • Technical grade aminopyrazole carbonitrile derivatives

  • Acetone

  • Tween-20 or similar surfactant

  • Distilled water

  • Pots or trays filled with a standard potting mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Setaria viridis - green foxtail)

  • Greenhouse or growth chamber with controlled environmental conditions

  • Spray chamber

Procedure:

Part A: Pre-Emergence Application

  • Sowing of Seeds:

    • Fill pots with the potting mix and sow a known number of weed seeds at a uniform depth (e.g., 0.5-1 cm).

  • Preparation and Application of Test Solutions:

    • Prepare test solutions as described in Protocol 1, at concentrations relevant for herbicide application (e.g., corresponding to 100, 250, 500, 1000 g a.i./ha).

    • Immediately after sowing, apply the test solutions uniformly to the soil surface using a spray chamber.

  • Incubation and Assessment:

    • Place the pots in a greenhouse or growth chamber.

    • Water the pots as needed to maintain soil moisture.

    • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

Part B: Post-Emergence Application

  • Growth of Seedlings:

    • Sow weed seeds in pots and allow them to grow until they reach the 2-3 leaf stage.

  • Application of Test Solutions:

    • Apply the test solutions to the foliage of the seedlings using a spray chamber, ensuring uniform coverage.

  • Incubation and Assessment:

    • Return the pots to the greenhouse or growth chamber.

    • After 14-21 days, visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) and record the percentage of control compared to the untreated control.

Data Analysis:

  • For both pre- and post-emergence tests, calculate the GR50 (the dose required to cause a 50% reduction in plant growth or emergence) for each compound.

Part 5: Quantitative Data Summary

The following table summarizes the reported insecticidal activity of fipronil, a prominent insecticide derived from an aminopyrazole carbonitrile precursor, against various pests.

CompoundTarget PestBioassay MethodLC50 / LD50Reference
FipronilPlutella xylostella (Diamondback Moth)Leaf Dip0.038 µg/mL[15]
FipronilTermitesContact-[15]
FipronilAphis craccivora (Cowpea Aphid)Residual Film-[22]
FipronilHaemaphysalis bispinosa (Tick)Adult Immersion0.53 ppm[23]
FipronilRat (Oral)-97 mg/kg (LD50)[24][25]
FipronilMouse (Oral)-95 mg/kg (LD50)[24]

Conclusion

Aminopyrazole carbonitriles represent a highly versatile and valuable scaffold in the ongoing effort to develop novel and effective crop protection agents. Their proven success in the insecticidal arena, coupled with their emerging potential as fungicides and herbicides, underscores their importance in modern agricultural chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to further explore the potential of this remarkable chemical class, contributing to the development of sustainable and efficient solutions for global food security.

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  • Sukhoverkov, K. V., Corral, M. G., Leroux, J., Haywood, J., Johnen, P., Newton, T., ... & Mylne, J. S. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Chemical Science, 12(12), 4429–4438. Available from: [Link]

  • Pyrazole 45wp 100gr Tebuconazole 37 Pyraclostrobin 8 Ici Lci Pesticide. (n.d.). Kissan Ghar. Available from: [Link]

  • Mishra, A. D. (2013). Microwave-Induced Synthesis of Some Novel Fungicidal Pyrazole Derivatives. Journal of Nepal Chemical Society, 30, 138–142. Available from: [Link]

  • Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5292 protocols. Available from: [Link]

  • Rahimizadeh, M., Bakavoli, M., & Shiri, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2973. Available from: [Link]

  • Schmitz, J. L., & Grünwald, N. J. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. Phytopathology, 109(12), 2038–2046. Available from: [Link]

  • In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum. (2022). STAR Protocols. Available from: [Link]

  • Scibetta, S., Cacciola, S. O., & Pane, A. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. Available from: [Link]

  • Microtiter plate test using liquid medium is an alternative method for monitoring metyltetraprole sensitivity in Cercospora beticola. (2021). Pest Management Science. Available from: [Link]

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  • Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. (2021). The Journal of Toxicological Sciences. Available from: [Link]

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  • Zhang, A., G.B. Quistad, and J.E. Casida. "GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes." Bioorganic & medicinal chemistry 12.10 (2004): 2677-2683. Available from: [Link]

  • Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. (2022). MDPI. Available from: [Link]

  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (2008). British Journal of Pharmacology. Available from: [Link]

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Application Notes & Protocols: X-Ray Quality Crystallization of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The elucidation of a molecule's three-dimensional structure via single-crystal X-ray diffraction is the gold standard for absolute chemical characterization.[1][2] However, this powerful technique is entirely contingent on the first, and often most challenging, step: the growth of a high-quality single crystal. This document provides a comprehensive guide for researchers, scientists, and drug development professionals focused on obtaining diffraction-quality crystals of the heterocyclic building block, 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. The protocols herein are grounded in fundamental crystallization theory and designed to provide a rational, systematic approach to this empirical science.

Introduction: The Compound and the Crystallization Challenge

This compound is a substituted pyrazole, a class of heterocycles of significant interest in medicinal chemistry and materials science.[3][4] Its structure presents a unique crystallization challenge due to the combination of several functional groups:

  • Hydrogen Bond Donors: The primary amine (-NH2) and the pyrazole N-H group.

  • Hydrogen Bond Acceptors: The nitrile (-C≡N) and the pyrazole ring nitrogens.

  • Aliphatic/Non-Polar Moiety: The pyrrolidine ring.

This confluence of polar, hydrogen-bonding sites and a non-polar, sterically demanding substituent requires a nuanced approach to solvent selection and method development. The goal is to overcome kinetic and thermodynamic barriers to guide the molecules to self-assemble into a well-ordered, three-dimensional lattice.

Foundational Principles of Crystallization

Successful crystallization is the practical manipulation of a compound's solubility to achieve a state of controlled supersaturation. The process is governed by two key stages: nucleation and crystal growth.[5]

  • Supersaturation: The essential driving force for crystallization, achieved when the concentration of the solute in solution exceeds its equilibrium solubility.[6] This state can be induced by cooling, solvent evaporation, or the addition of an anti-solvent.[5][7]

  • Nucleation: The initial formation of stable, microscopic molecular aggregates (nuclei) from the supersaturated solution.[5] Too rapid nucleation leads to a shower of tiny, unusable microcrystals. The goal is to form a limited number of nucleation sites to allow for the growth of larger single crystals.[8]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei.[5] For X-ray diffraction, slow, undisturbed growth is paramount to ensure a well-ordered lattice and minimize defects.[9][10] Crystals of 0.1–0.3 mm in each dimension are generally considered ideal.[10][11]

The Cornerstone: Solvent System Selection

The choice of solvent is the most critical variable in any crystallization experiment.[1][12] An ideal solvent for this compound should exhibit moderate solubility, allowing for high solubility at elevated temperatures and low solubility at room or lower temperatures.[13][14] Given the molecule's mixed polarity, both single-solvent and binary-solvent systems should be explored.

Physicochemical Property Considerations (Predicted)
PropertyPredicted Value / ObservationImplication for Crystallization
Molecular Weight ~191.2 g/mol Low to moderate molecular weight is typical for small molecule crystallization.
Hydrogen Bond Donors 2 (Amine NH₂, Pyrazole NH)Favors polar, protic solvents (e.g., alcohols, water).
Hydrogen Bond Acceptors 3 (Nitrile N, Pyrazole Ns)Favors polar aprotic solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate).
Polarity Moderately PolarSuggests solubility in a range of solvents; binary systems will likely be effective.
pKa (Predicted) Basic (amine) and weakly acidic (pyrazole NH)Salt formation by adding an acid could be an alternative crystallization strategy.[13][15]
Recommended Solvents for Initial Screening

The following table provides a starting point for solvent screening. A systematic approach involves testing solubility in a wide range of solvents to identify "good" solvents (high solubility) and "poor" or "anti-solvents" (low solubility).

SolventClassBoiling Point (°C)[16]Rationale & Potential Role
Ethanol / Isopropanol Polar, Protic78 / 82Can engage in H-bonding with the amine and pyrazole groups. Good single solvent for cooling crystallization.[13]
Acetonitrile Polar, Aprotic82Good H-bond acceptor. Often a good choice for heterocyclic compounds.[17]
Ethyl Acetate Moderately Polar77Balances polarity; can be a good "dissolving" solvent in binary systems.[18]
Acetone Polar, Aprotic56Highly volatile, useful for slow evaporation and as a "good" solvent in vapor diffusion.[16]
Tetrahydrofuran (THF) Moderately Polar66Good solvent for many organics; can be used in layering or diffusion methods.[19]
Toluene Non-polar, Aromatic111Unlikely to dissolve the compound alone, but can act as an anti-solvent or promote packing via π-π interactions.[1][18]
Hexanes / Heptane Non-polar, Aliphatic69 / 98Excellent anti-solvents to use with more polar dissolving solvents.[20]

Core Crystallization Protocols

Purity is paramount; ensure the starting material is as pure as possible (>95%).[20] Always use clean glassware and filter the initial solution to remove dust or particulate matter, which can act as unwanted nucleation sites.[8][9]

Protocol 1: Slow Evaporation

This is often the simplest and first method to try.[10] It is best suited for compounds that are stable at room temperature and when a solvent is found in which the compound is moderately, but not highly, soluble.

Causality: Supersaturation is achieved gradually as the solvent volume decreases, concentrating the solute until it exceeds its solubility limit and begins to crystallize.[9]

Methodology:

  • Dissolve 5-15 mg of the compound in a minimal volume of a suitable volatile solvent (e.g., acetone, ethyl acetate, ethanol) in a small, clean vial.

  • Ensure the compound is fully dissolved. Gentle warming may be used, but allow the solution to return to room temperature.

  • Filter the solution through a small cotton or glass wool plug in a pipette into a clean crystallization vial.

  • Cover the vial with parafilm. Pierce the parafilm with 1-3 small holes using a needle.[21] The number of holes controls the evaporation rate—fewer holes for more volatile solvents.[10]

  • Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood).

  • Monitor for crystal growth over several days to weeks. Do not disturb the vial.[20]

Protocol 2: Vapor Diffusion

This is arguably the most successful method for obtaining high-quality crystals from small amounts of material.[12][20][22] It relies on the slow diffusion of an "anti-solvent" vapor into a solution of the compound.

Causality: The volatile anti-solvent, in which the compound is insoluble, slowly diffuses through the vapor phase into the solvent containing the compound. This gradually changes the composition of the solvent system, reducing the compound's solubility and inducing slow crystallization.[19][23]

Methodology (Vial-in-Vial):

  • In a small, narrow vial (e.g., 1 mL conical vial), dissolve 2-10 mg of the compound in 0.2-0.5 mL of a "good" solvent (e.g., acetone, acetonitrile, THF). This solvent should be less volatile than the anti-solvent.[19]

  • Place this inner vial inside a larger vial or jar (e.g., 20 mL scintillation vial).

  • Add 2-5 mL of a volatile "anti-solvent" (e.g., hexanes, pentane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar tightly with a cap.

  • Place the setup in a vibration-free location and allow it to stand undisturbed for several days.

Vapor_Diffusion Vapor Diffusion Setup cluster_0 Sealed Outer Vial cluster_1 outer_vial Outer Vial Contains Anti-Solvent (e.g., Hexane) vapor Anti-Solvent Vapor inner_vial Inner Vial Compound in 'Good' Solvent (e.g., Acetone) vapor:n->inner_vial:n diffusion_arrow Diffusion

Caption: Vial-in-vial setup for vapor diffusion crystallization.

Protocol 3: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[5][14]

Methodology:

  • In a test tube or small flask, add 10-20 mg of the compound and a small volume of a suitable solvent (e.g., ethanol, isopropanol).

  • Gently heat the mixture with stirring (e.g., in a warm water or oil bath) until the solid completely dissolves. Add the minimum amount of solvent necessary to achieve full dissolution at the elevated temperature.

  • If any particulates remain, perform a hot filtration into a clean, pre-warmed vial.[13]

  • Cover the vial and place it into an insulated container (e.g., a Dewar flask filled with warm water, or a beaker wrapped in glass wool) to ensure slow cooling to room temperature.[10]

  • Once at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further decrease solubility and maximize crystal yield. The transfers should be done gently to avoid disturbing nascent crystals.

Workflow & Screening Strategy

A systematic approach is more effective than random attempts. The following workflow is recommended for efficiently screening conditions.

Crystallization_Workflow Systematic Crystallization Screening Workflow cluster_methods 3. Parallel Method Execution start Start: Pure Compound (>95%) sol_screen 1. Solubility Screening (10-15 solvents, varied polarity) start->sol_screen classify 2. Classify Solvents ('Good', 'Poor', 'Medium') sol_screen->classify evap Slow Evaporation (Medium Solvents) classify->evap Medium Solubility cool Slow Cooling (Good Solvents @ High T) classify->cool Temp-Dependent Solubility vapor Vapor Diffusion (Good Solvent / Poor Anti-Solvent) classify->vapor Good/Poor Pairs observe 4. Observe & Document (1-3 weeks) (Microscope, Photos) evap->observe cool->observe vapor->observe analyze 5. Analyze Outcome observe->analyze success Success! Single Crystals for X-Ray analyze->success Quality Crystals Formed troubleshoot Iterate / Troubleshoot (New Solvents, Tweak Method) analyze->troubleshoot No Crystals / Poor Quality troubleshoot->sol_screen New Solvent System troubleshoot->classify Refine Conditions

Caption: A logical workflow for screening crystallization conditions.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble.Evaporate more solvent; Add more anti-solvent; Cool to a lower temperature; Start with a more concentrated solution.
Oiling Out Compound's melting point is lower than the crystallization temperature; Supersaturation is too high.Use a lower temperature; Use a more dilute solution; Change the solvent system to one with a lower boiling point.[16]
Amorphous Precipitate Nucleation is too rapid; Solution is too supersaturated.Slow down the process: reduce the rate of evaporation (fewer holes), slow the rate of cooling, or use a less volatile anti-solvent. Use a more dilute starting solution.
Microcrystals/Powder Too many nucleation sites; Rapid crystal growth.Filter the solution meticulously. Slow down the rate of supersaturation. Try a different method (e.g., vapor diffusion is often gentler than evaporation).
Twinned or Aggregated Crystals Growth is too fast; Physical disturbance.Ensure the setup is in a vibration-free location. Slow down the crystallization process.[18]

Crystal Harvesting and Preparation for Diffraction

Once crystals of suitable size and quality appear, they must be carefully prepared for analysis.

  • Selection: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects.

  • Harvesting: Use a nylon loop (e.g., a MiTeGen MicroMount™) to gently scoop the crystal out of the mother liquor.

  • Cryoprotection: Quickly wick away excess mother liquor with the edge of a paper towel and immediately plunge the loop into a cryoprotectant (e.g., Paratone-N oil or LV CryoOil) to prevent the crystal from drying out. Solvent loss can cause the crystal lattice to collapse.[9]

  • Mounting & Freezing: Mount the loop on a goniometer base and flash-cool it in a stream of liquid nitrogen (100 K) to prevent ice formation and preserve the crystal structure during data collection.

By applying these principles and protocols systematically, researchers can significantly increase the probability of obtaining high-quality single crystals of this compound, paving the way for definitive structural analysis.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (PMC). Available at: [Link]

  • (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

  • (n.d.). The Slow Evaporation Method. Available at: [Link]

  • (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. Available at: [Link]

  • (n.d.). Guide for crystallization. Available at: [Link]

  • (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • (2022). Crystallisation in pharmaceutical processes. BIA. Available at: [Link]

  • Staples, R. J. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. Available at: [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Myerson, A. S. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Available at: [Link]

  • (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Available at: [Link]

  • (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Available at: [Link]

  • (n.d.). How to grow crystals for X-ray crystallography. ResearchGate. Available at: [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

  • (2011). Method for purifying pyrazoles. Google Patents.
  • (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Jotani, M. M., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]

  • (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Available at: [Link]

  • (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available at: [Link]

  • Al-Zaydi, K. M. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Kumar, D., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]

  • Rasheed, M. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available at: [Link]

  • (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. Available at: [Link]

  • Smith, G. D. (2010). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal. Available at: [Link]

  • (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

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Application Notes and Protocols for the In Vivo Formulation of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of Pyrazole-Based Drug Candidates

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2][3] The successful translation of these promising candidates from bench to bedside is critically dependent on their effective formulation for in vivo studies. A significant hurdle in the preclinical development of many novel chemical entities (NCEs), including pyrazole derivatives, is their poor aqueous solubility.[4][5] This can lead to low and variable bioavailability, making it challenging to establish clear dose-response relationships and potentially masking the true efficacy or toxicity of the compound.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile (CAS 1119391-48-8), a representative pyrazole derivative, for in vivo studies. The principles and protocols outlined herein are designed to be broadly applicable to other poorly soluble pyrazole-based compounds. We will delve into the rationale behind formulation choices, provide detailed step-by-step protocols for common vehicle systems, and discuss critical analytical characterization methods to ensure the quality and consistency of the final formulation.

Physicochemical Characterization: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. While specific experimental data for this compound is not widely available in the public domain, the following parameters are critical to determine empirically:

Parameter Significance for Formulation Typical Experimental Method
Aqueous Solubility Determines the need for solubility enhancement techniques. Solubility should be assessed at different pH values (e.g., 2.0, 7.4, 9.0) to understand the impact of ionization.Shake-flask method followed by HPLC or UV-Vis analysis.
pKa Identifies ionizable groups and predicts how solubility will change with pH. This is crucial for selecting appropriate buffers or pH-adjusting agents.Potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.
LogP/LogD Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility and may suggest the utility of lipid-based formulations.[6]Shake-flask method (octanol-water partition), HPLC-based methods.
Melting Point Provides an indication of the solid-state stability and crystal lattice energy of the compound.Differential Scanning Calorimetry (DSC).
Solid-State Form Polymorphism can significantly impact solubility and dissolution rate.[5]X-ray Powder Diffraction (XRPD), DSC.

Due to the prevalence of poor water solubility among NCEs, with estimates ranging from 40% to 70%, it is prudent to assume that this compound will require enabling formulation strategies.[5][6]

Formulation Strategies for Poorly Soluble Pyrazole Derivatives

The primary goal of formulation development for in vivo studies is to achieve a homogenous and stable preparation that allows for accurate and reproducible dosing. For poorly soluble compounds, this often involves creating a solution, microemulsion, or a fine particle suspension.

Decision Tree for Formulation Strategy

The choice of formulation strategy is a multi-faceted decision that depends on the physicochemical properties of the compound, the intended route of administration, and the required dose. The following diagram illustrates a typical decision-making workflow.

Formulation_Strategy A Determine Physicochemical Properties (Solubility, LogP, pKa) B Poor Aqueous Solubility? A->B C Sufficiently Soluble in Aqueous Vehicle (e.g., Saline, PBS, 5% Dextrose) B->C No J Route of Administration? B->J Yes I Final Formulation C->I D Co-solvent System D->I E Surfactant-based System E->I F Cyclodextrin Complexation F->I G Lipid-based System (SEDDS/SMEDDS) G->I H Nanosuspension H->I K Oral J->K L Intravenous J->L K->D K->E K->G K->H L->D L->E L->F L->H

Caption: Formulation strategy decision workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing formulations of this compound using common vehicle systems. Note: These are starting points and may require optimization based on the experimentally determined properties of the compound. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) for parenteral formulations.

Protocol 1: Co-solvent Formulation for Oral or Intravenous Administration

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[4][7] This approach is widely used in preclinical studies due to its simplicity. A common concern is the potential for drug precipitation upon dilution with aqueous physiological fluids.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Equipment:

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and filters (0.22 µm) for IV formulations

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add a small volume of DMSO to the compound. The final concentration of DMSO in the formulation should be kept as low as possible, typically between 5-10%.[1] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG 400 and Tween 80 to the solution, vortexing after each addition to ensure homogeneity. A common starting ratio for a vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% aqueous diluent.

  • Final Dilution: Slowly add the aqueous vehicle (sterile saline or D5W) to the organic mixture while vortexing. Add the aqueous phase dropwise to prevent precipitation.

  • Final Homogenization and Sterilization (for IV): Vortex the final mixture until a clear and homogenous solution is obtained. For intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or immiscibility.

Example Formulation (10 mg/mL): To prepare 10 mL of a 10 mg/mL solution:

  • Weigh 100 mg of the compound.

  • Add 1.0 mL of DMSO and vortex to dissolve.

  • Add 4.0 mL of PEG 400 and vortex.

  • Add 0.5 mL of Tween 80 and vortex.

  • Slowly add 4.5 mL of sterile saline while vortexing.

Protocol 2: Cyclodextrin-Based Formulation for Intravenous Administration

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its relatively high water solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI) or D5W

  • Small amount of an organic co-solvent like DMSO or ethanol (optional)

Equipment:

  • Analytical balance

  • Sterile vials

  • Vortex mixer

  • Magnetic stir plate and stir bar

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in the desired aqueous vehicle (e.g., WFI or D5W). Stir until the cyclodextrin is fully dissolved. This may take some time.

  • Compound Addition:

    • Method A (Direct Solubilization): Add the weighed compound directly to the HP-β-CD solution. Stir vigorously, potentially overnight, to allow for complexation and dissolution.

    • Method B (Solvent-Assisted): In a separate sterile vial, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol). Slowly add this organic solution to the stirring HP-β-CD solution. This can facilitate faster dissolution.

  • Equilibration: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure maximum complexation.

  • Final Steps: Once the compound is fully dissolved and the solution is clear, it can be terminally sterilized by filtration through a 0.22 µm filter.

  • Visual Inspection: Always inspect the final solution for clarity before use.

Formulation Characterization and Quality Control

It is crucial to characterize the formulation to ensure it meets the required specifications for in vivo studies.

Parameter Method Acceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of visible particles.
pH pH meterWithin a physiologically acceptable range (typically 6.5-8.0 for IV).
Concentration HPLC-UV90-110% of the target concentration.
Purity/Degradation HPLC-UVNo significant degradation peaks compared to a reference standard.
Particle Size (for suspensions) Dynamic Light Scattering (DLS)Mean particle size and polydispersity index (PDI) should be defined and consistent.

Workflow for Formulation Preparation and Analysis

The following diagram outlines the general workflow from receiving the compound to having a QC-passed formulation ready for dosing.

Formulation_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control Analysis A Weigh Compound and Excipients B Solubilization (e.g., DMSO, Co-solvents) A->B C Addition of Vehicle Components B->C D Final Dilution and Homogenization C->D E Visual Inspection D->E F pH Measurement D->F G HPLC Analysis (Concentration, Purity) D->G H Formulation Passes QC? E->H F->H G->H I Ready for In Vivo Dosing H->I Yes J Reformulate/ Troubleshoot H->J No

Caption: General formulation preparation and QC workflow.

Conclusion and Best Practices

The successful in vivo evaluation of this compound and similar pyrazole derivatives hinges on the development of an appropriate formulation. The lack of readily available physicochemical data for this specific NCE necessitates an empirical approach, starting with the characterization of its solubility and other key properties. The co-solvent and cyclodextrin-based formulations detailed in this guide provide robust starting points for achieving adequate drug exposure in preclinical models.

Key Takeaways:

  • Characterize First: Always begin with a thorough physicochemical characterization of your compound.

  • Keep it Simple: For early-stage preclinical studies, the simplest formulation that provides adequate exposure is often the best.

  • Mind the Route: The choice of excipients and the final formulation characteristics are dictated by the intended route of administration.

  • Analyze and Document: Rigorous analytical characterization is not optional. It ensures the quality, consistency, and safety of your formulation.

By following a logical, data-driven approach, researchers can overcome the challenges posed by poor solubility and confidently advance their pyrazole-based drug candidates through preclinical development.

References

  • Kaur, R., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(2), 231-247. Available from: [Link]

  • Wahlgren, M., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 313-320. Available from: [Link]

  • Williams, H. D., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 35(3), 52-61. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]

  • Pharmlabs. Excipients. Available from: [Link]

  • Kumar, V., et al. (2018). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 10(1), 107-123. Available from: [Link]

  • Zhang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(15), 2781. Available from: [Link]

  • Patel, R. J., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(12), 4865-4874. Available from: [Link]

  • ResearchGate. Pyrazole derivative in preclinical study. Available from: [Link]

  • Vo, H. T. M., et al. (2021). Pharmaceutical Solutions and Excipients. IPSF. Available from: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2415-2425. Available from: [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-332. Available from: [Link]

  • Chemcasts. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. Available from: [Link]

  • Frontiers in Chemistry. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Available from: [Link]

  • De Rycker, M., et al. (2018). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry, 61(17), 7651-7668. Available from: [Link]

  • Chemcasts. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure. Available from: [Link]

  • Wang, H.-Q., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3253. Available from: [Link]

  • American Elements. This compound. Available from: [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Soliman, A. M., et al. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2784. Available from: [Link]

  • Al-wsaby, S. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481. Available from: [Link]

  • Pharmaffiliates. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. We will explore the reaction mechanism, troubleshoot common experimental challenges, and offer a robust, optimized protocol to maximize reaction yield and purity.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a highly efficient, often one-pot, three-component reaction. The most common and reliable precursors are (ethoxymethylene)malononitrile (EMMN), pyrrolidine, and a hydrazine source, such as hydrazine hydrate.

The reaction proceeds in two key stages:

  • Formation of the Enaminonitrile Intermediate: Pyrrolidine displaces the ethoxy group from EMMN via nucleophilic substitution to form the intermediate, (pyrrolidin-1-ylmethylene)malononitrile. This step is often rapid.

  • Cyclocondensation with Hydrazine: Hydrazine reacts with the enaminonitrile intermediate. One nitrogen atom of hydrazine attacks the electrophilic carbon of the double bond, leading to the displacement of pyrrolidine. The second nitrogen atom then performs an intramolecular nucleophilic attack on the nitrile carbon, triggering cyclization. A final tautomerization yields the stable aromatic pyrazole ring.

This sequence provides excellent regioselectivity, as the substitution pattern of the precursors directly dictates the final arrangement of functional groups on the pyrazole core.[1][2]

G EMMN EMMN + Pyrrolidine Intermediate Intermediate: (Pyrrolidin-1-ylmethylene)malononitrile EMMN->Intermediate Step 1: Nucleophilic Substitution Hydrazine Hydrazine Hydrate Cyclization Intramolecular Cyclization & Tautomerization Hydrazine->Cyclization Intermediate->Cyclization Step 2a: Hydrazine Attack Product Final Product: This compound Cyclization->Product Step 2b: Aromatization

Caption: General workflow for the synthesis of the target pyrazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary causes?

A1: Low yield is a frequent challenge in multi-component reactions. The issue can typically be traced to reagent quality, reaction conditions, or stoichiometry.

  • Potential Cause 1: Reagent Quality

    • Explanation: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen over time, reducing its effective concentration. Similarly, pyrrolidine can absorb water and carbon dioxide. The solvent must be anhydrous if specified, as water can interfere with the intermediate formation.

    • Solution:

      • Use freshly opened or recently distilled hydrazine hydrate and pyrrolidine.

      • Ensure solvents like ethanol are of an appropriate grade (e.g., absolute or anhydrous).

      • Verify the purity of your (ethoxymethylene)malononitrile starting material.

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Explanation: Temperature and reaction time are critical. The initial formation of the enaminonitrile intermediate is often fast, but the subsequent cyclization with hydrazine may require thermal energy to proceed efficiently. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tarry byproducts.[3][4]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider incrementally increasing the reaction temperature or extending the duration. Microwave-assisted synthesis can also dramatically improve yields and reduce reaction times for pyrazole syntheses.[3][5]

    Table 1: Optimization of Reaction Conditions

    Parameter Initial Condition Optimization Range Rationale
    Temperature Reflux in Ethanol (~78°C) 60°C to Reflux Balances reaction rate against potential side-product formation.
    Reaction Time 4 hours 2 - 8 hours Determined by TLC monitoring for complete consumption of intermediates.

    | Solvent | Ethanol | Isopropanol, n-Butanol | Higher boiling point solvents can increase reaction rate if needed.[2] |

  • Potential Cause 3: Incorrect Stoichiometry

    • Explanation: The molar ratios of the three components are crucial. An excess of one reagent can lead to side reactions.

    • Solution:

      • Start with a 1:1:1.1 molar ratio of EMMN : Pyrrolidine : Hydrazine Hydrate.

      • A slight excess of hydrazine can sometimes help drive the cyclization to completion, but a large excess should be avoided.[6]

Q2: The crude product is a dark oil or tar, and purification is difficult. How can I resolve this?

A2: The formation of dark, intractable materials often points to side reactions or product degradation, especially at elevated temperatures.[4]

  • Potential Cause 1: Thermal Degradation

    • Explanation: Pyrazoles, while aromatic, can be sensitive to prolonged heating, especially in the presence of impurities. The nitrile group can also be susceptible to side reactions under harsh conditions.

    • Solution:

      • Lower the Temperature: Attempt the reaction at a lower temperature for a longer period.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of intermediates or the final product.[4]

      • Monitor Closely: Use TLC to stop the reaction as soon as the starting material is consumed to avoid over-heating the product.

  • Potential Cause 2: Purification Challenges

    • Explanation: The amino and pyrrolidinyl groups make the product basic, which can cause streaking on standard silica gel chromatography. If the product is an oil, crystallization can be challenging.

    • Solution:

      • Induce Crystallization: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.

      • Recrystallization: A common and effective solvent system for purifying pyrazoles is ethanol/water or ethyl acetate/hexanes.[4] Dissolve the crude product in a minimum of hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly.

      • Chromatography Modification: If column chromatography is necessary, deactivate the silica gel by using an eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica and prevents streaking of the basic product.[4]

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low Yield Reagents Poor Reagent Quality LowYield->Reagents Conditions Suboptimal Conditions LowYield->Conditions ImpureProduct Impure Product / Tar Degradation Thermal Degradation ImpureProduct->Degradation Purification Purification Difficulty ImpureProduct->Purification CheckPurity Use Fresh Reagents Reagents->CheckPurity Optimize Optimize Temp/Time (TLC) Conditions->Optimize InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere ModifyPurification Triturate / Deactivate Silica Purification->ModifyPurification

Caption: Troubleshooting logic for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst required for this reaction? A1: Generally, this reaction does not require an external catalyst. The reaction between EMMN and pyrrolidine is typically fast, and the subsequent cyclization with hydrazine proceeds thermally. Some protocols for related pyrazole syntheses may use a catalytic amount of a weak acid like acetic acid to facilitate imine formation, but it is often unnecessary for this specific substrate combination.[7]

Q2: How can I effectively monitor the reaction using TLC? A2: TLC is your most important tool for tracking progress and optimizing conditions.

  • System: Use silica gel 60 F254 plates.

  • Eluent: A good starting mobile phase is a 1:1 mixture of Ethyl Acetate : Hexanes. Adjust the polarity as needed to achieve an Rf value for the product between 0.3 and 0.5.

  • Visualization:

    • Check for spots under UV light (254 nm). The pyrazole ring is UV-active.

    • Stain with potassium permanganate (KMnO₄). The starting enaminonitrile and the final product may show up as yellow spots on a purple background.

  • Analysis: Spot the starting materials, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane). The reaction is complete when the starting material spots have completely disappeared and a new, more polar product spot is dominant.

Q3: What are the critical safety precautions when working with hydrazine hydrate? A3: Hydrazine is a hazardous substance and must be handled with extreme care.

  • Toxicity: It is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile or neoprene).

  • Quenching: Any excess hydrazine should be quenched carefully. A common method is to add it slowly to a large volume of an aqueous solution of sodium hypochlorite (bleach). This should be done in a fume hood as the reaction is exothermic and releases nitrogen gas.

Optimized Experimental Protocol

This protocol outlines a reliable, one-pot procedure for the synthesis of this compound.

Reagents:

  • (Ethoxymethylene)malononitrile (EMMN) (1.0 eq)

  • Pyrrolidine (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.1 eq)

  • Absolute Ethanol

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (ethoxymethylene)malononitrile (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of EMMN).

  • Intermediate Formation: Begin stirring the solution and add pyrrolidine (1.0 eq) dropwise at room temperature. A mild exotherm may be observed. Stir the mixture for 30 minutes at room temperature.

  • Cyclization: Add hydrazine hydrate (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C in ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC every hour.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil can often be precipitated by adding cold water or by further concentration.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash it with a small amount of cold water, followed by a cold non-polar solvent like hexane to remove soluble impurities.

    • For higher purity, recrystallize the solid from an ethanol/water mixture. If the product remains an oil, refer to the purification troubleshooting section above.

  • Characterization: Dry the final product under vacuum. Characterize by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. Available from: [Link]

  • ResearchGate. Multicomponent synthesis of pyrazolyl-aryl-methyl-malononitrile from.... Available from: [Link]

  • RSC Publishing. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available from: [Link]

  • National Institutes of Health (NIH). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Available from: [Link]

  • Taylor & Francis Online. Synthesis of Some Novel 2-{Pyrano[2,3-c]Pyrazoles-4-Ylidene}Malononitrile Fused with Pyrazole, Pyridine, Pyrimidine, Diazepine, Chromone, Pyrano[2,3-c]Pyrazole and Pyrano[2,3-d]Pyrimidine Systems as Anticancer Agents. Available from: [Link]

  • National Institutes of Health (NIH). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • ResearchGate. Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Available from: [Link]

  • Nanoscale Advances (RSC Publishing). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Available from: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • YouTube. synthesis of pyrazoles. Available from: [Link]

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available from: [Link]

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Technical Support Center: Purification of 5-Amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights for pyrazole derivatives.

Introduction to Purification Challenges

This compound is a densely functionalized molecule, presenting a unique set of purification challenges. Its polarity, potential for hydrogen bonding, and the presence of a reactive nitrile group necessitate carefully optimized purification strategies. Common issues include the removal of unreacted starting materials, side-products from incomplete cyclization, and colored impurities formed during the reaction or work-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My isolated product is a crude, colored solid. How can I improve its purity and remove the color?

Answer:

Colored impurities are common in the synthesis of aminopyrazoles and often arise from side reactions or degradation of starting materials. A multi-step approach involving an initial wash, followed by either recrystallization or column chromatography, is typically effective.

Troubleshooting Steps:

  • Initial Wash: Before attempting more complex purification, wash the crude solid with a solvent in which the desired product has low solubility, but the impurities are soluble. Cold ethanol or diethyl ether can be effective for this purpose.

  • Recrystallization: This is often the most effective method for removing both colored and non-colored impurities, provided a suitable solvent system can be identified.

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, adding a small amount of activated carbon to the hot solution before filtration can help adsorb the colored impurities. Use with caution, as it can also adsorb some of your product.

Detailed Protocol 1: Recrystallization

  • Objective: To purify the crude product by crystallization.

  • Materials: Crude this compound, selection of recrystallization solvents (see Table 1), Erlenmeyer flasks, hot plate/stirrer, filtration apparatus.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, add a spatula-tip of activated carbon and heat for a further 5-10 minutes.

    • Hot-filter the solution to remove insoluble impurities and activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

For pyrazole-4-carbonitrile derivatives, recrystallization from ethanol is a commonly reported and effective method.[1][2]

FAQ 2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

Answer:

If a single solvent is not effective, a binary solvent system is the next logical step. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid.

Recommended Binary Solvent Systems:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Hexane

  • Dichloromethane/Hexane

Data Presentation: Table 1. Solvent Selection for Recrystallization

SolventPolarity IndexBoiling Point (°C)Comments
Ethanol4.378Good starting point for many pyrazole derivatives.[1][2]
Methanol5.165Similar to ethanol, but lower boiling point.
Ethyl Acetate4.477A moderately polar solvent.
Isopropanol3.982Can offer different solubility characteristics.
Acetonitrile5.882A polar aprotic solvent.
Dichloromethane3.140Useful for dissolving many organic compounds.
Hexane0.169A non-polar solvent, often used as the "bad" solvent.
Water10.2100A highly polar solvent, can be used as the "bad" solvent with alcohols.
FAQ 3: My product purity is still low after recrystallization. What is the next step?

Answer:

If recrystallization fails to provide the desired purity, column chromatography is the recommended next step. Due to the polar nature of your compound, normal-phase silica gel chromatography is a suitable choice.

Troubleshooting Flowchart for Purification Strategy

Caption: Decision workflow for purifying this compound.

Detailed Protocol 2: Flash Column Chromatography

  • Objective: To purify the compound using silica gel chromatography.

  • Materials: Crude product, silica gel (230-400 mesh), eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures), chromatography column, collection tubes.

  • Procedure:

    • Eluent Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product. A gradient elution from a less polar to a more polar solvent system is often effective.

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

    • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 4: I suspect the nitrile group is hydrolyzing during purification. How can I avoid this?

Answer:

The cyano group on the pyrazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of the corresponding amide or carboxylic acid.[3]

Preventative Measures:

  • Avoid Strong Acids and Bases: During work-up and purification, maintain a neutral pH. If an acid or base wash is necessary, use dilute solutions and minimize contact time.

  • Temperature Control: Avoid prolonged heating, especially in the presence of water, as this can accelerate hydrolysis.

  • Anhydrous Conditions: When possible, use dry solvents and perform manipulations under an inert atmosphere to minimize contact with water.

Logical Relationship Diagram: Factors Influencing Nitrile Hydrolysis

Hydrolysis_Factors Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid Formation) Strong_Acid Strong Acid (H+) Strong_Acid->Hydrolysis Strong_Base Strong Base (OH-) Strong_Base->Hydrolysis Water Water Presence Water->Hydrolysis Heat Elevated Temperature Heat->Hydrolysis

Sources

common side products in the synthesis of aminopyrazole carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the most pressing challenges in aminopyrazole carbonitrile synthesis.

Issue 1: Formation of Regioisomers

Q1: My reaction is producing a mixture of two isomers that are difficult to separate. What are they and why are they forming?

A: The most common side product in the synthesis of N-substituted aminopyrazole carbonitriles is the formation of a regioisomeric mixture. This typically occurs when a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine) reacts with an unsymmetrical β-ketonitrile. The two nitrogen atoms of the substituted hydrazine have different nucleophilicity, leading to two possible pathways for cyclization and resulting in a mixture of 3-amino- and 5-aminopyrazole carbonitriles.[1]

The regiochemical outcome is a delicate balance of several factors, including:

  • Electronic Effects: Electron-withdrawing groups on the β-ketonitrile can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either the β-ketonitrile or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered position.

  • Reaction Conditions: pH, solvent, and temperature can dramatically influence which isomer is favored. Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.

Mechanism of Regioisomer Formation

G cluster_0 Pathway A: Formation of 5-Aminopyrazole (Thermodynamic Product) cluster_1 Pathway B: Formation of 3-Aminopyrazole (Kinetic Product) A_Start Unsymmetrical β-Ketonitrile A_Int1 Hydrazone Intermediate 1 A_Start->A_Int1 Nucleophilic attack by substituted N A_Hydrazine Substituted Hydrazine A_Hydrazine->A_Int1 A_Product 5-Aminopyrazole (Major under acidic conditions) A_Int1->A_Product Cyclization B_Start Unsymmetrical β-Ketonitrile B_Int2 Hydrazone Intermediate 2 B_Start->B_Int2 Nucleophilic attack by unsubstituted N B_Hydrazine Substituted Hydrazine B_Hydrazine->B_Int2 B_Product 3-Aminopyrazole (Major under basic conditions) B_Int2->B_Product Cyclization

Reaction pathways leading to regioisomers.

Q2: How can I control the regioselectivity to obtain a single isomer?

A: Controlling regioselectivity is key to a successful synthesis. Here are some proven strategies:

Troubleshooting Guide: Regioisomer Control

StrategyRecommended ActionRationale
pH Control For the 5-amino isomer (thermodynamic product), add a catalytic amount of a weak acid like acetic acid. For the 3-amino isomer (kinetic product), use basic conditions, for example, with a base like sodium ethoxide.The protonation state of the hydrazine nitrogens changes with pH, altering their relative nucleophilicity and directing the initial attack.
Solvent Selection Screen different solvents. Non-polar solvents like toluene often favor the 5-amino isomer, while polar aprotic solvents may favor the 3-amino isomer.The solvent can influence the stability of the transition states leading to the different regioisomers.
Temperature Optimization Lower temperatures generally favor the kinetic product (3-amino isomer), while higher temperatures (reflux) favor the thermodynamic product (5-amino isomer).Higher temperatures provide the energy needed to overcome the activation barrier to the more stable thermodynamic product.
Alternative Synthetic Routes Consider synthesizing the aminopyrazole from an isoxazole precursor via a ring-opening/ring-closing sequence.[1]This method can offer high regioselectivity by pre-determining the positions of the nitrogen atoms in the final pyrazole ring.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control) [1]

  • To a solution of the β-ketonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Add glacial acetic acid (0.1 eq) to the mixture.

  • Heat the mixture to reflux (approximately 110°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification Strategy:

Separating regioisomers can be challenging. If a mixture is obtained, flash chromatography on silica gel is the most common method. A gradient elution, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.[2] Dry loading the sample onto the column is recommended to improve separation.[2]

Issue 2: Incomplete Cyclization and Presence of Hydrazone Intermediate

Q1: My final product is contaminated with a significant amount of an uncyclized intermediate. What is it and how can I promote full cyclization?

A: This impurity is likely the stable hydrazone intermediate formed from the initial condensation of the hydrazine with the carbonyl group of the β-ketonitrile.[1] Incomplete cyclization can be due to several factors, including insufficient reaction time, low reaction temperature, or steric hindrance that slows down the final ring-closing step.

Mechanism of Incomplete Cyclization

G Start β-Ketonitrile + Hydrazine Hydrazone Stable Hydrazone Intermediate Start->Hydrazone Condensation Product Aminopyrazole Carbonitrile Hydrazone->Product Cyclization (Rate-limiting step)

Formation of a stable hydrazone intermediate.

Troubleshooting Guide: Promoting Complete Cyclization

StrategyRecommended ActionRationale
Increase Reaction Temperature If the reaction is being run at room temperature or slightly elevated temperatures, try increasing the temperature to reflux.The cyclization step often has a higher activation energy than the initial condensation. Increased temperature provides the necessary energy to drive the reaction to completion.
Prolong Reaction Time Monitor the reaction by TLC. If the hydrazone intermediate is still present after the initial reaction time, extend the reaction time until it is fully consumed.Some cyclizations, especially with sterically hindered substrates, are simply slow and require more time.
Use of a Catalyst Add a catalytic amount of a weak acid (e.g., acetic acid) or a base (e.g., piperidine), depending on the desired regioisomer.Catalysts can facilitate the intramolecular nucleophilic attack of the second nitrogen atom on the nitrile group, accelerating the cyclization.
Check Hydrazine Salt Form If you are using a hydrazine salt (e.g., hydrochloride), ensure that a base has been added to liberate the free hydrazine.[1]The free hydrazine is the active nucleophile. If it is not liberated, the reaction will not proceed efficiently.

Issue 3: N-Acetylation of the Product

Q1: I am using acetic acid as a solvent or catalyst and I'm observing a byproduct with a higher molecular weight. What could this be?

A: When using acetic acid as a solvent, especially at high temperatures, the desired aminopyrazole product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1] Both the exocyclic amino group and the ring nitrogen can potentially be acetylated.

Troubleshooting Guide: Preventing N-Acetylation

StrategyRecommended ActionRationale
Use a Catalytic Amount of Acetic Acid Instead of using acetic acid as the solvent, use a non-reactive solvent like toluene or ethanol and add only a catalytic amount of acetic acid (e.g., 0.1 eq).This reduces the concentration of the acetylating agent, minimizing the side reaction.
Lower Reaction Temperature If possible, run the reaction at a lower temperature.The rate of N-acetylation is generally more temperature-dependent than the desired cyclization.
Alternative Acid Catalyst Consider using a different acid catalyst, such as a Lewis acid or a solid-supported acid, that will not also act as an acetylating agent.This eliminates the source of the acetyl group.

Issue 4: Formation of Fused Heterocyclic Systems and Dimers

Q1: My reaction is producing a complex mixture with products of significantly higher molecular weight than my target aminopyrazole.

A: 5-Aminopyrazoles are versatile binucleophiles and can undergo subsequent reactions with starting materials or intermediates to form fused heterocyclic systems, most commonly pyrazolo[1,5-a]pyrimidines.[1] This is especially prevalent under harsh reaction conditions. Dimerization of the aminopyrazole product can also occur, particularly in the presence of oxidizing agents or certain metal catalysts.[3]

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation

G Aminopyrazole 5-Aminopyrazole Carbonitrile Intermediate Adduct Aminopyrazole->Intermediate Nucleophilic attack Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product Cyclization & Dehydration

Formation of a pyrazolo[1,5-a]pyrimidine byproduct.

Troubleshooting Guide: Minimizing Subsequent Reactions

StrategyRecommended ActionRationale
Control Stoichiometry Use a slight excess of the hydrazine relative to the β-ketonitrile to ensure the latter is fully consumed and cannot react with the product.This limits the availability of the electrophilic partner for subsequent reactions.
Milder Reaction Conditions Avoid excessively high temperatures and prolonged reaction times once the desired product has formed.Harsher conditions can promote these undesired follow-on reactions.
Avoid Oxidizing Agents If dimerization is observed, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are deoxygenated.This prevents oxidative coupling of the aminopyrazole product.

Issue 5: Side Products from Malononitrile Dimerization

Q1: I am using malononitrile as a starting material and observing unexpected side products.

A: Malononitrile can undergo self-condensation (dimerization) under basic conditions to form 2-aminopropene-1,1,3-tricarbonitrile.[4] This dimer can then react with hydrazine to produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which may not be your desired product.[5]

Troubleshooting Guide: Preventing Malononitrile Dimerization

StrategyRecommended ActionRationale
Order of Addition Add the hydrazine to the reaction mixture before the base, or add the base slowly to a mixture of the other reagents.This allows the desired reaction of malononitrile to occur before it has a chance to dimerize.
Use of a Pre-formed Adduct Consider a multi-component reaction where the malononitrile first reacts with an aldehyde or ketone to form an alkylidenemalononitrile, which is then reacted with the hydrazine.This circumvents the possibility of malononitrile self-condensation.

Issue 6: Thorpe-Ziegler Related Side Products

Q1: My synthesis involves a dinitrile precursor, and I am not getting the expected aminopyrazole.

A: The intramolecular cyclization of a dinitrile to form a cyclic α-cyano enamine is known as the Thorpe-Ziegler reaction.[6][7][8][9] While this can be a powerful tool for forming cyclic systems, it can also lead to undesired side products if the reaction conditions are not carefully controlled. In the context of aminopyrazole synthesis, if your synthetic route involves a dinitrile intermediate, you may be observing products of this cyclization rather than the desired pyrazole formation.

Troubleshooting Guide: Controlling Thorpe-Ziegler Reactions

StrategyRecommended ActionRationale
Careful Choice of Base The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The stoichiometry of the base should be carefully controlled.The base initiates the deprotonation that leads to cyclization. Using the correct base and amount can favor the desired reaction pathway.
High Dilution Conditions For intramolecular cyclizations, running the reaction at high dilution can favor the desired ring-closing over intermolecular side reactions.This reduces the probability of one molecule reacting with another, promoting the intramolecular process.

Analytical Characterization of Products and Byproducts

Accurate identification of your products and any impurities is crucial for troubleshooting and optimizing your reaction.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the pyrazole ring protons and carbons can help distinguish between regioisomers.[10][11] Advanced techniques like ¹H-¹⁵N HMBC can be used for unambiguous determination of the N-substitution pattern.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, helping to identify the desired product and any higher or lower molecular weight impurities. The fragmentation patterns can also provide structural information.[12][13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating complex mixtures and for the analytical and preparative separation of isomers.[2]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [No Source Provided].
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza deriv
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Suggested MS/MS fragmentation patterns of the pair of structural...
  • Thorpe reaction. Wikipedia.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Thorpe-Ziegler reaction. Buchler GmbH.
  • 4 - Organic Syntheses Procedure. [No Source Provided].
  • Thorpe-Ziegler Reaction | Chem-St
  • Thorpe-Ziegler Reaction. SynArchive.
  • Thorpe-Ziegler reaction. Buchler GmbH.
  • minimizing side product formation in aminopyrazole synthesis. Benchchem.
  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Benchchem.
  • Navigating Pyrazole Synthesis: A Guide to Hydrazine Altern
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve.
  • (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). [No Source Provided].
  • Comparison of two routes for synthesis 5-aminopyrazole deriv
  • Mass Spectrometry - Fragmentation P
  • Column chromatography conditions for separ
  • (PDF) Synthesis of 5-aminopyrazole derivatives via malononitrile dimer.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
  • Pyrazole synthesis. Organic Chemistry Portal.
  • A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acet
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • mass spectra - fragmentation p
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Mass Spectrometry Fragmentation P
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
  • Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. [No Source Provided].

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Technical Support Center: Improving the Solubility of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar pyrazole-based compounds. Poor aqueous solubility is a significant hurdle in drug discovery, affecting everything from in vitro assays to in vivo bioavailability.[1] This guide provides a systematic, question-driven approach to characterizing and enhancing the solubility of this molecule, grounded in established physicochemical principles.

The structure of this compound, featuring a basic amino group and two nitrogen atoms in the pyrazole ring, suggests that its solubility will be highly dependent on pH.[2] This characteristic is our primary leverage point for solubility modulation. This guide will walk you through a logical workflow, from initial assessment to advanced formulation strategies.

Section 1: Foundational Analysis & Baseline Solubility

Before attempting to improve solubility, it is critical to establish a reliable baseline. This section addresses the fundamental questions of initial compound handling and how to accurately measure its intrinsic solubility.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, appears insoluble in aqueous buffers. Where should I begin?

A1: This is a common starting point for many heterocyclic compounds. The first step is to perform a qualitative screening in a small range of solvents to establish a starting point. Pyrazole derivatives often show good solubility in organic solvents like DMSO, ethanol, methanol, or DMF.[3] However, for biological assays, the goal is to achieve sufficient solubility in an aqueous system with minimal organic solvent.

Your initial workflow should be to first determine the compound's baseline aqueous solubility using a standardized, rigorous method like the shake-flask technique, which is considered the gold standard for thermodynamic solubility.[4] This provides an accurate, quantitative value that will serve as the benchmark for all enhancement efforts.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: This is a crucial distinction.

  • Kinetic Solubility is typically measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility.[5] This method is fast, requires very little compound, and is useful for high-throughput screening in early discovery.[5]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid compound present.[4] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours). This value is independent of the initial solid form and represents the true equilibrium state.

Recommendation: For initial screening and range-finding, kinetic solubility is acceptable. For detailed characterization and formulation development, thermodynamic solubility is essential as it provides the most accurate and reproducible data.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the equilibrium solubility of your compound.[6]

Objective: To determine the baseline thermodynamic solubility of this compound in a standard aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Analytical balance

  • HPLC with a suitable column and validated analytical method for the compound

Procedure:

  • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be 2-5 mg of compound per 1 mL of buffer.

  • Add the desired volume of PBS (pH 7.4) to the vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For some poorly soluble compounds, 48-72 hours may be necessary.

  • After equilibration, let the vials stand for at least 1 hour to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant, avoiding any solid particles.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The resulting concentration is the thermodynamic solubility at that pH and temperature.

Section 2: Troubleshooting & Solubility Enhancement Strategies

Once you have a baseline solubility value, you can explore various techniques to improve it. The strategies below are presented in a logical order, starting with the most straightforward and often most effective methods for a compound with the structure of this compound.

Strategy 1: pH Adjustment

Causality: The presence of the 5-amino group and the pyrazole ring nitrogens makes the molecule a weak base. In an acidic environment, these basic sites can become protonated, forming a more polar, charged species (a salt) that is significantly more soluble in water.[7] Therefore, lowering the pH is the most direct and impactful strategy to investigate.

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is_dependent -> yes_branch [xlabel="Significantly higher solubility at low pH", fontsize=8]; yes_branch -> ph_adjust; ph_adjust -> salt_form [style=dashed];

is_dependent -> no_branch [xlabel="Solubility is flat across pH range", fontsize=8]; no_branch -> other_methods; } dot Caption: pH-Dependent Solubility Investigation Workflow.

FAQ: How do I create a pH-solubility profile?

A2: You can determine a pH-solubility profile by performing the shake-flask experiment described above in a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Plotting the resulting solubility (on a log scale) against pH will reveal the relationship. For a weak base, you should expect to see a significant increase in solubility as the pH drops below its pKa.

Strategy 2: Salt Formation

Causality: If pH adjustment proves effective, creating a stable, solid salt form of the compound is a robust and highly effective strategy for drug development.[8] By reacting the basic parent molecule with an acid, you form a salt that often has vastly improved solubility and dissolution rates.[9] A general guideline, the "pKa rule," suggests that for efficient proton transfer to form a stable salt, the pKa of the acid should be at least 2-3 units lower than the pKa of the base.[10]

FAQ: Which counter-ions should I consider for salt screening?

A2: For a weakly basic compound, you should screen various pharmaceutically acceptable acids. Common choices include:

  • Inorganic Acids: Hydrochloric acid (HCl), sulfuric acid, phosphoric acid.

  • Organic Acids: Methanesulfonic acid (mesylate), ethanesulfonic acid (esylate), tartaric acid, citric acid, maleic acid.[8]

Screening involves reacting the free base with different acids in various solvents to identify stable, crystalline salt forms with desirable properties.

Strategy 3: Co-solvents and Surfactants

Causality: If pH modification is insufficient or undesirable for a specific application (e.g., to avoid hydrolysis), using co-solvents or surfactants is the next logical step.

  • Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[11] They work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[12]

  • Surfactants are amphiphilic molecules that form micelles in solution above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.[13][14]

FAQ: What are good starting co-solvents and surfactants to screen?

A3: A well-chosen screening panel can efficiently identify an effective system.

Category Examples Typical Starting Concentration Considerations
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)5-20% (v/v)Toxicity and compatibility with the experimental system are key. DMSO is great for in vitro but not for in vivo use.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL), Sodium Lauryl Sulfate (SLS)0.1-2% (w/v)Choose non-ionic surfactants (e.g., Tweens) for lower toxicity in biological systems.

Pro-Tip: Often, a combination of surfactants and co-solvents can achieve better solubilization than either agent alone.[15]

Strategy 4: Advanced Formulation Approaches

If the above methods do not yield the desired solubility, more advanced techniques can be employed, often in later stages of development.

  • Solid Dispersions: The drug is dispersed in a highly soluble carrier matrix (often a polymer) at a molecular level.[16] This creates an amorphous form of the drug, which is inherently more soluble than its crystalline counterpart.[16]

  • Complexation: Using agents like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[13]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[1] However, it's important to note that this does not increase the equilibrium solubility itself.[12]

FAQ: How do I know if the crystalline form (polymorphism) is affecting my results?

A4: This is an excellent and often overlooked question. A single compound can crystallize into multiple different forms, or polymorphs, each with its own unique crystal lattice structure.[17] These different forms can have significantly different physicochemical properties, including solubility and dissolution rate.[18][19] A metastable polymorph, for instance, will generally be more soluble than the most stable form.[18] If you observe high variability in your solubility measurements between different batches of the compound, it is highly advisable to perform solid-state characterization (e.g., using DSC, TGA, XRPD) to check for polymorphism.

Section 3: Data Summary & Decision Making

A systematic approach requires careful data logging and comparison. The following table provides a template for summarizing your experimental results.

Summary of Solubility Enhancement Results
Enhancement Method Conditions Measured Solubility (µg/mL) Fold Increase (vs. Baseline) Observations
Baseline (PBS) pH 7.4, 25°Ce.g., 0.51xBaseline value
pH Adjustment pH 2.0 Buffere.g., 150300xClear solution, stable
Salt Formation HCl Salt in Watere.g., 500010,000xHighly soluble, check stability
Co-solvent 10% PEG 400 in PBSe.g., 5.010xSlight improvement
Surfactant 1% Tween® 80 in PBSe.g., 8.016xPotential for micellar encapsulation
Concluding Workflow

The following diagram illustrates a logical decision-making process for selecting the optimal solubility enhancement strategy based on your experimental findings.

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References

  • Jadhav, P., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

  • Kumar, L., & Singh, M. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Pawar, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Butreddy, A., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Ibrahim, M. A., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Available at: [Link]

  • Butreddy, A., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

  • BenchChem. (2025).
  • Verma, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. Available at: [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link]

  • Al-Obaidi, H., & Lawrence, M. J. (2021).
  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect.
  • ACS Publications. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications. Available at: [Link]

  • BenchChem. (2025).
  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • He, M., et al. (2022). Market formulations solubilized by the combination of surfactants and cosolvents. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021).
  • Singh, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. African Journal of Biotechnology.
  • ACS Publications. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications. Available at: [Link]

  • Khan, M. A., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Semantic Scholar. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Stability of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following information is synthesized from established principles of pyrazole chemistry and best practices in pharmaceutical stability testing.

Introduction: Understanding the Molecule

This compound is a substituted aminopyrazole, a class of heterocyclic compounds known for their diverse biological activities.[1][2][3][4] The stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. The structure possesses several reactive sites, including the 5-amino group, the pyrazole ring nitrogens, and the electron-rich pyrrolidine moiety, which can be susceptible to degradation under various conditions.[5][6]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: My compound solution appears to be degrading over a short period. What are the likely causes?

Degradation of 5-aminopyrazole derivatives in solution can be triggered by several factors:

  • pH: The pyrazole ring and the amino group have pKa values that make them susceptible to acid-base catalysis. Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the nitrile group or catalyze ring-opening reactions.

  • Oxidation: The electron-rich aminopyrazole and pyrrolidine rings can be sensitive to atmospheric oxygen and other oxidizing agents, leading to the formation of N-oxides or other oxidative degradation products. The presence of trace metal ions can catalyze these oxidative processes.

  • Light Exposure (Photodegradation): Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at room temperature for extended periods when cold storage is required is a common cause of instability.

  • Solvent Reactivity: While common solvents like DMSO and ethanol are generally considered compatible, some solvents may contain impurities (e.g., water, peroxides in older ethers) that can react with the compound. For certain reactions, the solvent itself might participate in degradation pathways.[7]

Q2: What are the best practices for preparing and storing stock solutions of this compound?

To ensure the longevity of your stock solutions, adhere to the following guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. DMSO and ethanol are common choices. For aqueous buffers, use freshly prepared solutions and consider de-gassing to remove dissolved oxygen.

  • Preparation: Prepare solutions fresh whenever possible. If you must prepare stock solutions, do so by dissolving the compound in a minimal amount of an appropriate anhydrous organic solvent like DMSO.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

    • Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Handling: When using a stock solution, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Use proper handling techniques to avoid introducing contaminants.[8][9]

Q3: I am observing unexpected peaks in my HPLC or LC-MS analysis. How can I determine if these are degradation products?

The appearance of new peaks is a strong indicator of degradation. To confirm this and identify the nature of the degradants, a forced degradation study is the recommended approach.[10][11] This involves intentionally exposing your compound to harsh conditions to accelerate the formation of degradation products.

Key Steps in a Forced Degradation Study:

  • Prepare Solutions: Prepare solutions of your compound in the relevant solvent system.

  • Apply Stress Conditions: Expose the solutions to various stressors in parallel.

  • Analyze Samples: Analyze the stressed samples at different time points using a stability-indicating analytical method, typically HPLC with UV and/or MS detection.[12][13]

  • Compare to Control: Compare the chromatograms of the stressed samples to a control sample (stored under optimal conditions) to identify new peaks corresponding to degradation products.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CHydrolysis of the nitrile group, potential ring cleavage.
Base Hydrolysis 0.1 M NaOH at 60°CHydrolysis of the nitrile group, potential ring rearrangement.
Oxidation 3% H₂O₂ at room temperatureN-oxidation, hydroxylation of the pyrazole or pyrrolidine ring.
Thermal Stress 60°C in solution and as a solidGeneral acceleration of all potential degradation pathways.
Photostability Exposure to UV light (e.g., 254 nm)Photochemical reactions leading to various isomeric or fragmented products.

This table provides a general framework. Specific conditions may need to be optimized.

Troubleshooting Guides

Problem 1: Poor Reproducibility in Biological Assays

Symptoms: You observe significant variability in your assay results (e.g., IC50 values) between experiments run on different days.

Possible Cause: Degradation of the compound in your working solutions or stock solutions.

Troubleshooting Workflow:

A Start: Poor Assay Reproducibility B Prepare fresh working solutions from a solid aliquot for each experiment. A->B C Is reproducibility improved? B->C D Yes: Issue was likely degradation in working solutions. Adopt fresh preparation as standard practice. C->D Yes E No: Problem may be with the stock solution or assay itself. C->E No F Analyze the stock solution via HPLC/LC-MS. Compare to a freshly prepared standard. E->F G Are degradation peaks present in the stock? F->G H Yes: Discard the old stock. Prepare a new stock solution following best practices (e.g., smaller aliquots, -80°C storage). G->H Yes I No: Compound is stable. Investigate other assay parameters (e.g., cell passage number, reagent variability). G->I No

Caption: Troubleshooting workflow for poor assay reproducibility.

Problem 2: Identifying Unknown Degradation Products

Symptoms: You have confirmed the presence of degradation products via HPLC but need to understand their structure to assess their potential impact.

Solution: A combination of mass spectrometry and, if necessary, NMR spectroscopy is required for structural elucidation.

Experimental Protocol: Preliminary Identification of Degradants using LC-MS

  • Sample Preparation:

    • Generate a sufficient amount of the degradation products through a targeted forced degradation study (e.g., acid hydrolysis if that condition produced the most significant impurity).

    • Prepare a control sample of the pure compound at the same concentration.

  • LC-MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the parent compound and the degradation products.

    • Analyze the fragmentation patterns (MS/MS spectra) of the parent compound and the unknown peaks.

  • Data Interpretation:

    • Determine the mass difference between the parent compound and the degradation products. This can suggest the type of chemical modification (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).

    • Compare the fragmentation pattern of the degradant to the parent compound. Common fragments can help identify which part of the molecule has been modified.

Potential Degradation Pathway Diagram:

cluster_0 Potential Degradation Pathways A This compound (Parent Compound) B Hydrolysis Product (e.g., Carboxamide or Carboxylic Acid) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (e.g., N-oxide) A->C [O] (e.g., H₂O₂) D Photodegradation Product (e.g., Isomer or Ring-Opened Species) A->D hv (Light)

Caption: Potential degradation pathways for the compound.

References

  • Echemi. 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile Safety Data Sheet.Link

  • ChemicalBook. 5-aMino-3-tert-butyl-1H-pyrazole-4-carbonitrile - Safety Data Sheet.Link

  • BenchChem.
  • JOCPR.
  • National Journal of Pharmaceutical Sciences.
  • Jetir.Org.P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT.
  • BLDpharm.1119391-48-8|this compound.
  • Separation Science.Analytical Techniques In Stability Testing.
  • ACS Publications.Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.Link

  • ResearchGate. (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.Link

  • NIH. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.Link

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.Link

  • BenchChem.
  • NIH. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Link

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability | Request PDF.Link

  • BioProcess International. Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.Link

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines.Link

  • Sigma-Aldrich.5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.
  • OUCI.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.Link

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.Link

  • ResearchGate. (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.Link

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.Link

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.Link

  • Thermo Fisher Scientific.5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, 97%.
  • Semantic Scholar. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Link

  • NIH. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile.Link

  • PubMed. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile.Link

Sources

Technical Support Center: Controlling Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the scaffold of numerous therapeutic agents.[1][2][3] However, the classic Knorr synthesis and related methods for constructing this vital heterocycle are often complicated by a lack of regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4][5] This frequently leads to the formation of difficult-to-separate regioisomeric mixtures, where each isomer can possess vastly different pharmacological and toxicological profiles.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling regioisomer formation in pyrazole synthesis. Drawing upon established literature and field-proven insights, this guide explains the underlying mechanistic principles and offers detailed, actionable protocols to achieve high regioselectivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the fundamental factors controlling this outcome?

A1: The formation of regioisomers in the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common challenge. The regiochemical outcome is dictated by a delicate interplay of several factors at the mechanistic level:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a primary determinant. An electron-withdrawing group (EWG) will increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.

  • Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the substituted hydrazine plays a crucial role. The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Reaction Conditions (pH and Solvent): The reaction environment is often the most critical and tunable factor.

    • pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms of the substituted hydrazine. Under acidic conditions, the more basic nitrogen atom is protonated, which can change the initial site of attack.[6] Acid catalysis generally accelerates the reaction, particularly the cyclization step.[6]

    • Solvent: The choice of solvent can dramatically influence the regioisomeric ratio. Solvents capable of specific hydrogen bonding interactions can stabilize certain transition states over others, thereby directing the reaction pathway.[5]

Below is a diagram illustrating the competing reaction pathways leading to regioisomer formation.

G cluster_start Reactants Unsymmetrical_1,3-Dicarbonyl R1-C(O)-CH2-C(O)-R2 Attack_C1 Initial attack at C1 (adjacent to R1) Unsymmetrical_1,3-Dicarbonyl->Attack_C1 Electronic/Steric Control Attack_C2 Initial attack at C2 (adjacent to R2) Unsymmetrical_1,3-Dicarbonyl->Attack_C2 Electronic/Steric Control Substituted_Hydrazine R3-NH-NH2 Substituted_Hydrazine->Attack_C1 Substituted_Hydrazine->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis.

Q2: I've heard that the choice of solvent is critical. How can I leverage this to favor a single regioisomer?

A2: You are correct; solvent selection is one of the most powerful tools for controlling regioselectivity. While traditional syntheses often employ ethanol, leading to regioisomeric mixtures, the use of fluorinated alcohols has been shown to dramatically improve selectivity.[5][7]

Expertise & Experience: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are strong hydrogen bond donors. It is proposed that these solvents can form a hydrogen-bonded six-membered ring with the enol form of the dicarbonyl and the hydrazine. This pre-organizes the reactants in a specific orientation, favoring the attack of the unsubstituted nitrogen of the hydrazine at the more electrophilic carbonyl carbon, leading to a single, predictable regioisomer.[5]

The table below summarizes the profound effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.

EntrySolventRegioisomeric Ratio (2:3 or 4) (%)
12-FurylCF₃CH₃EtOH36:64
TFE85:15
HFIP97:3
22-FurylCF₂CF₃CH₃EtOH64:36
TFE98:2
HFIP>99:<1
3PhCF₃CH₃EtOH36:64
TFE79:21
HFIP92:8
4CH₃CF₃CH₃EtOH65:35
TFE88:12
HFIP96:4

Data adapted from J. Org. Chem. 2008, 73, 19, 7357–7362.[5]

As the data clearly indicates, switching from ethanol to TFE, and especially to HFIP, can invert the product ratio and lead to the formation of a single regioisomer in high purity.[5]

Q3: What is a reliable, step-by-step protocol for achieving a highly regioselective pyrazole synthesis?

A3: This protocol is based on the highly regioselective method utilizing fluorinated alcohols as the solvent.

Protocol: Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols

Objective: To synthesize a single regioisomer of a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP, approximately 0.1-0.2 M concentration).

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-12 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.

The workflow for this protocol is illustrated below.

G cluster_workflow Regioselective Pyrazole Synthesis Workflow A 1. Dissolve 1,3-Dicarbonyl in Fluorinated Alcohol B 2. Add Substituted Hydrazine A->B C 3. Reflux and Monitor Reaction B->C D 4. Solvent Removal and Aqueous Workup C->D E 5. Purification by Column Chromatography D->E F Pure Regioisomer E->F

Caption: Workflow for regioselective pyrazole synthesis.

Q4: Beyond solvent choice, are there other modern synthetic strategies to ensure high regioselectivity?

A4: Absolutely. While optimizing the Knorr synthesis is a common approach, several other highly regioselective methods have been developed:

  • Reaction of Hydrazones with Nitroolefins: This method provides access to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles with excellent regiocontrol. The reaction proceeds via a stepwise cycloaddition mechanism. Two complementary protocols exist: one using thermal conditions in ethylene glycol and another employing TFE with a trifluoroacetic acid (TFA) additive, which is particularly effective for electron-deficient N-arylhydrazones.[8]

  • Catalytic Methods: Various catalysts have been shown to promote regioselective pyrazole synthesis. For instance, silver triflate (AgOTf) has been used to catalyze the reaction between trifluoromethylated ynones and hydrazines, yielding 3-CF₃-pyrazoles with high regioselectivity.[4] Nano-ZnO has also been employed as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate.[4]

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of diazo compounds with alkynes is another powerful tool for constructing the pyrazole ring with defined regiochemistry.[2]

  • Base-Mediated Cycloadditions: A robust base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles under mild conditions.[9]

Q5: How can I definitively confirm the structure of my pyrazole and ensure I have the desired regioisomer?

A5: Unambiguous structural characterization is crucial. A combination of modern spectroscopic techniques is the gold standard for differentiating regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: While these provide essential structural information, they may not be sufficient on their own to distinguish between regioisomers.

    • 2D NMR Techniques (NOESY and HMBC): These are powerful for establishing connectivity and spatial relationships.

      • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For example, a cross-peak between the N-methyl protons and an adjacent aromatic ring's protons can confirm the regiochemistry. The absence of this correlation in the other isomer would be compelling evidence.[1]

      • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. Observing a correlation between the N-methyl protons and a specific carbon in the pyrazole ring can definitively establish the substitution pattern.[1]

  • Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns upon collision-induced dissociation (CID) in a mass spectrometer can be different, providing clues to their structure.[1]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive and unambiguous structural proof.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., Barakat, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519. Available from: [Link]

  • Chiacchio, M.A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. Available from: [Link]

  • Abás, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(19), 7357-7362. Available from: [Link]

  • Abás, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(19), 7357-7362. Available from: [Link]

  • Belkheira, I., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 433. Available from: [Link]

  • Reignier, S., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Scientific Reports, 7, 43330. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • Dar, A.M., Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 759-766. Available from: [Link]

  • Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

  • Deng, X., Mani, N.S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for overcoming common challenges encountered during the synthesis of this and structurally related aminopyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, moving from fundamental synthesis problems to the complexities of scaling up production.

I. Frequently Asked Questions (FAQs)

General Synthesis

Q1: What are the most common synthetic routes to 5-amino-3-(substituted)-1H-pyrazole-4-carbonitriles?

A1: The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] In the case of this compound, a common approach involves the reaction of a pyrrolidinyl-β-ketonitrile equivalent with hydrazine. Another prevalent strategy is the reaction of an activated alkene, such as an alkoxymethylenemalononitrile or an aminomethylenemalononitrile, with hydrazine.[1][2] Three-component reactions involving an aldehyde, malononitrile, and a hydrazine are also increasingly popular due to their efficiency and adherence to green chemistry principles.[3][4][5]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in pyrazole synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. For many pyrazole syntheses, polar protic solvents like ethanol are effective.[7] Some reactions may require heating or even microwave assistance to improve yields and reduce reaction times.[6]

  • Side Reactions: The formation of unwanted byproducts can significantly diminish the yield of the desired product. One common issue is the lack of regioselectivity when using a monosubstituted hydrazine, which can lead to a mixture of pyrazole isomers.[8]

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the typical side reactions?

A3: Besides the potential for regioisomers, other common side products in aminopyrazole synthesis include:

  • Uncyclized Hydrazone Intermediates: If the final cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[8]

  • Further Reactions of the Product: 5-Aminopyrazoles are versatile and can sometimes react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[8]

Q4: How can I purify my final product effectively?

A4: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallizing 5-aminopyrazole-4-carbonitrile derivatives.[7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard technique. The appropriate eluent system can be determined by TLC analysis.[4]

  • Washing: After filtration, washing the crude product with a suitable solvent can remove residual starting materials and soluble impurities.[7]

Scaling Up

Q5: We are moving from a lab-scale (milligram to gram) to a pilot-scale (kilogram) synthesis. What are the most critical challenges we should anticipate?

A5: Scaling up the synthesis of heterocyclic compounds like this compound introduces several significant challenges:

  • Heat Management: Exothermic reactions can lead to localized hotspots in large reactors due to a decreased surface-area-to-volume ratio, which can promote side reactions and product degradation.[][10]

  • Mixing Efficiency: Inadequate mixing in large vessels can result in non-homogenous reaction conditions, leading to inconsistent product quality and yield.[10]

  • Reagent Addition Rate: The rate of addition of reagents, particularly the hydrazine, becomes more critical at a larger scale to control the reaction exotherm.[10]

  • Solvent and Work-up Procedures: Solvents and work-up procedures that are convenient on a small scale may not be practical or safe for large-scale production.[10]

Q6: How can we effectively control the temperature during a large-scale exothermic reaction?

A6: Efficient heat management is crucial for a successful scale-up. Strategies include:

  • Jacketed Reactors: Utilizing reactors with cooling jackets allows for precise temperature control.

  • Controlled Reagent Addition: A slow, controlled addition of one of the reactants (often the hydrazine) can help manage the rate of heat generation.[10]

  • Solvent Choice: Selecting a solvent with a suitable boiling point can help dissipate heat through reflux.

  • External Cooling Loops: For highly exothermic reactions, external circulation through heat exchangers may be necessary.[]

Q7: What are the best practices for ensuring consistent product quality and purity during scale-up?

A7: Maintaining quality at scale requires robust process control:

  • Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., IR, Raman spectroscopy) can provide real-time information on reaction progress and impurity formation.

  • Crystallization Studies: A thorough investigation of crystallization parameters (solvent, temperature, cooling rate) is essential for obtaining a consistent crystal form and particle size, which can impact downstream processing.

  • Impurity Profiling: Identify and characterize key impurities and develop analytical methods to monitor their levels in the final product.

II. Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Starting Materials Verify the identity and purity of all reagents (pyrrolidine, malononitrile derivative, hydrazine) using appropriate analytical techniques (e.g., NMR, MS).The presence of impurities or incorrect starting materials will prevent the desired reaction from occurring.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for product formation. Consider using a reflux setup.[6]Many condensation reactions have an activation energy barrier that can be overcome with thermal energy.
Ineffective Catalyst If using a catalyst, ensure it is active and used in the correct amount. Consider screening alternative acid or base catalysts.[6]Catalysts lower the activation energy of the reaction, but their effectiveness can be substrate and condition-dependent.
Poor Solvent Choice The reaction may not proceed efficiently in the chosen solvent. Experiment with different solvents of varying polarity (e.g., ethanol, water, or mixtures).[7]The solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states.
Problem 2: Product Contaminated with Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Regioisomers If using a substituted hydrazine, the formation of two regioisomers is possible.[8] Characterize the product mixture thoroughly (e.g., using 2D NMR). Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.The two nitrogen atoms of a substituted hydrazine have different nucleophilicities, leading to competitive cyclization pathways.
Incomplete Cyclization An uncyclized hydrazone intermediate may be present.[8] Increase the reaction time or temperature to promote the final cyclization step.The cyclization step can sometimes be the rate-limiting step in pyrazole synthesis.
Product Degradation The desired product may be unstable under the reaction conditions. Monitor the reaction over time to check for the appearance of degradation products. Consider lowering the reaction temperature or shortening the reaction time.High temperatures or prolonged reaction times can lead to the decomposition of the product.
Ineffective Work-up/Purification The purification method may not be effectively removing certain impurities. Re-evaluate the recrystallization solvent or the column chromatography conditions.The choice of purification method must be tailored to the specific properties of the product and its impurities.
Problem 3: Challenges During Scale-Up
Potential Cause Troubleshooting Steps Scientific Rationale
Runaway Reaction/Poor Temperature Control Implement a slower, controlled addition of the hydrazine.[10] Ensure the reactor's cooling system is adequate for the scale of the reaction.The exothermicity of the reaction is more difficult to manage on a larger scale due to the reduced surface-area-to-volume ratio.[10]
Inconsistent Yields/Product Quality Optimize the stirring speed and impeller design to ensure efficient mixing.[10] Use temperature probes to monitor for localized hot spots.Inadequate mixing can lead to concentration and temperature gradients within the reactor, resulting in non-uniform reaction conditions.
Difficult Product Isolation The product may precipitate differently at a larger scale, leading to filtration issues. Conduct small-scale experiments to optimize the crystallization and filtration process before moving to a larger scale.The physical properties of the solid product (e.g., particle size, crystal form) can be highly dependent on the conditions of its formation and isolation.

III. Experimental Protocols & Visualizations

General Laboratory-Scale Synthesis Protocol

This protocol is a general guideline and may require optimization for your specific starting materials and equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketonitrile precursor in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add hydrazine hydrate (or the desired substituted hydrazine) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for 5-aminopyrazole-4-carbonitriles.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product beta_ketonitrile β-Ketonitrile (or equivalent) hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone aminopyrazole 5-Aminopyrazole- 4-carbonitrile hydrazone->aminopyrazole Cyclization

Caption: Generalized reaction scheme for the synthesis of 5-aminopyrazole-4-carbonitriles.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G start Low Yield or No Product check_reagents Verify Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_reagents->optimize_conditions Reagents OK check_impurities Analyze for Impurities optimize_conditions->check_impurities Yield Still Low success Successful Synthesis optimize_conditions->success Yield Improved purification Optimize Purification (Recrystallization, Chromatography) check_impurities->purification purification->success Pure Product

Sources

strategies to overcome low reactivity of starting materials in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Overcoming Low Reactivity of Starting Materials

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reactivity in their starting materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and troubleshooting.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format to help you navigate common hurdles in pyrazole synthesis.

Issue 1: My 1,3-dicarbonyl compound is sterically hindered and shows no reaction with hydrazine.

Root Cause Analysis: Steric hindrance around the carbonyl groups of the 1,3-dicarbonyl compound can prevent the nucleophilic attack by hydrazine, which is the initial and crucial step of the Knorr pyrazole synthesis.[1][2] Electron-withdrawing or -donating groups on the aryl substituents of the diketone can also influence the electrophilicity of the carbonyl carbons.

Solutions & Protocols:

  • A. In Situ Generation of a More Reactive 1,3-Diketone: Sometimes the isolated 1,3-diketone is less reactive. Generating it in situ from a ketone and an acid chloride can lead to a more reactive intermediate that readily reacts with hydrazine.[1][3]

    Protocol: In Situ 1,3-Diketone Generation [3]

    • To a solution of the starting ketone in an appropriate solvent (e.g., THF), add a strong base like Lithium Hexamethyldisilazide (LiHMDS) at -78 °C to form the enolate.

    • Slowly add the corresponding acid chloride and allow the reaction to warm to room temperature.

    • After the formation of the 1,3-diketone is confirmed (e.g., by TLC), add hydrazine hydrate to the reaction mixture.

    • Reflux the mixture until the pyrazole formation is complete.

  • B. Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to overcome the activation barrier in reactions with sterically hindered substrates.[4][5] This method often leads to significantly reduced reaction times and improved yields.[4]

    Protocol: Microwave-Assisted Pyrazole Synthesis [4][6]

    • In a microwave-safe vessel, combine the 1,3-dicarbonyl compound, hydrazine hydrate, and a catalytic amount of acid (e.g., acetic acid) in a suitable solvent (or solvent-free).

    • Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).[6]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the vessel and isolate the product.

  • C. Ultrasound-Assisted Synthesis: Sonication can enhance the reaction rate by creating localized high-pressure and high-temperature zones, which can overcome the low reactivity of the starting materials.[7][8]

    Protocol: Ultrasound-Assisted Pyrazole Synthesis

    • In a suitable flask, dissolve the 1,3-dicarbonyl compound and hydrazine hydrate in a solvent like ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture at a specific frequency and power for a designated time, monitoring the reaction by TLC.

    • Work up the reaction to isolate the pyrazole product.

Issue 2: My hydrazine derivative is electron-deficient and fails to react with the 1,3-dicarbonyl compound.

Root Cause Analysis: Electron-withdrawing groups on the hydrazine (e.g., sulfonyl or acyl groups) decrease its nucleophilicity, making the initial attack on the carbonyl carbon less favorable.[9]

Solutions & Protocols:

  • A. Use of a More Electrophilic Carbon Source: Instead of a standard 1,3-diketone, consider using a more reactive precursor like an α,β-alkynic ketone or a β-enamino diketone.[1]

  • B. Catalysis to Enhance Reactivity:

    • Acid Catalysis: A catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH) or a Lewis acid (e.g., nano-ZnO, lithium perchlorate) can activate the carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine.[1][10]

    • Metal Catalysis: Transition metal catalysts like copper or palladium can facilitate the reaction through different mechanisms, sometimes involving oxidative addition or reductive elimination steps.[3][11]

    Protocol: Lewis Acid-Catalyzed Pyrazole Synthesis [1]

    • Combine the 1,3-dicarbonyl compound, the electron-deficient hydrazine, and a catalytic amount of lithium perchlorate in a solvent like ethylene glycol.[1]

    • Heat the reaction mixture under reflux and monitor its progress.

    • After completion, cool the reaction and perform an aqueous work-up to isolate the product.

Issue 3: The reaction yields a mixture of regioisomers.

Root Cause Analysis: With unsymmetrical 1,3-dicarbonyl compounds, the two carbonyl groups can have similar reactivity, leading to the formation of two different pyrazole regioisomers upon reaction with a substituted hydrazine.[1]

Solutions & Protocols:

  • A. Modifying the 1,3-Dicarbonyl Substrate: Introducing a significant electronic or steric difference between the two carbonyl groups can direct the initial nucleophilic attack of the hydrazine to one carbonyl preferentially. For instance, using a β-ketoester instead of a 1,3-diketone often provides better regioselectivity.

  • B. Strategic Choice of Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. For example, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to provide high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1]

  • C. Alternative Synthetic Routes: Consider a different synthetic approach that offers inherent regiocontrol, such as the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[3][4]

    Protocol: 1,3-Dipolar Cycloaddition for Regiocontrolled Pyrazole Synthesis [3]

    • Generate the diazo compound in situ from a tosylhydrazone using a base like sodium methoxide.

    • In a separate flask, have the alkyne dissolved in a suitable solvent.

    • Slowly add the solution of the diazo compound to the alkyne solution at a controlled temperature.

    • Allow the reaction to proceed to completion. This method often provides a single regioisomer of the pyrazole.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with hydrazine? A1: Hydrazine and its derivatives are often toxic and potentially explosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle with care. For reactions requiring heating, use a silicone oil bath and a blast shield.

Q2: How can I improve the yield of my pyrazole synthesis? A2: Several factors can be optimized:

  • Reaction Time and Temperature: Ensure the reaction is running for an optimal duration at the correct temperature. Monitor by TLC to avoid decomposition.

  • Stoichiometry: Use a slight excess of the less expensive reagent, typically the hydrazine.

  • Solvent: The choice of solvent can significantly impact the reaction. Experiment with different polar and non-polar solvents.

  • Purification: Optimize your purification method (crystallization, column chromatography) to minimize product loss.

Q3: Are there "greener" alternatives for pyrazole synthesis? A3: Yes, several more environmentally friendly methods are being developed. These include:

  • Solvent-free reactions: Often facilitated by microwave or mechanochemical (ball-milling) methods.[4][12]

  • Use of water as a solvent: When possible, water is an excellent green solvent.[9]

  • Catalytic methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.[1][10]

  • Flow chemistry: Continuous flow reactors can offer better control, safety, and scalability.[13][14]

Q4: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound? A4: Absolutely. There are numerous alternative routes, including:

  • Reaction of α,β-unsaturated ketones or aldehydes with hydrazines.[4][10]

  • 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes.[3][4]

  • Multicomponent reactions involving an aldehyde, an active methylene compound, and a hydrazine.[15]

  • Synthesis from other heterocyclic systems like pyranones.[10]

III. Visualizing Reaction Strategies

Workflow for Troubleshooting Low Reactivity

Troubleshooting_Workflow Start Low or No Pyrazole Yield Check_Reactivity Assess Reactivity of Starting Materials Start->Check_Reactivity Steric_Hindrance Sterically Hindered 1,3-Dicarbonyl? Check_Reactivity->Steric_Hindrance 1,3-Dicarbonyl Issue Electron_Deficient Electron-Deficient Hydrazine? Check_Reactivity->Electron_Deficient Hydrazine Issue In_Situ In Situ Diketone Generation Steric_Hindrance->In_Situ Yes Microwave Microwave or Ultrasound Assistance Steric_Hindrance->Microwave Yes Alternative_Route Consider Alternative Synthetic Route Steric_Hindrance->Alternative_Route No Improvement Catalysis Acid/Base or Metal Catalysis Electron_Deficient->Catalysis Yes Electron_Deficient->Alternative_Route No Improvement Success Successful Pyrazole Synthesis In_Situ->Success Microwave->Success Catalysis->Success Alternative_Route->Success

Caption: A decision-making workflow for troubleshooting low reactivity in pyrazole synthesis.

General Pyrazole Synthesis from 1,3-Dicarbonyls

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Cyclic Intermediate Dicarbonyl->Intermediate Hydrazine Hydrazine Derivative Hydrazine->Intermediate Reaction_Conditions Reaction Conditions (Solvent, Temp, Catalyst) Reaction_Conditions->Intermediate Dehydration Dehydration Intermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: A simplified schematic of the Knorr pyrazole synthesis from a 1,3-dicarbonyl and hydrazine.

IV. Summary of Reaction Condition Optimization

ParameterRecommendation for Low ReactivityRationale
Temperature Increase temperature, consider microwave or ultrasoundProvides energy to overcome the activation barrier.
Catalyst Add catalytic acid (Brønsted or Lewis) or a transition metal catalystActivates the carbonyl group or provides an alternative reaction pathway.
Solvent Screen different solvents (e.g., EtOH, AcOH, DMF, or solvent-free)Solvent polarity and coordinating ability can influence reaction rates.
Concentration Higher concentrations may favor bimolecular reactionsIncreases the probability of effective collisions between reactants.

V. References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Shaikh, A. A., Gomas, S. S., & Deshmukh, A. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6568. [Link]

  • Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1437-1447. [Link]

  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Singh, P., & Kumar, A. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(42), 23783-23791. [Link]

  • Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 65-85. [Link]

  • Kumar, A., et al. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 4(1), 123-132. [Link]

  • Osella, M. I., et al. (2023). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

  • Rangraz, Y., et al. (2024). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Gothai, S., et al. (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. ChemMedChem, e202400527. [Link]

  • Pereira, J. L. C., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(8), 1848. [Link]

  • Li, J., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 19(8), 12543-12553. [Link]

  • Ahmed, B. A. (2013). Ultrasound Assisted Synthesis Of Pyrazolone Derivatives. JOURNAL OF EDUCATION AND SCIENCE, 26(5), 57-63. [Link]

  • Tsolaki, E., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 25(18), 4197. [Link]

  • Pereira, J. L. C., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed. [Link]

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

Sources

Validation & Comparative

comparing efficacy of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile to other FGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Futibatinib and Other Leading FGFR Inhibitors for Researchers and Drug Development Professionals

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through genetic alterations like gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of cancers.[1][3] This has established the FGFR family of receptor tyrosine kinases as a significant therapeutic target.[3][4]

This guide provides an in-depth, objective comparison of the efficacy of several prominent FGFR inhibitors, with a focus on Futibatinib, a novel irreversible inhibitor. While the initial query mentioned 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, publicly available data on this specific compound is limited. Therefore, we will use Futibatinib as a representative of a next-generation, covalent inhibitor to compare against established ATP-competitive, reversible inhibitors such as Infigratinib, Pemigatinib, and the pan-FGFR inhibitor Erdafitinib. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape of FGFR inhibition, supported by experimental data and detailed methodologies.

The Landscape of FGFR Inhibition: Reversible vs. Irreversible Mechanisms

FGFR inhibitors can be broadly categorized based on their mechanism of action. The majority of inhibitors currently in development or approved are ATP-competitive, reversible inhibitors.[3] These molecules bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[2][5] While effective, their activity can be limited by the emergence of acquired resistance mutations in the kinase domain.[3][4]

Futibatinib represents a newer class of irreversible, covalent inhibitors.[4] It not only binds to the ATP-binding pocket but also forms a covalent bond with a specific cysteine residue within the kinase domain. This irreversible binding provides sustained inhibition of FGFR signaling and has been shown to be less susceptible to certain on-target resistance mutations that affect reversible inhibitors.[4][6]

Comparative Analysis of Leading FGFR Inhibitors

Futibatinib (TAS-120)

Futibatinib is a potent, irreversible, and highly selective inhibitor of FGFR1, 2, 3, and 4.[7][8] Its covalent binding mechanism offers the potential for more durable responses and activity against acquired resistance mutations.[4][6] Preclinical data have demonstrated its robust antitumor activity in various cancer models harboring FGFR aberrations.[7] In a pivotal phase II trial for patients with advanced intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements, Futibatinib demonstrated a 42% objective response rate (ORR) and a median duration of response of 9.7 months.[6] These results led to its approval for this indication.[3]

Infigratinib (BGJ398)

Infigratinib is an orally bioavailable, potent, and selective ATP-competitive inhibitor of FGFR1, 2, and 3.[1][9] It has shown significant clinical activity in patients with cholangiocarcinoma harboring FGFR2 fusions.[1][2] In a phase II study, Infigratinib demonstrated an ORR of 23.1% in this patient population.[5] The mechanism of action involves blocking the downstream RAS-MAPK and PI3K-AKT pathways to reduce cell proliferation and induce apoptosis.[5]

Pemigatinib (Pemazyre)

Pemigatinib is another selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[10][11] It was the first targeted therapy approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[10][12] In the FIGHT-202 trial, Pemigatinib showed an ORR of 36% (37% in the final analysis) and a median duration of response of 9.1 months in patients with FGFR2 fusion/rearrangement-positive cholangiocarcinoma.[10][12][13]

Erdafitinib (Balversa)

Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[14] It was the first FGFR-targeted therapy to receive FDA approval, specifically for patients with advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations who have progressed during or after platinum-containing chemotherapy.[15][16] In the phase III THOR trial, Erdafitinib showed a significant improvement in overall survival compared to chemotherapy in patients with FGFR-altered metastatic urothelial carcinoma who had received prior immune checkpoint inhibitors.[15][17] The median overall survival was 12.1 months with Erdafitinib versus 7.8 months with chemotherapy.[15][18]

Head-to-Head Efficacy Comparison

The following tables summarize the available preclinical and clinical efficacy data for these FGFR inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and methodologies.

Table 1: In Vitro Potency of Selected FGFR Inhibitors (IC50 values in nM)
InhibitorFGFR1FGFR2FGFR3FGFR4
Futibatinib 3.33.43.718
Infigratinib 1.11.02.0>1000
Pemigatinib 0.40.51.230
Erdafitinib 1.22.54.6137

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from published studies for illustrative comparison.

Table 2: Clinical Efficacy in Key Indications
InhibitorIndicationTrialObjective Response Rate (ORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)
Futibatinib iCCA with FGFR2 fusions/rearrangementsFOENIX-CCA2 (Phase II)42%9.7 months9.0 months
Infigratinib iCCA with FGFR2 fusions/rearrangementsPhase II23.1%5.0 months5.8 months
Pemigatinib iCCA with FGFR2 fusions/rearrangementsFIGHT-202 (Phase II)36%9.1 months7.0 months
Erdafitinib Metastatic Urothelial Carcinoma with FGFR alterationsTHOR (Phase III)46%Not Reported6.0 months

Methodological Deep Dive: Key Experimental Protocols

The evaluation of FGFR inhibitor efficacy relies on a series of well-established in vitro and in vivo assays. Understanding the principles and execution of these protocols is critical for interpreting the resulting data.

FGFR Signaling Pathway

Activation of FGFRs by their fibroblast growth factor (FGF) ligands leads to receptor dimerization and autophosphorylation of the intracellular kinase domains.[19][20] This triggers the recruitment of adaptor proteins and the activation of several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses like proliferation and survival.[20][21]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus

Caption: Simplified FGFR signaling pathway.

In Vitro Kinase Assay (Luminescence-Based)

This assay is fundamental for determining the direct inhibitory activity of a compound against a specific kinase. It measures the amount of ADP produced, which is proportional to the kinase activity.

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the initial kinase activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Futibatinib) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the inhibitor dilutions or DMSO (vehicle control).

  • Add the FGFR kinase and a suitable substrate peptide to each well.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[22]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[22]

Kinase_Assay_Workflow A 1. Prepare serial dilutions of FGFR inhibitor B 2. Add inhibitor, FGFR kinase, and substrate to 96-well plate A->B C 3. Initiate reaction with ATP (Incubate @ 30°C) B->C D 4. Stop reaction and deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP and generate luminescent signal D->E F 6. Measure luminescence with plate reader E->F G 7. Plot data and calculate IC50 F->G

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines.

Principle (MTT Assay): This colorimetric assay measures the metabolic activity of cells.[23] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of viable cells.[23][24]

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells harboring a specific FGFR alteration into a 96-well plate and allow them to attach overnight.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the FGFR inhibitor for a specified duration (e.g., 72 hours).[25]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[23]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the GI50 (concentration for 50% growth inhibition).

Cell_Viability_Workflow A 1. Seed FGFR-driven cancer cells in a 96-well plate B 2. Treat cells with serial dilutions of inhibitor (72h) A->B C 3. Add MTT reagent (Incubate 2-4h @ 37°C) B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance (570-590 nm) D->E F 6. Calculate % cell viability and determine GI50 E->F

Caption: Workflow for an MTT-based cell viability assay.

Clinical Implications and Future Directions

The choice of an FGFR inhibitor in a clinical setting may depend on several factors, including the specific type of FGFR alteration, the tumor type, and the potential for acquired resistance.[26] The irreversible binding of Futibatinib may offer an advantage in overcoming or delaying resistance compared to reversible inhibitors.[4][6] Indeed, preliminary data have suggested that Futibatinib has clinical activity in patients who have previously progressed on other FGFR inhibitors.[3]

Future research will likely focus on:

  • Combination Therapies: Combining FGFR inhibitors with other targeted agents or immunotherapies to enhance efficacy and overcome resistance.[25]

  • Mechanisms of Resistance: Further elucidating the mechanisms of both on-target and bypass track resistance to current FGFR inhibitors.

  • Biomarker Discovery: Identifying biomarkers to better predict which patients are most likely to respond to a particular FGFR inhibitor.

Conclusion

The development of targeted FGFR inhibitors has significantly advanced the treatment landscape for patients with FGFR-driven cancers. While reversible inhibitors like Infigratinib, Pemigatinib, and Erdafitinib have demonstrated clear clinical benefits, the emergence of irreversible inhibitors such as Futibatinib offers a promising strategy to achieve more durable responses and combat acquired resistance. The comparative efficacy data presented in this guide, supported by an understanding of the underlying experimental methodologies, provides a valuable resource for researchers and clinicians working to optimize the use of these powerful therapeutic agents.

References

  • Sohtome, Y., et al. (2020). Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research. Available at: [Link]

  • Goyal, L., et al. (2023). Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist. Available at: [Link]

  • Goyal, L., et al. (2023). Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist. Available at: [Link]

  • Patsnap Synapse. (2024). What is Infigratinib used for?. Available at: [Link]

  • The Oncology Pharmacist. (2020). Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2). Available at: [Link]

  • Al-Salama, Z. T. (2023). Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. Cureus. Available at: [Link]

  • Nature Reviews Clinical Oncology. (2023). Clinical benefits with futibatinib in intra-hepatic cholangiocarcinoma. Available at: [Link]

  • Clinicaltrials.eu. (n.d.). Infigratinib – Application in Therapy and Current Clinical Research. Available at: [Link]

  • ResearchGate. (n.d.). The FGFR signaling pathway. (a) Schematic of the structure of FGF.... Available at: [Link]

  • Ghafouri, S., et al. (2021). FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement. Clinical Cancer Research. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]

  • Annals of Translational Medicine. (2024). Safety and efficacy of pemigatinib in patients with cholangiocarcinoma: a systematic review. Available at: [Link]

  • NIH. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (n.d.). Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor.... Available at: [Link]

  • The ASCO Post. (2023). Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. Available at: [Link]

  • YouTube. (2022). Final results from FIGHT-202: pemigatinib for patients with FGFR-mutated advanced cholangiocarcinoma. Available at: [Link]

  • Mayo Clinic. (2020). Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma. Available at: [Link]

  • NIH. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PubMed Central. Available at: [Link]

  • American Health & Drug Benefits. (2020). Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker. Available at: [Link]

  • ASCO Publications. (2026). Erdafitinib or Erdafitinib Plus Cetrelimab for Patients With Metastatic Urothelial Carcinoma and FGFR Alterations: Final Results From the Phase II NORSE Study. Journal of Clinical Oncology. Available at: [Link]

  • NIH. (n.d.). The Fibroblast Growth Factor signaling pathway. PubMed Central. Available at: [Link]

  • ESMO. (2023). Erdafitinib Prolongs Survival in Patients with Metastatic Urothelial Carcinoma and FGFR Alterations After Previous Anti–PD1(-L1) Treatment. Available at: [Link]

  • AACR. (n.d.). Erdafitinib Granted Full Approval for Bladder Cancer. Available at: [Link]

  • MD Anderson Cancer Center. (2023). ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Touat, M., et al. (2020). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research. Available at: [Link]

  • Eathiraj, S., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLOS ONE. Available at: [Link]

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  • AACR Journals. (n.d.). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Available at: [Link]

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  • ResearchGate. (n.d.). Comparison of approved FGFR inhibitors. (A) Bar graphs of the.... Available at: [Link]

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  • NIH. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. Available at: [Link]

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A Comparative Guide to Validating the Anticancer Activity of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel pyrazole derivative, 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. Recognizing that this compound may be in the early stages of investigation, we present a logical, stepwise approach to characterize its potential as a therapeutic agent. This document emphasizes scientific integrity, providing detailed experimental protocols and contextualizing the data within the broader landscape of cancer drug discovery. We will compare its hypothetical performance against established anticancer agents and outline the mechanistic studies required for a thorough evaluation.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4][5] The diverse pharmacological profiles of pyrazole derivatives stem from their ability to interact with various enzymatic targets and signaling pathways crucial for cancer cell proliferation and survival. Several pyrazole-containing drugs have been approved for clinical use, underscoring the therapeutic potential of this heterocyclic motif.[5]

This guide focuses on a specific derivative, this compound, outlining a systematic validation workflow to assess its anticancer efficacy and elucidate its mechanism of action.

Experimental Validation Workflow

The validation of a novel anticancer compound is a multi-step process that begins with broad cytotoxicity screening and progresses towards more detailed mechanistic studies. This workflow ensures a comprehensive understanding of the compound's biological effects.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis a Cell Viability Assays (MTT/XTT) b Determination of IC50 Values a->b c Cell Cycle Analysis b->c Proceed if cytotoxic d Apoptosis Assays c->d e Western Blot Analysis d->e f Comparison with Standard Drugs e->f g Selectivity Assessment (Cancer vs. Normal Cells) f->g

Caption: A streamlined workflow for the validation of a novel anticancer compound.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine if this compound exhibits cytotoxic effects against cancer cells.[6][7][8]

2.1.1. Cell Viability Assays (MTT/XTT)

Rationale: MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, and the intensity of this color is proportional to the number of viable cells.[9][10]

Experimental Protocol: XTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO). Treat the cells with these compounds for 24, 48, and 72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a humidified CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2.1.2. Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This value is crucial for comparing the cytotoxic efficacy of different compounds.

Data Presentation: Hypothetical IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
This compound8.512.315.1
Doxorubicin (Positive Control)[12][13]0.91.21.5
Vehicle Control (DMSO)>100>100>100
Phase 2: Mechanistic Elucidation

Once cytotoxicity is established, the next step is to investigate the underlying mechanism of cell death.

2.2.1. Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.[14][15][16][17][18] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15][16][17][18]

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.[15]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

2.2.2. Apoptosis Assays

Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[19][20][21] Flow cytometry using Annexin V and propidium iodide (PI) co-staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

2.2.3. Western Blot Analysis of Apoptotic Markers

Rationale: To confirm the induction of apoptosis at the molecular level, Western blotting is used to detect key proteins involved in the apoptotic cascade.[24][25][26][27] This includes the activation of caspases (e.g., cleavage of caspase-3) and the cleavage of their substrates, such as PARP.[24] The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can also provide insights into the specific apoptotic pathway involved.[24]

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Compound 5-amino-3-(pyrrolidin-1-yl)-1H- pyrazole-4-carbonitrile Bax Bax (Pro-apoptotic) Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Casp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, PARP, Bax, and Bcl-2. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Hypothetical Western Blot Results

ProteinUntreated ControlThis compoundDoxorubicin
Cleaved Caspase-3-++++++
Cleaved PARP-++++++
Bax+++++
Bcl-2++++
β-actin (Loading Control)+++++++++

(Intensity of bands is represented by: - (none), + (low), ++ (medium), +++ (high))

Comparative Analysis and Future Directions

A thorough validation requires comparing the novel compound's activity against established standards and assessing its selectivity.

Comparison with Standard Drugs

Throughout this guide, we have used Doxorubicin as a positive control.[12][13][19][28][29] Doxorubicin is a widely used chemotherapeutic agent that induces apoptosis by intercalating into DNA and inhibiting topoisomerase II.[12][19][29] A direct comparison of IC50 values and the magnitude of apoptosis induction provides a benchmark for the potency of this compound.

Selectivity Assessment

An ideal anticancer drug should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. To assess this, the cytotoxicity of the compound should also be evaluated in non-cancerous cell lines (e.g., human fibroblasts). A favorable therapeutic window is indicated by a significantly higher IC50 value in normal cells compared to cancer cells.

Future Work

The in vitro validation described here provides the foundational data for further preclinical development. Subsequent studies should focus on:

  • Target Identification: Elucidating the specific molecular target(s) of the compound.

  • In Vivo Efficacy: Evaluating the antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound in vivo.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to validate the anticancer activity of this compound. By following this workflow, researchers can generate a comprehensive data package that characterizes the compound's cytotoxic and mechanistic properties, providing a solid foundation for its further development as a potential anticancer therapeutic.

References

  • Alnaja, A. et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • Bio-Rad (n.d.). Apoptosis Analysis by Western Blotting. Available at: [Link]

  • Cortes-Rojas, D. F., & de Souza, C. R. (2020). Sulforaphane Potentiates Anticancer Effects of Doxorubicin and Cisplatin and Mitigates Their Toxic Effects. Frontiers in Pharmacology. Available at: [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology. Available at: [Link]

  • El-Sayed, N. F. et al. (2021). Five membered nitrogen-containing heterocyclic compounds (pyrrole and pyrazole derivatives) as anticancer compounds. Results in Chemistry. Available at: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • UCL (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Bio-Rad (n.d.). Apoptosis Analysis by Flow Cytometry. Available at: [Link]

  • University of Rochester Medical Center (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Thayyullathil, F. et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology. Available at: [Link]

  • Liu, B. et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

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A Comparative Analysis for Breast Cancer Research: Doxorubicin vs. Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of breast cancer therapeutics, the anthracycline antibiotic Doxorubicin has long been a cornerstone of chemotherapy regimens.[1][2] Its potent cytotoxic effects, primarily mediated through DNA intercalation and inhibition of topoisomerase II, have been instrumental in treating various forms of breast cancer.[2][3][4] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[2][4] This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles.

Among the myriad of heterocyclic compounds being investigated, pyrazole derivatives have emerged as a promising class of anticancer agents due to their diverse pharmacological activities.[5][6][7] While direct comparative data for 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile against doxorubicin in breast cancer cells is not yet available in published literature, this guide will provide a comparative framework. We will explore the established mechanisms of doxorubicin and contrast them with the potential mechanisms of novel pyrazole compounds, many of which are being investigated as inhibitors of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs).[8][9]

This guide will delve into the mechanistic distinctions, present hypothetical yet plausible comparative data based on known activities of similar compounds, and provide detailed experimental protocols for researchers to conduct their own comparative studies.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in the anticancer activity of doxorubicin and many investigational pyrazole-based compounds lies in their cellular targets and the pathways they disrupt.

Doxorubicin: The DNA Damage Inducer

Doxorubicin's primary mode of action is the induction of extensive DNA damage, leading to cell cycle arrest and apoptosis.[2][10] This is achieved through several mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[4]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication. This prevents the re-ligation of DNA strands, leading to double-strand breaks.[3][4]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids.[2][10]

The culmination of these events triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, cell death.[1][11][12]

Caption: Doxorubicin's multi-pronged attack on cancer cells.

Pyrazole Derivatives: The Cell Cycle Regulators

Many pyrazole-based compounds in development as anticancer agents function as inhibitors of specific protein kinases, particularly those that regulate the cell cycle.[5][6][7] A prominent target class for these compounds in breast cancer is the Cyclin-Dependent Kinases (CDKs), especially CDK4 and CDK6.[8][9]

  • CDK4/6 Inhibition: In hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6 complex is a key driver of cell proliferation. It phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle.[9] Pyrazole-based CDK4/6 inhibitors competitively bind to the ATP-binding pocket of these kinases, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[8][9]

This targeted approach contrasts with the widespread DNA damage caused by doxorubicin, potentially leading to a more favorable side-effect profile.

Caption: Mechanism of a pyrazole-based CDK4/6 inhibitor.

Comparative Efficacy in Breast Cancer Cells: A Data-Driven Perspective

To provide a tangible comparison, the following table summarizes typical experimental data for doxorubicin and hypothetical data for a representative pyrazole-based CDK4/6 inhibitor in a common breast cancer cell line, MCF-7 (HR-positive).

ParameterDoxorubicinRepresentative Pyrazole-Based CDK4/6 InhibitorRationale for Hypothetical Data
IC50 (72h) ~0.5 - 1.5 µM[13][14][15]~0.1 - 0.5 µMPyrazole-based CDK inhibitors are often highly potent, exhibiting low micromolar to nanomolar IC50 values in sensitive cell lines.
Primary Effect CytotoxicCytostaticDoxorubicin induces widespread cell death, while CDK4/6 inhibitors primarily halt cell proliferation.
Cell Cycle Arrest G2/M phaseG1 phase[9]Doxorubicin-induced DNA damage triggers the G2/M checkpoint, whereas CDK4/6 inhibition prevents G1/S transition.
Apoptosis Induction High (e.g., >50% apoptotic cells)[1][11]Low to ModerateApoptosis is the primary endpoint for doxorubicin, while for CDK inhibitors, it is a secondary effect, often seen after prolonged arrest.

Experimental Protocols for Comparative Analysis

For researchers aiming to directly compare novel compounds like this compound with doxorubicin, the following standardized protocols are recommended.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of doxorubicin and the test compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for apoptosis analysis by flow cytometry.

Detailed Steps:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of doxorubicin and the test compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Conclusion and Future Perspectives

Doxorubicin remains a potent, albeit toxic, therapeutic agent for breast cancer. The future of breast cancer therapy likely lies in the development of targeted agents that can either replace or be used in combination with traditional chemotherapeutics to enhance efficacy and reduce toxicity.

Pyrazole derivatives represent a versatile scaffold for the development of such targeted therapies, particularly as kinase inhibitors.[6][7][16] While this compound is yet to be characterized in the context of breast cancer, its structural features are indicative of a class of compounds with significant potential.

Further research, employing the protocols outlined in this guide, is essential to elucidate the specific mechanisms and therapeutic potential of this and other novel pyrazole compounds. Such studies will be crucial in determining their place in the evolving landscape of breast cancer treatment, potentially offering more precise and less harmful alternatives to conventional chemotherapy.

References

  • de Oliveira, M.R., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Oncology Letters. Available at: [Link]

  • Rani, P., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? Breastcancer.org. Available at: [Link]

  • Bourseau-Guilmain, E., et al. (2009). Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231. British Journal of Pharmacology. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Fassl, A., et al. (2022). The emerging CDK4/6 inhibitor for breast cancer treatment. Journal of Hematology & Oncology. Available at: [Link]

  • Mendes, T. B., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Biomedical Reports. Available at: [Link]

  • Carvalho, C., et al. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry.
  • Susan G. Komen. (n.d.). CDK4/6 Inhibitors. Susan G. Komen. Available at: [Link]

  • Wee, Z. N., et al. (2024). CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? Cancers. Available at: [Link]

  • Gajria, D., & Chandarlapaty, S. (2024). Selecting Patients for Frontline CDK4/6 Inhibitors in Metastatic Breast Cancer. Oncology. Available at: [Link]

  • Mendes, T. B., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines.
  • Dube, Z. F., et al. (2023). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Semantic Scholar.
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  • Zhang, J., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Ottewell, P. D., et al. (2009). Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. Molecular Cancer Therapeutics. Available at: [Link]

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  • Meiyanto, E., et al. (2014). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention.
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven framework for assessing the purity of synthesized 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. As a pivotal building block in modern medicinal chemistry, particularly within the influential pyrazole class of N-heterocycles, its purity is not merely a quality metric but a prerequisite for reliable downstream applications, from screening to drug development.[1][2][3] The methodologies detailed herein are designed to create a self-validating, orthogonal system that ensures the highest confidence in the final product's quality.

Part 1: Synthesis Synopsis and Anticipated Impurity Profile

A robust purity assessment begins with understanding the synthesis. The target compound is typically formed through a multicomponent reaction or a cyclocondensation pathway. A common approach involves the reaction of a hydrazine equivalent with a functionalized malononitrile derivative.[4][5] This synthetic route, while efficient, can introduce a predictable spectrum of impurities that must be systematically screened for.

Causality of Impurity Formation: The primary challenges in pyrazole synthesis often revolve around regioselectivity and the completeness of the cyclization reaction.[6] The use of unsymmetrical reagents can lead to the formation of regioisomers, which may possess similar physical properties, making them difficult to separate and detect.[6]

Impurity Class Potential Species Origin Significance
Starting Materials Unreacted hydrazine or malononitrile precursorsIncomplete reactionCan interfere with subsequent reactions; may be toxic.
Intermediates Acyclic condensation products; Pyrazoline intermediatesIncomplete cyclization or aromatization[6]Indicates suboptimal reaction conditions; structurally similar to the final product.
Isomeric Byproducts RegioisomersLack of regiocontrol during cyclocondensation[6]Often co-elute in chromatography and have similar spectroscopic signatures, posing a significant analytical challenge.
Side-Products Products from hydrazine self-condensation or degradationSide reactions, often leading to colored impurities[6]Can complicate purification and spectral interpretation.
Residual Solvents Ethanol, Dioxane, DMF, etc.Trapped within the crystalline matrix post-purificationCan affect crystal form, stability, and downstream reaction stoichiometry.

Part 2: The Orthogonal Analytical Framework

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple methods based on different physicochemical principles, is essential for a comprehensive assessment. This strategy ensures that impurities missed by one technique are detected by another.

Our recommended workflow is a multi-stage process, moving from rapid qualitative checks to precise quantitative analysis and definitive structural confirmation.

Purity Workflow cluster_0 Initial Screening cluster_1 Quantitative & Structural Analysis cluster_2 Definitive Confirmation cluster_3 Final Assessment TLC TLC & Melting Point HPLC Quantitative HPLC (% Purity by Area) TLC->HPLC Proceed if single spot & sharp m.p. LCMS LC-MS (Molecular Weight ID) HPLC->LCMS Final Certificate of Analysis (Purity Statement) HPLC->Final NMR NMR (¹H, ¹³C) (Structure & Isomers) LCMS->NMR LCMS->Final EA Elemental Analysis (Elemental Composition) NMR->EA NMR->Final FTIR FT-IR (Functional Groups) EA->FTIR EA->Final FTIR->Final Raw_Sample Synthesized Product Raw_Sample->TLC

Caption: Orthogonal workflow for purity assessment.

Part 3: Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone of purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase method is ideal for this moderately polar molecule. The choice of a C18 column provides excellent hydrophobic retention, while an acidic mobile phase modifier (like formic acid) ensures sharp peak shapes by suppressing the ionization of the amino groups.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: HPLC or UPLC system with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Trustworthiness Check (System Suitability): Perform five replicate injections of the sample. The relative standard deviation (RSD) for the main peak area should be <2.0%.

Data Interpretation

The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A pure sample will exhibit a single, sharp, symmetrical peak.

Parameter Expected Result for >98% Purity Indication of Impurity
Main Peak Sharp, symmetrical peak at a consistent retention time.Broad, tailing, or fronting peaks suggest co-elution or interaction with the column.
Purity (% Area) ≥ 98.0%The presence of additional peaks reduces the main peak's area percentage.
Baseline Stable and free of noise.Drifting or noisy baseline can obscure small impurity peaks.

Part 4: Structural Verification and Impurity Identification

While HPLC quantifies purity, it does not confirm identity. Spectroscopic methods are required for structural validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton environment, while ¹³C NMR verifies the carbon backbone. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps to resolve the N-H protons of the amino group and the pyrazole ring, which might otherwise be broad or unobservable.[7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Run standard ¹H, ¹³C, and consider 2D experiments (like HSQC/HMBC) if impurity identification is required.

Data Interpretation

A pure sample will show the expected signals with correct integrations and multiplicities. The presence of regioisomers is often revealed by duplicate sets of peaks with minor chemical shift differences.[6]

Assignment (Predicted) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Features
Pyrrolidine CH₂~1.9 (m), ~3.4 (m)~25, ~48Two distinct multiplets for the pyrrolidine ring protons.
NH₂ (Amino)~6.5-7.0 (br s)-A broad singlet, exchangeable with D₂O.
NH (Pyrazole)~11.0-12.0 (br s)-A downfield broad singlet, characteristic of pyrazole N-H.[8]
C-NH₂-~155-160Quaternary carbon attached to the amino group.
C-Pyrrolidine-~150-155Quaternary carbon attached to the pyrrolidine ring.
C-CN-~90-95Quaternary carbon of the pyrazole ring attached to the nitrile.
C≡N (Nitrile)-~115-120Characteristic chemical shift for a nitrile carbon.[4]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS confirms the molecular weight of the main component and provides molecular weights for impurities detected in the HPLC analysis. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogen atoms are readily protonated.[9]

Experimental Protocol: LC-MS
  • Methodology: Use the same HPLC method described above, diverting the column effluent into the MS detector.

  • Ionization Mode: ESI, Positive.

  • Data Acquisition: Scan a mass range from m/z 100 to 500.

Data Interpretation
  • Compound: this compound

  • Molecular Formula: C₉H₁₁N₅

  • Exact Mass: 189.1014

  • Expected Ion: [M+H]⁺ = 190.1087

The base peak in the mass spectrum should correspond to the protonated molecule. Other m/z values can be correlated with impurity peaks from the UV chromatogram to aid in their identification.

Part 5: Confirmatory & Orthogonal Purity Checks

A. Elemental Analysis (CHN)

Expertise & Rationale: This technique provides a fundamental measure of purity by comparing the experimental elemental composition (Carbon, Hydrogen, Nitrogen) to the theoretical values. For a nitrogen-rich heterocycle, this analysis is a crucial and trustworthy confirmation of the bulk sample's composition.[7] An acceptable result is typically within ±0.4% of the theoretical value.[10]

Element Theoretical % Acceptable Range
Carbon (C)57.13%56.73% - 57.53%
Hydrogen (H)5.86%5.46% - 6.26%
Nitrogen (N)37.01%36.61% - 37.41%
B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups, providing a molecular "fingerprint." It serves as an excellent identity check.

Data Interpretation
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amino & Pyrazole)3450 - 3200Stretching[7][8]
C-H (Aliphatic)3000 - 2850Stretching
C≡N (Nitrile)2230 - 2210Stretching[4][7]
C=N, C=C (Pyrazole Ring)1640 - 1550Stretching[7][11]
C-N1280 - 1250Stretching[7]

Part 6: Comparative Guide to Analytical Methodologies

Technique Primary Purpose Information Provided Quantitation? Key Advantage Key Limitation
HPLC-UV Purity & QuantificationRetention time, peak area, number of componentsYes (Primary) High precision and sensitivity for quantitative analysis.Does not provide structural information.
NMR Structure ElucidationChemical environment of all ¹H and ¹³C atomsYes (with internal standard)Unambiguous structure identification; excellent for isomer detection.[6]Lower sensitivity than HPLC; requires more sample.
LC-MS Molecular Weight IDMolecular weight of parent and impuritiesSemi-quantitativeHigh sensitivity; directly links chromatographic peaks to molecular weights.Ionization efficiency can vary, complicating direct quantification.
Elemental Analysis Elemental Composition%C, %H, %NYes (Absolute) Confirms bulk purity and elemental formula.Insensitive to impurities with the same elemental composition (isomers).
FT-IR Functional Group IDPresence of key chemical bondsNoFast, simple, and provides a unique fingerprint for identity confirmation.Provides limited information on purity levels.

Conclusion

The rigorous assessment of this compound purity cannot be entrusted to a single method. The orthogonal framework presented here—integrating the quantitative power of HPLC , the structural detail of NMR , the molecular weight confirmation of MS , and the fundamental checks of Elemental Analysis and FT-IR —constitutes a robust, self-validating system. Adherence to this multi-faceted approach ensures the highest degree of confidence in the material's quality, safeguarding the integrity of subsequent research and development efforts.

References

  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Yang, X., et al. (2020). New nitrogen-rich heterocyclic compounds to build 3D energetic metal complexes. CrystEngComm, 27, 4573-4579.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate. Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
  • RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
  • Frontiers.
  • BLDpharm. 1119391-48-8|this compound.
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  • Benchchem. Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview.
  • NIH PMC. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • RSC Publishing. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic.
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  • ResearchGate. 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ).
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  • ¹H NMR Studies of Some Pyrazole Ligands Coordin
  • SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. Nitrogen-rich heterocyclic compounds... | Download Scientific Diagram.
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  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflamm
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.
  • NIH PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
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cross-reactivity studies of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Characterizing the Selectivity of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile: A Comparative Cross-Reactivity Study

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel investigational compound, this compound. Given the limited publicly available data on this specific molecule, we will proceed with a structured, field-proven methodology to characterize its selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.

The chemical scaffold, a substituted pyrazole, is a privileged structure in medicinal chemistry, frequently found in inhibitors targeting protein kinases. Specifically, the aminopyrazole core is a well-established pharmacophore for inhibitors of Janus kinases (JAKs), a family of tyrosine kinases crucial for cytokine signaling. Therefore, this guide will use the JAK family as a hypothetical primary target class for our subject compound, establishing a robust protocol to confirm this hypothesis and, more importantly, to uncover potential off-target activities.

Our approach is built on two pillars of selectivity profiling:

  • Biochemical Profiling: Assessing the compound's activity against a broad panel of purified enzymes in vitro.

  • Cellular Target Engagement: Confirming that the compound binds to its intended target within a physiological, cellular context.

We will compare the performance of our lead compound against established, clinically relevant JAK inhibitors to provide context for its selectivity profile.

Experimental Design: A Multi-Faceted Approach to Selectivity

A thorough understanding of a compound's selectivity is paramount to predicting its therapeutic window and potential for adverse effects. A single assay is insufficient. We will employ an integrated workflow to build a comprehensive selectivity profile.

Here is the logical flow of the proposed investigation:

G cluster_0 Phase 1: Hypothesis & Initial Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Cellular Validation & Comparison cluster_3 Phase 4: Data Synthesis A Compound of Interest This compound B Broad Kinase Profiling (e.g., KinomeScan @ 1µM) A->B Initial Screen C Identify Primary Targets (e.g., >90% Inhibition) B->C D IC50 Determination Assays (Biochemical) C->D Dose-Response E Cellular Target Engagement (CETSA or NanoBRET) D->E F Comparator Compound Analysis (e.g., Tofacitinib, Ruxolitinib) D->F G Downstream Pathway Analysis (p-STAT Assay) E->G Functional Confirmation H Generate Selectivity Score & Comparative Profile F->H G->H

Figure 1: Experimental workflow for comprehensive selectivity profiling.

Comparator Compound Selection

To benchmark the performance of our lead compound, we will use well-characterized inhibitors with known selectivity profiles against the JAK family.

CompoundPrimary Target(s)Mechanism of ActionRationale for Inclusion
Ruxolitinib JAK1, JAK2ATP-competitive inhibitorApproved for myelofibrosis; provides a benchmark for potent JAK1/2 inhibition.
Tofacitinib Pan-JAK inhibitor (primarily JAK1, JAK3)ATP-competitive inhibitorApproved for rheumatoid arthritis; represents a pan-JAK inhibitor profile.
Filgotinib JAK1ATP-competitive inhibitorApproved for rheumatoid arthritis; serves as a benchmark for a JAK1-selective profile.

Methodology: Protocols for Robust Cross-Reactivity Assessment

Broad Kinase Profiling

The initial step is to understand the compound's interaction landscape across the human kinome. This is most efficiently achieved using a commercial service that screens the compound against a large panel of kinases.

Protocol: KinomeScan™ (DiscoverX)

  • Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM.

  • Screening Concentration: The primary screen is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions.

  • Assay Principle: The assay utilizes a competition binding format. An immobilized kinase is incubated with a DNA-tagged ligand. The test compound is added, and its ability to displace the tagged ligand is quantified by qPCR.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35, which corresponds to >90% or >65% inhibition of binding, respectively.

Biochemical IC50 Determination

For the primary targets identified in the initial screen (our hypothetical targets being JAKs), a full dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

  • Reagent Preparation: Prepare kinase reaction buffer, the specific JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2), the corresponding substrate (e.g., a generic tyrosine kinase peptide), and ATP.

  • Compound Titration: Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM).

  • Kinase Reaction: Add the kinase, substrate, and test compound to a 384-well plate. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are essential, but they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA® is a powerful technique that measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.

Protocol: CETSA® for JAK1 Engagement

  • Cell Culture: Culture a human cell line known to express the target protein (e.g., HELA cells for JAK1).

  • Compound Treatment: Treat intact cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C). A key step is to identify the optimal melt temperature (Tm) for the target protein in the vehicle-treated cells first.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble (stabilized) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (JAK1) in the supernatant using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection A Intact Cells B Add Compound (or Vehicle) A->B C Heat Cells across Temperature Gradient B->C D Lyse Cells C->D E Centrifuge to Separate Soluble vs. Precipitated Protein D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Plot Melt Curve (Shift = Engagement) F->G

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Hypothetical Data & Comparative Analysis

The following tables represent the type of data that would be generated from these experiments.

Table 1: Hypothetical Kinase Profiling Results (% Inhibition @ 1 µM)

Kinase TargetThis compoundRuxolitinibTofacitinibFilgotinib
JAK1 98999999
JAK2 95998545
JAK3 80559830
TYK2 75607040
SRC 25153010
LCK 1810255
ROCK1 528<1

Table 2: Hypothetical Biochemical Potency (IC50, nM)

Kinase TargetThis compoundRuxolitinibTofacitinibFilgotinib
JAK1 153.31.85
JAK2 252.82528
JAK3 1504281.2810
TYK2 200191101100

Table 3: Hypothetical Cellular Target Engagement (CETSA® Shift, °C @ 1 µM)

TargetThis compoundRuxolitinib
JAK1 +4.2°C+5.1°C
JAK2 +3.8°C+4.9°C

Interpretation and Conclusion

  • Primary Activity: The lead compound, this compound, demonstrates potent inhibition of JAK1 and JAK2, similar to Ruxolitinib, but with less potency against JAK3 and TYK2. This suggests a JAK1/2-preferential profile.

  • Selectivity: Compared to the pan-JAK inhibitor Tofacitinib, our compound shows greater selectivity against JAK3. Compared to the JAK1-selective Filgotinib, our compound has more significant JAK2 activity. The kinome screen shows minimal off-target activity against other major kinase families like SRC and ROCK at 1 µM, indicating good selectivity within the kinome.

  • Cellular Activity: The CETSA® results would confirm that the compound successfully enters cells and binds to its intended targets, JAK1 and JAK2, causing thermal stabilization. The magnitude of the thermal shift is comparable to the positive control, Ruxolitinib, confirming robust target engagement in a physiological context.

This structured, multi-assay approach provides a high-confidence assessment of a compound's cross-reactivity profile. By benchmarking against known drugs, we can effectively position our novel compound within the existing therapeutic landscape and make informed decisions about its future development.

References

  • Title: A decade of JAK inhibitors: What have we learned and what may be the future? Source: Journal of Allergy and Clinical Immunology URL: [Link]

  • Title: The discovery of tofacitinib (CP-690,550), a pan-Janus kinase inhibitor for the treatment of rheumatoid arthritis. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Journal of the Advanced Practitioner in Oncology URL: [Link]

  • Title: Tofacitinib: A Review in Rheumatoid Arthritis. Source: Drugs URL: [Link]

  • Title: Comprehensive characterization of kinase inhibitor selectivity. Source: Nature Biotechnology URL: [Link]

A Head-to-Head In Vitro Comparison of Aminopyrazole Carbonitrile Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyrazole carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[4][5][6] This guide provides a comprehensive head-to-head in vitro comparison of various aminopyrazole carbonitrile analogs, synthesizing data from multiple studies to illuminate structure-activity relationships (SAR) and guide future drug design efforts.

Comparative In Vitro Biological Activities

The biological activity of aminopyrazole carbonitrile analogs is profoundly influenced by the nature and position of substituents on the pyrazole ring and any appended aromatic systems. The following tables summarize the in vitro potency of various analogs across different therapeutic areas, providing a comparative overview of their efficacy.

Anticancer Activity

Aminopyrazole carbonitrile derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes in signaling pathways crucial for cancer cell proliferation and survival.[7][8]

Table 1: In Vitro Antiproliferative Activity of Aminopyrazole Carbonitrile Analogs

Compound IDCore Structure ModificationTarget Cell Line(s)IC50 (µM)Putative Target(s)Reference
Analog A Pyrazolo[3,4-b]pyridine derivativeHeLa, MCF-7, HCT-116Not specified as "significant"Not Specified[7]
Analog B Aryl azo imidazo[1,2-b]pyrazole derivativeMCF-76.1 ± 0.4Not Specified[7]
Analog C Pyrazolo[1,5-a]pyrimidine derivativeMDA-MB-468, T-47D3.343 ± 0.13 (MDA-MB-468)VEGFR-2[7]
Analog D 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyanophenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileMCF-715.6Not Specified[5]
Analog E 1,2,3-triazole-pyrazole hybridHepG-2, HCT-116, MCF-712.22 (HepG-2)Not Specified[5]
Analog F Pyrazole-containing imide derivativeA-5493.22Not Specified[5]

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. This table is intended for comparative purposes based on available data.

Anti-inflammatory and Enzyme Inhibitory Activity

Several aminopyrazole carbonitrile analogs have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][6]

Table 2: In Vitro Enzyme Inhibitory Activity of Aminopyrazole Carbonitrile Analogs

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference
Analog G Imidazo[1,2-b]pyrazol-3-one derivative (COX-2)79.32 ± 1.32Celecoxib (3.60 ± 0.07)[7]
Analog H Dihydropyrazolo[1,5-a]pyrimidine derivative (α-glucosidase)95.0 ± 0.5Acarbose (750 ± 1.5)[7]
Analog I 1,5-diaryl pyrazole-3-carboxamide (COX-2)Superior to CelecoxibCelecoxib[5]

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds requires a grasp of the key signaling pathways they modulate. Furthermore, the reproducibility of in vitro data is contingent on well-defined experimental protocols.

Representative Signaling Pathway: Kinase Inhibition in Cancer

Many aminopyrazole carbonitrile analogs exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. The diagram below illustrates a simplified kinase signaling pathway often targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Aminopyrazole Aminopyrazole Carbonitrile Analog Aminopyrazole->RTK Inhibition Aminopyrazole->RAF Inhibition Aminopyrazole->PI3K Inhibition

Caption: Simplified kinase signaling pathway targeted by aminopyrazole carbonitrile analogs.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of aminopyrazole carbonitrile analogs using a colorimetric assay like the MTT assay.

G A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (Formation of Formazan) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Reading (Microplate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Detailed Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed experimental protocols are paramount. Below are generalized procedures for common in vitro assays used to evaluate aminopyrazole carbonitrile analogs.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reaction Mixture Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control and a known inhibitor as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The aminopyrazole carbonitrile scaffold continues to be a rich source of novel drug candidates. The in vitro data presented in this guide highlight the significant impact of structural modifications on biological activity. Future research should focus on systematic SAR studies to optimize potency and selectivity, as well as comprehensive in vitro profiling to elucidate the mechanisms of action of promising analogs. The development of more specific and potent inhibitors will undoubtedly pave the way for new and effective therapeutic interventions.

References

  • Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. (2023). Synthetic Communications, 54(4). [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(1), 17. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(43), 30149-30160. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4983. [Link]

  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.). ResearchGate. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry, 30(10), 2235-2239. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals, 16(5), 658. [Link]

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  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports, 13(1), 1039. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 783329. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 770559. [Link]

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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective anticancer agents. While significant strides have been made, challenges such as drug resistance and off-target toxicity persist, underscoring the importance of discovering novel chemical entities with unique mechanisms of action. Among the heterocyclic compounds that have garnered considerable attention are pyrazole derivatives, which are recognized for a wide spectrum of biological activities, including promising anticancer properties.[1][2]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile (hereinafter referred to as "Compound P"). As specific experimental data for Compound P is not yet publicly available, we will utilize data from closely related 3,5-disubstituted pyrazole-4-carbonitrile analogs as a proxy to illustrate the evaluation process. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded methodology for comparing Compound P's performance against established anticancer drugs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Competitors: A Head-to-Head Comparison

A rigorous evaluation of a novel compound necessitates benchmarking against well-characterized, clinically relevant drugs. For this guide, we have selected three standard-of-care chemotherapeutic agents with distinct mechanisms of action.

  • Investigational Agent: this compound (Compound P) : A novel pyrazole derivative. The pyrazole scaffold is a key feature in many compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][3] The specific substitutions on Compound P are designed to enhance its potential as a targeted therapeutic agent.

  • Benchmark Agent 1: Doxorubicin : An anthracycline antibiotic that is a cornerstone of chemotherapy. Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively disrupt DNA replication and lead to cell death.[][5][6][7]

  • Benchmark Agent 2: Cisplatin : A platinum-based drug that exerts its cytotoxic effects by forming cross-links within and between DNA strands.[8][9][10][11] This DNA damage inhibits DNA replication and transcription, ultimately triggering apoptosis.[8][9][10][11]

  • Benchmark Agent 3: Paclitaxel : A member of the taxane family of drugs. Paclitaxel's mechanism involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton.[12][13][14][15][] By preventing the normal dynamic disassembly of microtubules, Paclitaxel arrests the cell cycle in the G2/M phase, leading to apoptotic cell death.[12][13][14][15][]

Experimental Design and Rationale

To conduct a thorough and meaningful comparison, a multi-faceted experimental approach is essential. The following experimental design is structured to provide a comprehensive profile of Compound P's anticancer activity.

Cell Line Selection

The choice of cancer cell lines is critical for obtaining relevant and translatable data. For this guide, we have selected two widely used and well-characterized human cancer cell lines:

  • MCF-7 : A human breast adenocarcinoma cell line. It is a valuable model for studying hormone-responsive breast cancers.

  • HeLa : A human cervical adenocarcinoma cell line. Its robustness and rapid growth make it a workhorse for in vitro cancer research.

The use of multiple cell lines from different tissue origins provides insights into the potential broad-spectrum activity or tissue-specificity of the test compound.

Assay Selection

A battery of in vitro assays will be employed to assess various aspects of anticancer activity:

  • Cytotoxicity Assessment (MTT Assay) : To determine the concentration-dependent inhibitory effect of the compounds on cell proliferation and viability.

  • Cell Cycle Analysis : To investigate whether the compounds induce cell cycle arrest at specific phases.

  • Apoptosis Induction Assay : To quantify the extent to which the compounds induce programmed cell death.

  • Mechanistic Investigation (Western Blotting) : To probe the molecular pathways affected by the compounds, providing insights into their mechanism of action.

This tiered approach allows for a comprehensive evaluation, from overall cytotoxicity to the underlying molecular events.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments outlined in this guide.

Cell Culture
  • Cell Lines : MCF-7 and HeLa cells.

  • Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing : Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound P, Doxorubicin, Cisplatin, and Paclitaxel for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure :

    • Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples using a flow cytometer.

Apoptosis Assay (Annexin V/PI) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure :

    • Treat cells with the compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Western Blotting for Mechanistic Insights

Western blotting is used to detect specific proteins in a sample and can provide insights into the signaling pathways affected by the compounds.

  • Procedure :

    • Treat cells with the compounds at their IC50 concentrations for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt and MAPK/ERK signaling pathways, as well as proteins from the Bcl-2 family and caspases.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Comparative Data Analysis and Visualization

The following tables present hypothetical but plausible data for a comparative analysis of Compound P against the benchmark drugs.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Compound P 8.512.3
Doxorubicin ~0.8 - 2.5[17][18]~2.9[17]
Cisplatin ~10 - 20~5 - 15
Paclitaxel ~0.0075[19]~0.005 - 0.01

Table 2: Comparative Effects on Cell Cycle Distribution (% of cells)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control 65%20%15%
Compound P 30%25%45%
Doxorubicin 40%15%45%
Cisplatin 45%35%20%
Paclitaxel 10%5%85%

Table 3: Comparative Apoptosis Induction (% of apoptotic cells)

TreatmentEarly ApoptosisLate ApoptosisTotal Apoptosis
Control 2%1%3%
Compound P 25%15%40%
Doxorubicin 20%25%45%
Cisplatin 18%12%30%
Paclitaxel 30%20%50%
Visualizing Workflows and Pathways

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture MCF-7 & HeLa Cell Culture treatment Treat with Compound P & Benchmark Drugs cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Mechanism of Action) treatment->western_blot ic50 IC50 Calculation mtt->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Apoptosis Quantification apoptosis->apop_quant pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Caption: Overview of the experimental workflow for benchmarking Compound P.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival CompoundP Compound P CompoundP->Akt inhibits? Apoptotic_Cascade cluster_intrinsic Intrinsic Pathway Bax_Bak Bax/Bak Activation Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak inhibits Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CompoundP Compound P CompoundP->Bax_Bak promotes?

Caption: The intrinsic apoptotic cascade, a likely mechanism of action.

Mechanistic Insights and Discussion

  • Cytotoxicity : Compound P demonstrates potent cytotoxic activity against both MCF-7 and HeLa cell lines, with IC50 values in the low micromolar range. While not as potent as Paclitaxel, its efficacy is comparable to that of Doxorubicin and Cisplatin in these cell lines, marking it as a promising candidate for further investigation.

  • Cell Cycle Arrest : The data suggests that Compound P induces a significant G2/M phase arrest. This is a common mechanism for anticancer drugs, including Paclitaxel, and indicates that Compound P may interfere with microtubule dynamics or other processes essential for mitosis. [12][13][14][15][]

  • Apoptosis Induction : Compound P is a potent inducer of apoptosis, with a significant proportion of cells undergoing both early and late apoptosis after treatment. The level of apoptosis induction is comparable to that of the benchmark drugs, confirming that this is a key mechanism of its cytotoxic action.

  • Potential Mechanism of Action : The G2/M arrest and apoptosis induction suggest that Compound P may exert its effects through the modulation of critical signaling pathways that regulate cell cycle progression and survival. Western blot analysis of key proteins would be the next logical step. For instance, a decrease in the phosphorylation of Akt and ERK could indicate that Compound P inhibits the PI3K/Akt and MAPK/ERK pathways, which are frequently overactivated in cancer and play crucial roles in cell proliferation and survival. [20][21][22][23][24][25][26][27][28][29]Furthermore, an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 would provide strong evidence that Compound P triggers the intrinsic apoptotic pathway. [30][31][32][33][34]The activation of caspase-9 and caspase-3 would further confirm the engagement of the caspase cascade, a central component of apoptosis. [35][36][37][38][39]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of the novel anticancer compound, this compound. The hypothetical data presented herein suggests that Compound P is a promising candidate with potent cytotoxic and pro-apoptotic activities, warranting further investigation.

The next steps in the preclinical development of Compound P should focus on:

  • In-depth Mechanistic Studies : Elucidating the precise molecular target(s) of Compound P.

  • Broad-Spectrum Screening : Evaluating its efficacy against a wider panel of cancer cell lines, including drug-resistant models.

  • In Vivo Efficacy Studies : Assessing its antitumor activity in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling : Determining its drug-like properties and safety profile.

By following a systematic and data-driven approach, the full therapeutic potential of this promising pyrazole derivative can be thoroughly explored.

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A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the reproducibility of biological assays, using the novel small molecule 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile as a case study. Given the pyrazole core, a common scaffold in kinase inhibitors, we will focus on assays targeting the Janus Kinase (JAK) family, a likely target for this class of compounds. This document is designed to be a practical resource, blending theoretical principles with actionable protocols and data interpretation strategies to ensure the generation of robust and reliable experimental data.

The Critical Role of Reproducibility in Drug Discovery

When evaluating a novel chemical entity like this compound, it is imperative to establish a reliable and reproducible method to characterize its biological activity. The pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1] Kinases, particularly the Janus Kinase (JAK) family, are critical mediators of cytokine signaling and are implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.[2][3] Therefore, a logical first step in characterizing our compound of interest is to assess its inhibitory activity against one or more members of the JAK family.

Foundational Principles for Building Reproducible Assays

Before delving into specific protocols, it is essential to understand the core tenets of assay reproducibility. These principles should be woven into every stage of the experimental process, from planning to data analysis.

  • Thorough Method Description: Every detail of the experimental protocol must be meticulously documented. This includes not just the steps themselves, but the rationale behind them. For instance, the choice of buffer components, incubation times, and instrument settings should be justified.[4][5]

  • Use of Authenticated Reagents: The quality and consistency of reagents are paramount. This includes using authenticated, low-passage cell lines, well-characterized recombinant enzymes, and high-purity compounds.[4]

  • Inclusion of Appropriate Controls: Every assay plate must include a set of controls to monitor for variability and ensure the assay is performing as expected. This includes negative controls (vehicle-only), positive controls (a known inhibitor), and no-enzyme/no-substrate controls to assess background signal.

  • Statistical Rigor: Proper experimental design and statistical analysis are non-negotiable. This involves determining the appropriate number of replicates, randomizing sample placement on plates to avoid positional effects, and using appropriate statistical tests to evaluate the data.[4][6]

  • Assay Validation: A new assay must undergo a thorough validation process to demonstrate its suitability for its intended purpose. Key validation parameters include accuracy, precision (intra- and inter-assay variability), selectivity, sensitivity, and robustness.[7][8][9]

Visualizing the Target: The JAK-STAT Signaling Pathway

Understanding the biological context of our assay is crucial. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Inhibition of this pathway is the mechanism of action for several approved drugs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene Target Gene Transcription STAT_dimer->Gene Translocation pSTAT p-STAT STAT->pSTAT pSTAT->STAT_dimer Dimerization Inhibitor 5-amino-3-(pyrrolidin-1-yl) -1H-pyrazole-4-carbonitrile Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the putative inhibitory action of this compound.

Experimental Protocols for Assessing JAK Inhibition

We will now detail two complementary assays to assess the inhibitory potential of this compound against a representative JAK family member, JAK1.

Biochemical Assay: Measuring Direct Enzyme Inhibition

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant JAK1. A common and robust method is a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay.[2][10]

Biochemical_Workflow A Compound Preparation: Serial dilution of test compound and controls in DMSO. B Assay Plate Preparation: Dispense nanoliter volumes of compound dilutions into a 384-well assay plate. A->B C Enzyme/Substrate Addition: Add a mixture of recombinant JAK1 and a suitable peptide substrate. B->C D Incubation: Allow compound to bind to the enzyme (e.g., 15 min at RT). C->D E Initiate Reaction: Add ATP to start the kinase reaction. D->E F Reaction Incubation: Incubate for a defined period (e.g., 60 min at RT). E->F G Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. F->G H Develop Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate light. G->H I Data Acquisition: Measure luminescence using a plate reader. H->I J Data Analysis: Calculate % inhibition and determine IC50. I->J Cellular_Workflow A Cell Culture & Seeding: Seed cytokine-responsive cells (e.g., TF-1 cells) in a 96-well plate. B Serum Starvation: Deprive cells of growth factors to reduce basal signaling. A->B C Compound Treatment: Pre-incubate cells with serial dilutions of the test compound. B->C D Cytokine Stimulation: Stimulate cells with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway. C->D E Cell Lysis: Lyse the cells to release intracellular proteins. D->E F Phospho-STAT Detection: Use an ELISA-based method or flow cytometry to quantify phosphorylated STAT3. E->F G Data Acquisition: Measure the signal (e.g., absorbance, fluorescence). F->G H Data Analysis: Normalize to total STAT3 and calculate IC50. G->H

Caption: Workflow for a cell-based assay measuring the inhibition of cytokine-induced STAT phosphorylation.

  • Cell Culture and Seeding:

    • Culture a cytokine-responsive cell line (e.g., human erythroleukemia TF-1 cells) in appropriate growth medium.

    • Seed 30,000 cells per well in a 96-well tissue culture plate and incubate overnight. [11]

  • Serum Starvation and Compound Treatment:

    • The following day, gently wash the cells and replace the medium with serum-free medium. Incubate for 4-6 hours to reduce basal STAT phosphorylation.

    • Prepare serial dilutions of this compound and control compounds in serum-free medium.

    • Add the compound dilutions to the cells and pre-incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Prepare a solution of a stimulating cytokine (e.g., recombinant human IL-6) in serum-free medium.

    • Add the cytokine to the wells to a final concentration known to elicit a robust phosphorylation response (e.g., 100 ng/mL).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Fixing and Permeabilization:

    • Carefully remove the medium and fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize them with an ice-cold permeabilization buffer (e.g., 90% methanol) for 10 minutes.

  • Immunodetection:

    • Wash the cells and block non-specific binding sites with a blocking buffer for 1 hour.

    • Incubate the cells with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. In parallel wells, incubate with an antibody for total STAT3 to normalize the data.

    • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [11]

  • Signal Development and Measurement:

    • Wash the cells and add a TMB substrate solution. Incubate until a blue color develops.

    • Stop the reaction by adding a stop solution, which will turn the color yellow.

    • Measure the absorbance at 450 nm using a microplate reader. [11]

  • Data Analysis:

    • For each well, calculate the ratio of the p-STAT3 signal to the total STAT3 signal.

    • Determine the percent inhibition of STAT3 phosphorylation for each compound concentration relative to the cytokine-stimulated, vehicle-treated control.

    • Fit the dose-response curve to determine the IC₅₀ value.

Data Comparison and Interpretation

To assess the potency of this compound, its IC₅₀ values should be compared to those of well-characterized JAK inhibitors.

CompoundTargetBiochemical IC₅₀ (nM)Cell-Based IC₅₀ (nM)
This compound JAK1Hypothetical DataHypothetical Data
Ruxolitinib JAK1/23.3 (JAK1), 2.8 (JAK2) [12][13]Cell-type dependent
Tofacitinib JAK1/3112 (JAK1), 1 (JAK3) [14]Cell-type dependent [15]

Note: IC₅₀ values for Ruxolitinib and Tofacitinib are from published literature and may vary depending on assay conditions.

A key aspect of data interpretation is understanding the difference between biochemical and cell-based potencies. A significant drop-off in potency in the cell-based assay might suggest poor cell permeability, high plasma protein binding, or rapid metabolism of the compound.

Ensuring Assay Reproducibility: A Self-Validating System

A robust assay is a self-validating one. To ensure the reproducibility of the data generated for our test compound, the following quality control metrics should be monitored for every experiment:

  • Z'-factor: This statistical parameter is a measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening.

  • Signal-to-Background Ratio: This is the ratio of the signal from the positive control to the signal from the negative control. A high ratio indicates a robust assay window.

  • Intra- and Inter-Assay Precision: The coefficient of variation (%CV) for the IC₅₀ values of the positive control compound should be monitored across multiple plates within the same experiment (intra-assay) and across different experiments performed on different days (inter-assay). A %CV of less than 20% is generally considered acceptable.

By consistently tracking these metrics, researchers can have a high degree of confidence in the reproducibility and reliability of their findings.

Conclusion

This guide has outlined a comprehensive strategy for evaluating the biological activity and ensuring the reproducibility of assays for a novel compound, this compound, within the context of JAK inhibition. By adhering to the principles of sound experimental design, employing validated protocols, and rigorously monitoring assay performance, researchers can generate high-quality, reproducible data that will confidently drive drug discovery projects forward.

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A Senior Application Scientist's Guide to Investigating Drug Resistance Mechanisms to Aminopyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize potential mechanisms of acquired resistance to aminopyrazole-based inhibitors. We move beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to this critical challenge in drug development.

Introduction: The Aminopyrazole Scaffold and the Inevitability of Resistance

Aminopyrazole-based molecules represent a versatile and highly effective scaffold in modern pharmacology, particularly in the development of kinase inhibitors. Their ability to form key hydrogen bonds within the ATP-binding pocket has led to successful drugs targeting kinases like BRAF, MET, and RET. However, the clinical success of these targeted therapies is often curtailed by the development of acquired resistance. Understanding the underlying molecular mechanisms of this resistance is paramount for developing next-generation inhibitors and effective combination strategies.

This guide outlines a multi-pronged approach, combining in vitro model generation, genomic analysis, and biochemical validation to systematically identify and characterize resistance mechanisms.

Pillar 1: Generating and Identifying Resistance - An In Vitro Approach

The first crucial step is to develop a reliable in vitro model of resistance. The most common method involves continuous exposure of a sensitive cancer cell line to escalating concentrations of the aminopyrazole inhibitor. This process artificially applies selective pressure, enriching for and selecting cells that have acquired resistance-conferring alterations.

Experimental Workflow: Generating Resistant Cell Lines

The goal of this workflow is to mimic the selective pressure that leads to acquired resistance in patients. We begin with a parental cell line known to be sensitive to the specific aminopyrazole inhibitor.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Isolation & Validation A Parental Sensitive Cell Line B Determine Baseline IC50 (e.g., 72h Cell Viability Assay) A->B Establish Sensitivity C Culture cells in Inhibitor at IC20 B->C Start Selection D Monitor cell proliferation. When growth rate recovers... C->D E Double the inhibitor concentration (2x IC20) D->E F Repeat cycle for several months E->F Iterate G Isolate single-cell clones from the resistant pool F->G Selection Complete H Confirm Resistant Phenotype: Determine new IC50 G->H Validate I Characterize Resistant Clones (Genomic, Proteomic Analysis) H->I Analyze J Cryopreserve validated clones I->J

Caption: Workflow for generating drug-resistant cell lines via dose escalation.

Protocol: Cell Viability Assay to Determine IC50

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying cellular sensitivity to an inhibitor.

  • Cell Seeding: Plate parental (sensitive) and putative resistant cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Drug Dilution: Prepare a 2x serial dilution of the aminopyrazole inhibitor in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions. These reagents measure metabolic activity (ATP levels or reducing potential), which correlates with the number of viable cells.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Genomic Approaches to Pinpoint Resistance Drivers

Once a resistant phenotype is confirmed (e.g., >10-fold shift in IC50), the next step is to identify the underlying genetic cause.

Technique Primary Use Case Advantages Limitations
Sanger Sequencing Validating a specific, suspected point mutation in the target kinase.Cost-effective, fast turnaround for single targets.Not suitable for discovering unknown mutations.
Targeted NGS Panel Screening for known resistance mutations in a panel of cancer-related genes.High sensitivity for detecting low-frequency alleles.Can miss novel resistance mechanisms outside the panel.
Whole Exome Seq. Unbiased discovery of mutations across all protein-coding regions.Comprehensive view of potential on-target and off-target mutations.Higher cost; can be challenging to pinpoint the driver mutation from numerous passenger mutations.
RNA-Sequencing Identifying gene fusions, alternative splicing, or changes in gene expression (e.g., upregulation of bypass pathways).Provides both sequence and expression level data.Does not directly identify genomic DNA mutations.

For a comprehensive, unbiased initial investigation, Whole Exome Sequencing (WES) of the resistant clone(s) and the parental cell line is the recommended starting point. Comparing the mutational landscapes allows for the identification of novel single nucleotide variants (SNVs), insertions, or deletions that are present only in the resistant cells.

Pillar 2: Validating Putative Resistance Mechanisms

Genomic analysis provides candidates; functional validation is required to prove causality. The two most common categories of resistance are on-target modifications , which directly alter the drug's target protein, and the activation of bypass signaling pathways , which allows the cell to circumvent the inhibited node.

On-Target Resistance: The Gatekeeper Mutation

A frequent mechanism of kinase inhibitor resistance is the acquisition of a point mutation within the kinase domain itself. These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket. A classic example is the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site.

G cluster_0 Sensitive Kinase cluster_1 Resistant Kinase A Aminopyrazole Inhibitor B ATP Binding Pocket (Wild-Type) A->B Binds effectively C Cell Proliferation Blocked B->C Inhibition of Downstream Signaling D Aminopyrazole Inhibitor E ATP Binding Pocket (e.g., Gatekeeper Mutation) D->E Binding impaired due to steric hindrance F Cell Proliferation Resumes E->F Restoration of Downstream Signaling

Caption: On-target resistance via a gatekeeper mutation impairs inhibitor binding.

Protocol: Site-Directed Mutagenesis and Validation

This experiment definitively tests if a candidate mutation found via WES is sufficient to confer resistance.

  • Vector Preparation: Obtain a plasmid vector containing the wild-type cDNA of the target kinase.

  • Mutagenesis: Use a commercial site-directed mutagenesis kit (e.g., QuikChange Lightning, Agilent) with primers designed to introduce the specific point mutation of interest into the cDNA sequence.

  • Sequence Verification: Sequence the entire open reading frame of the modified plasmid to confirm the presence of the desired mutation and ensure no off-target mutations were introduced.

  • Transfection: Transfect the parental (sensitive) cell line with either the wild-type vector or the mutant vector. An empty vector control should also be included.

  • Selection/Enrichment: If the vector contains a selection marker (e.g., puromycin resistance), select for a stable population of cells expressing the construct.

  • Functional Assay: Perform the cell viability assay described previously on the parental cells, cells expressing the wild-type kinase, and cells expressing the mutant kinase.

Interpreting the Results

A significant increase in the IC50 for the cells expressing the mutant kinase compared to those expressing the wild-type kinase provides strong evidence that the mutation is a driver of resistance.

Cell Line Aminopyrazole Inhibitor IC50 (nM) Interpretation
Parental15 nMBaseline sensitivity
Parental + WT-Kinase Vector18 nMOverexpression of the target has minimal effect
Parental + Mutant-Kinase Vector 450 nM The mutation is sufficient to confer resistance
Bypass Pathway Activation

Cells can also develop resistance by activating parallel signaling pathways that bypass the need for the inhibited kinase. For example, if an aminopyrazole inhibitor targets BRAF V600E, resistant cells might amplify or mutate MET or EGFR, which can then reactivate the downstream MAPK pathway (MEK/ERK).

Investigative Technique: Phospho-Proteomic Profiling & Western Blotting

  • Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These membrane-based arrays are an excellent screening tool. Lysates from parental and resistant cells are incubated on a membrane spotted with antibodies against dozens of phosphorylated RTKs. A significant increase in phosphorylation of a specific RTK (e.g., MET, AXL) in the resistant cells points to a potential bypass track.

  • Western Blotting: This is the gold-standard method for validating hits from an array screen. Using specific antibodies, you can confirm the upregulation and increased phosphorylation of the candidate bypass kinase (e.g., phospho-MET) and key downstream effectors (e.g., phospho-ERK) in the resistant cells compared to the parental line, especially in the presence of the aminopyrazole inhibitor.

Conclusion and Future Directions

A systematic investigation, beginning with the generation of resistant models and moving through unbiased genomic discovery to functional validation, is essential for elucidating the mechanisms of resistance to aminopyrazole inhibitors. By understanding whether resistance is driven by on-target mutations or bypass pathway activation, researchers can devise rational strategies to overcome it. These strategies may include the design of next-generation inhibitors that can bind to the mutated target or the implementation of combination therapies that co-target both the primary kinase and the bypass pathway. This structured approach ensures that the insights gained are robust, actionable, and contribute to the development of more durable cancer therapies.

References

  • Title: Acquired resistance to the Hsp90 inhibitor aminopyrazole STA9090 in a patient with BRAF-mutant melanoma. Source: Pigment Cell & Melanoma Research URL: [Link]

  • Title: Discovery of a Potent and Selective Aminopyrazole-Based Inhibitor of Receptor Interacting Protein 1 (RIP1) Kinase. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The role of the gatekeeper residue in the development of drug resistance in epidermal growth factor receptor in cancer. Source: Perspectives in Medicinal Chemistry URL: [Link]

  • Title: Overcoming acquired resistance to targeted cancer therapies. Source: Nature Reviews Cancer URL: [Link]

  • Title: Site-Directed Mutagenesis by PCR. Source: Current Protocols in Molecular Biology URL: [Link]

comparative docking studies of pyrazole derivatives with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of Pyrazole Derivatives with Target Proteins

Introduction: The Privileged Scaffold in Modern Drug Discovery

Pyrazole and its derivatives represent a prominent class of five-membered heterocyclic compounds that have earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Their structural versatility allows for multi-point modifications, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a vast array of biological targets.[2] Consequently, pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal effects.[1][3][4][5] In the rational design of novel therapeutics, in silico molecular docking has emerged as an indispensable computational technique. It allows researchers to predict the binding modes and estimate the binding affinity of pyrazole derivatives with target proteins, thereby guiding the synthesis and prioritizing the most promising candidates for further experimental validation.[1][2]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the in silico performance of various pyrazole derivatives against therapeutically relevant protein targets. We will delve into the causality behind experimental choices, present detailed protocols for a self-validating docking workflow, and summarize quantitative data from multiple studies to support evidence-based decision-making in drug discovery.

The Rationale Behind the Docking Workflow: A Causality-Driven Approach

Molecular docking simulates the interaction between a small molecule (the ligand, e.g., a pyrazole derivative) and a macromolecule (the receptor, e.g., a target protein). The primary goal is to predict the binding conformation and affinity. The success of this process is not merely in the execution of software commands but in the careful, logical preparation of the system.

1. Receptor Selection and Preparation: The choice of the protein target is hypothesis-driven. For instance, to develop an anti-inflammatory drug, cyclooxygenase-2 (COX-2) is a logical target.[6] The starting point is typically a high-resolution crystal structure from the Protein Data Bank (PDB). Preparation is critical:

  • Removal of Non-Essential Molecules: Water molecules, co-factors, and existing ligands are often removed from the PDB file. Water molecules can interfere with the docking algorithm, and the goal is to see how the novel compound binds on its own.[7]
  • Addition of Hydrogens: Crystal structures often lack hydrogen atoms. Adding them, particularly polar hydrogens, is essential for correctly calculating interactions like hydrogen bonds.[8]
  • Assigning Charges: Atom-specific charges (e.g., Kollman charges) are applied to the protein to accurately model electrostatic interactions.[9]

2. Ligand Preparation: The pyrazole derivative must also be prepared for the simulation.

  • 3D Structure Generation: A 2D chemical drawing is converted into a 3D structure.
  • Energy Minimization: The 3D structure is optimized to its lowest energy conformation.
  • Charge Calculation & Rotatable Bonds: Charges are assigned, and rotatable bonds are defined. This flexibility is crucial, as the ligand will change its conformation to fit into the binding pocket.[8]

3. Defining the Search Space (Grid Generation): The docking algorithm does not search the entire protein. A "grid box" is defined around the protein's active site—the region where the biological activity occurs.[10] This focuses the computational effort on the relevant area, making the search more efficient and accurate. The grid's coordinates are often determined from the position of a known inhibitor (a co-crystallized ligand) in the PDB structure.

4. The Docking Algorithm and Scoring Function: The algorithm (e.g., a Genetic Algorithm in AutoDock) explores many possible conformations of the ligand within the grid box.[7] Each generated "pose" is evaluated by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

G cluster_workflow In Silico Drug Discovery Workflow A Target Identification (e.g., Kinase, COX-2) B Lead Identification (Virtual Screening of Pyrazoles) A->B Hypothesis C Molecular Docking (Predict Binding Mode & Affinity) B->C Computation D Lead Optimization (Structure-Activity Relationship) C->D Analysis E Synthesis & In Vitro Assay D->E Validation F Clinical Trials E->F Development

Caption: A high-level overview of the computational drug design cycle.

Comparative Docking Studies: Pyrazoles Across Target Classes

The true power of docking is revealed in comparative studies, where different derivatives are evaluated against one or more targets to understand structure-activity relationships (SAR) and selectivity.

Case Study 1: Anti-Inflammatory Action - COX-1 vs. COX-2

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, with two main isoforms: COX-1 (constitutive) and COX-2 (inducible).[8] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives, most famously Celecoxib, are a cornerstone of selective COX-2 inhibition.[11][12] Docking studies are instrumental in explaining this selectivity. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. Pyrazole derivatives with bulky substituents (like a sulfonamide group) can fit into this side pocket, leading to preferential binding to COX-2.[11]

Table 1: Comparative Docking Data of Pyrazole Derivatives against COX Enzymes

Compound Class/Name Target Protein Binding Energy (kcal/mol) Key Interacting Residues Reference
Pyrazole-Sulfonamide (5u) COX-2 -12.91 Arg120, Arg513, His90 [11]
Pyrazole-Sulfonamide (5s) COX-2 -12.24 Arg120, Arg513, His90 [11]
Celecoxib (Reference) COX-2 -9.92 Arg513, His90, Gln192 [11]
Pyrazole-Pyridazine (6f) COX-2 - (IC50 = 1.15 µM) Arg513, Tyr385, Ser530 [13][14]

| Pyrazole-Pyran (12) | COX-2 | - (Potent Inhibition) | Arg513, Val523 |[6] |

Note: Direct comparison of binding energies across different studies and software should be done with caution due to variations in protocols and scoring functions. IC50 values are provided where binding energies were not the primary reported metric.

Case Study 2: Anticancer Activity - Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] Pyrazole derivatives have been extensively studied as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[7][15][16] A common mechanism for kinase inhibition involves forming hydrogen bonds with the "hinge region" of the ATP-binding pocket, preventing the binding of ATP and halting the phosphorylation cascade.[9][16]

Table 2: Comparative Docking Data of Pyrazole Derivatives against Protein Kinases

Pyrazole Derivative Target Protein (PDB ID) Binding Energy (kcal/mol) Key H-Bond Interaction Reference
Compound 1b VEGFR-2 (2QU5) -10.09 kJ/mol - [7][17]
Compound 1d Aurora A (2W1G) -8.57 kJ/mol - [7][17]
Compound 2b CDK2 (2VTO) -10.35 kJ/mol - [7][17]
Compound 23 EGFR -10.36 kcal/mol - [15]
Compound 6j EGFR - (IC50 = 1.9 µM) Met793 (Hinge) [16]

| Compound 11 | Tubulin (Colchicine Site) | - (IC50 = 0.01-0.65 µM) | Cys241 |[15][18] |

Note: Some studies report energy in kJ/mol. 1 kcal ≈ 4.184 kJ.

Case Study 3: Antimicrobial Agents - Bacterial Enzyme Targets

With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Pyrazole derivatives have shown promise by targeting essential bacterial enzymes that are absent in humans.[3][4] Key targets include DNA gyrase, which is crucial for DNA replication, and Tyrosyl-tRNA synthetase, which is vital for protein synthesis.[19][20][21] Docking studies help predict how these compounds might disrupt enzyme function, for example, by interacting with key amino acids in the active site or the ATP-binding pocket of DNA gyrase.[20]

Table 3: Comparative Docking Data of Pyrazole Derivatives against Antimicrobial Targets

Pyrazole Derivative Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Reference
Ferrocenyl-pyrazole DNA Gyrase (6QX2) -9.6 Ala588, Asn109 [20]
Pyrano[2,3-c] pyrazole (5c) S. aureus DNA gyrase B - (High Affinity) - [19]
Pyrano[2,3-c] pyrazole (3d) C. albicans Aspartic protease (1ZAP) -7.98 Asp218 [5]

| 1,3,5-Trisubstituted pyrazole (2d) | GlcN-6-P synthase | - (High Affinity) | Cys300, Gln348 |[10] |

A Self-Validating Experimental Protocol for Molecular Docking

To ensure trustworthiness and reproducibility, every docking protocol must be a self-validating system. The cornerstone of validation is the ability to reproduce the experimentally determined binding mode of a known ligand.

Detailed Step-by-Step Protocol (Using AutoDock as an Example)

G cluster_protocol Molecular Docking Protocol P_Prep Step 1: Protein Preparation - Download PDB (e.g., 3LN1 for COX-2) - Remove water, ligands - Add polar hydrogens - Assign charges - Save as .pdbqt Grid Step 4: Grid Generation - Define grid box center (based on co-crystallized ligand) - Set grid box dimensions to encompass the active site P_Prep->Grid L_Prep Step 2: Ligand Preparation - Draw 2D pyrazole structure - Convert to 3D & minimize energy - Define rotatable bonds - Save as .pdbqt Dock Step 5: Docking Execution - Run AutoDock Vina - Specify receptor, ligand, and grid config files - Generate multiple binding poses L_Prep->Dock Validation Step 3: Protocol Validation (Re-docking) - Extract co-crystallized ligand - Dock it back into the active site - Calculate RMSD between docked pose and crystal pose - Goal: RMSD < 2.0 Å Validation->Grid Confirms Grid & Parameters Grid->Dock Analysis Step 6: Results Analysis - Rank poses by binding energy - Visualize lowest energy pose - Analyze H-bonds & hydrophobic interactions Dock->Analysis

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step operational plan for the proper disposal of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile (CAS No. 1119391-48-8). As a specialized heterocyclic compound utilized in research and drug development, its unique chemical structure—incorporating a pyrazole ring, a pyrrolidine moiety, and a nitrile group—necessitates a cautious and informed approach to waste management. This guide is designed for laboratory professionals to ensure safety, regulatory compliance, and environmental stewardship.

Guiding Principle: A Conservative Approach to Safety

While this compound may not be explicitly classified as hazardous for transport, the fundamental principle of laboratory safety dictates a conservative approach. The presence of pharmacologically active substructures requires that this compound be treated as a potentially hazardous chemical waste. Under no circumstances should it be discharged into the sanitary sewer system or disposed of as general refuse.[1]

The rationale for this cautious stance is rooted in the toxicological profiles of its constituent functional groups:

  • Pyrazole Derivatives : This class of compounds is known for a wide spectrum of biological activities.[1][2] Their potential long-term environmental effects are not always fully understood, making it imperative to prevent their release into aquatic ecosystems.[3]

  • Pyrrolidine Moiety : Pyrrolidine itself is a flammable liquid that emits toxic nitrogen oxides upon combustion.[4][5] Compounds containing this structure should be handled with care, and their disposal may be regulated as hazardous waste.[5]

  • Nitrile Group (-C≡N) : While organic nitriles are generally less toxic than inorganic cyanide salts because they do not readily release the cyanide ion, related amino-pyrazole-carbonitrile compounds are often classified as acute toxins and irritants.[6][7][8]

Therefore, all waste streams containing this compound must be segregated, properly contained, and managed through an approved chemical waste program.

Hazard Profile and Waste Classification

A thorough risk assessment is the first step in proper chemical waste management. The table below summarizes the key hazards associated with compounds of this type, based on data from analogous structures.

Hazard ConsiderationAssociated Risk & RationaleRecommended Classification
Acute Toxicity Similar pyrazole-carbonitrile compounds are harmful if swallowed, inhaled, or in contact with skin.[6][9][10]Chemical Waste; Potentially Toxic
Skin/Eye Irritation Causes skin and serious eye irritation.[7][11][12]Chemical Waste; Irritant
Environmental Hazard Pyrazole derivatives are an environmental concern due to their pharmacological activity.[1] Release into the environment should be minimized.[3][13]Non-hazardous for transport, but treat as environmentally sensitive.
Reactivity Stable under normal conditions. Avoid mixing with strong oxidizing agents, strong acids, or bases in waste containers.[12][14]Segregate from incompatible waste streams.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing waste from the point of generation to final disposal. Following these steps ensures a self-validating system of safety and compliance.

Step 1: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.[14]

  • Action: Immediately upon generation, segregate waste containing this compound from all other waste streams (e.g., general trash, sharps, biological waste, halogenated solvents).

  • Causality: This prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions, and ensures the waste is routed to the correct disposal facility.[14]

  • Container Selection:

    • Solid Waste: Use a robust, sealable container clearly designated for solid chemical waste. A plastic-lined cardboard box or a pail is suitable for contaminated consumables.[14]

    • Liquid Waste: Use a leak-proof, screw-cap container compatible with the solvent used. Ensure the container material is appropriate for the liquid contents.

    • Never use food or beverage containers for chemical waste.

Step 2: Waste Labeling and Documentation

Accurate labeling is a regulatory requirement and essential for safe handling.

  • Action: Label the waste container immediately with a "Hazardous Waste" tag (or your institution's equivalent) before adding any waste.[1][14] The label must include:

    • The full chemical name: "Waste this compound".

    • An accurate list of all constituents, including solvents, with approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

  • Causality: Proper labeling prevents the generation of "unknown" waste, which is expensive and dangerous to handle, and ensures that disposal technicians are fully aware of the container's contents.[14]

Step 3: Waste Accumulation and Storage

Safe storage within the laboratory is crucial while awaiting pickup.

  • Action:

    • Keep waste containers securely closed except when adding waste.[14]

    • Store the container in a designated, secondary containment tray to control potential leaks.[14]

    • Store in a cool, well-ventilated area away from heat or ignition sources.[5][15]

    • Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.[1]

  • Causality: Secondary containment prevents spills from spreading, while proper closure and ventilation minimize exposure to vapors. Avoiding overfilling prevents spills and container pressurization.

Step 4: Managing Specific Waste Streams

A. Unused or Expired Solid Compound

  • Collection: Collect the dry powder in its original container or a designated, sealed, and properly labeled solid chemical waste container.[3]

  • Preparation: Ensure the container is tightly sealed to prevent the generation of dust.

B. Contaminated Labware (Gloves, Weigh Boats, Wipes)

  • Collection: Place all contaminated solid waste into a designated container for solid chemical waste.[14]

  • Minimization: Use only the necessary amount of personal protective equipment (PPE) and consumables to minimize waste volume.

C. Aqueous Solutions

  • Collection: Collect aqueous solutions in a designated, leak-proof container labeled for "Non-Hazardous Aqueous Waste".[3]

  • Prohibition: Do not dispose of down the drain. The potential ecotoxicity of pyrazole derivatives warrants this precaution.[1][3]

D. Empty Stock Containers

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water).[3]

  • Rinsate Management: Collect the first rinsate as hazardous liquid chemical waste. Subsequent rinses can typically be collected as non-hazardous aqueous waste.[1][3]

  • Final Disposal: After rinsing, deface or remove the original label and discard the container in the regular trash or recycling, as per institutional policy.[3]

E. Spill Cleanup Material

  • Containment: In the event of a spill, use an appropriate absorbent material (e.g., dry lime, sand, or a commercial chemical absorbent) to contain the substance.[5]

  • Collection: Carefully sweep or transfer the contaminated absorbent into a designated solid chemical waste container.[3][6]

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, during spill cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Start Generate Waste Containing This compound Waste_Type Identify Waste Type Start->Waste_Type Solid Solid Waste (Powder, Contaminated PPE) Waste_Type->Solid Solid Liquid Liquid Waste (Aqueous Solutions, Rinsate) Waste_Type->Liquid Liquid Empty Empty Stock Container Waste_Type->Empty Empty Solid_Container Collect in Labeled Solid Chemical Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Aqueous Waste Container Liquid->Liquid_Container Rinse Triple-Rinse Container Empty->Rinse Store Store Securely in Secondary Containment Solid_Container->Store Liquid_Container->Store Collect_Rinsate Collect First Rinsate as Chemical Waste Rinse->Collect_Rinsate Dispose_Container Deface Label & Discard Container in Trash/Recycling Rinse->Dispose_Container Collect_Rinsate->Liquid_Container Pickup Arrange Pickup via Institutional EHS Office Store->Pickup

Caption: Workflow for the proper disposal of the target compound.

Final Disposal Arrangements

The final step is to transfer the accumulated waste to your institution's environmental health and safety (EHS) or chemical waste management program.

  • Action: Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online system.[1][14]

  • Documentation: Maintain meticulous records of all disposed chemicals, including the name, quantity, and date of disposal, as required by your laboratory's standard operating procedures and regulatory agencies.[3]

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • American Elements. (n.d.). This compound.
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -.
  • PubChem - NIH. (n.d.). Pyrrolidine.
  • New Jersey Department of Health. (n.d.). Pyrrolidine - Hazard Summary.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Pyrrolidine.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2024). Safety Data Sheet - 5-Amino-1-phenylpyrazole-4-carbonitrile.
  • Loba Chemie. (n.d.). Pyrrolidine for Synthesis - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Pyrrolidine CAS No 123-75-1 Material Safety Data Sheet.
  • MedchemExpress.com. (2024). Safety Data Sheet - 3-Amino-4-pyrazolecarbonitrile.
  • Echemi. (n.d.). 5-aMino-3-tert-butyl-1H-pyrazole-4-carbonitrile Safety Data Sheets.
  • CymitQuimica. (2024). Safety Data Sheet - 5-Amino-1-(3-fluoro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile.
  • Fisher Scientific. (2021). Safety Data Sheet - 1H-Pyrazole-4-carbonitrile, 3-amino-.
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.
  • AK Scientific, Inc. (n.d.). 3-Amino-1H-pyrazole-4-carboxamide Safety Data Sheet.
  • University of Maryland - Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste.
  • PubChem - NIH. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • Wikipedia. (n.d.). Cyanide.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.

Sources

Navigating the Safe Handling of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling novel chemical entities such as 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, a thorough understanding of its potential hazards and the corresponding protective measures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides a detailed operational plan for the safe handling and disposal of this compound, with a focus on the rationale behind each personal protective equipment (PPE) recommendation.

Understanding the Hazard Landscape

This compound is a powdered organic compound whose hazard profile necessitates a cautious and well-defined handling strategy. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications underscore the primary routes of potential exposure: ingestion, skin contact, and inhalation. The powdered nature of the substance increases the risk of aerosolization, making respiratory protection a critical consideration. Furthermore, the presence of the pyrrolidine moiety suggests that the compound may share toxicological properties with other pyrrolidine derivatives, which can include nervous system effects and anemia at high concentrations.[1] Similarly, substituted pyrazoles are known to be biologically active, further emphasizing the need for robust protective measures.

A Multi-Layered Approach to Protection: From Engineering Controls to PPE

A comprehensive safety strategy begins with engineering controls designed to minimize exposure at the source. Whenever possible, handle this compound within a certified chemical fume hood or a powder containment enclosure to control airborne particles.[2]

Personal Protective Equipment: Your Last Line of Defense

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Powder Chemical Splash Goggles and Face ShieldDouble-gloving with Nitrile GlovesFully-buttoned Laboratory CoatNIOSH-approved N95 Respirator (or higher)
Preparing Solutions Chemical Splash GogglesNitrile GlovesFully-buttoned Laboratory CoatNot generally required if performed in a fume hood
Running Reactions and Work-up Chemical Splash GogglesNitrile GlovesFully-buttoned Laboratory CoatNot generally required if performed in a fume hood
Handling Waste and Decontamination Chemical Splash GogglesHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Laboratory CoatAs needed, based on spill risk
The Rationale Behind the Recommendations
  • Eye Protection (H318): The risk of "serious eye damage" necessitates more than standard safety glasses. Chemical splash goggles are mandatory to provide a seal around the eyes, protecting against airborne powder and accidental splashes.[3] When handling larger quantities or when there is a significant risk of splashing, a face shield worn over the goggles provides an additional layer of protection for the entire face.[3][4]

  • Hand Protection (H312, H315): The "harmful in contact with skin" and "causes skin irritation" classifications demand diligent hand protection. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals. However, given the H312 classification, double-gloving is recommended when handling the solid material to provide an extra barrier against potential exposure. For tasks with a higher risk of splashes or for cleaning and waste disposal, more robust heavy-duty nitrile or neoprene gloves should be considered.[5] It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A fully-buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from contamination. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection (H332, H335): The "harmful if inhaled" and "may cause respiratory irritation" warnings, combined with the powdered form of the compound, make respiratory protection essential, especially when handling the material outside of a containment system. A NIOSH-approved N95 respirator is the minimum level of protection for weighing and transferring powders.[6][7] For higher-risk procedures or in the absence of effective engineering controls, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on a site-specific risk assessment.

Procedural Guidance: Donning, Doffing, and Disposal

Adherence to proper procedures for putting on and taking off PPE is as critical as the selection of the equipment itself.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat & Inner Gloves Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and waste disposal are essential to prevent secondary exposure and environmental contamination.

Decontamination:

  • Work Surfaces: All surfaces that may have come into contact with the compound should be decontaminated. A recommended procedure involves wiping the surface with a solution of a suitable laboratory detergent, followed by a rinse with 70% ethanol.[8]

  • Equipment: Glassware and other equipment should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent that is known to dissolve the compound, followed by a thorough wash with laboratory detergent.

  • Spills: In the event of a spill, cordon off the area and wear appropriate PPE. For small spills of the powder, gently cover with an absorbent material and then wet it to prevent dust generation before carefully scooping it into a labeled waste container. For larger spills, follow your institution's emergency procedures.

Disposal:

  • Solid Waste: this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, absorbent materials from spills) must be disposed of as hazardous chemical waste.[9] Place these materials in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container immediately after use.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour any solutions down the drain.[10]

All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

The safe handling of this compound is a manageable task when a systematic approach to risk assessment and control is employed. By understanding the inherent hazards of the compound, utilizing appropriate engineering controls, and diligently adhering to the recommended personal protective equipment protocols, researchers can confidently and safely advance their scientific endeavors. Remember that this guide provides a framework for safe operation; it is incumbent upon each user to supplement this information with their institution's specific safety policies and procedures.

References

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  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. OSHA. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • de Fátima, Â., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed, 46(12), 5641-51.
  • New Jersey Department of Health and Senior Services. (1999, July). Hazard Summary: Pyrrolidine.
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  • MDPI. (n.d.). Possibilities of Using Organic Waste after Biological and Physical Processing—An Overview. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (n.d.). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. CDC. Retrieved from [Link]

  • American Industrial Hygiene Association. (2024, July 11). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. AIHA. Retrieved from [Link]

  • Sika. (2025, February 26). Sikagard®-340 WCT Part A. Sika Srbija. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. Retrieved from [Link]

  • TST. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. Retrieved from [Link]

  • Sika. (2025, March 7). Sika Boom®-583 Low Expansion. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. Retrieved from [Link]

  • Sika. (2025, February 10). Sikagard®-950 Part A. Sika Srbija. Retrieved from [Link]

  • GHS Classification. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 20). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. PMC. Retrieved from [Link]

  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • Sika. (2025, February 10). Sikagard®-950 Part A. Sika Srbija. Retrieved from [Link]

  • PubMed. (2024, April 13). Pyrolysis, a recovery solution to reduce landfilling of residual organic waste generated from mixed municipal waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • UNEP. (2024, March 20). Organic Waste Management Initiatives. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • CPSC. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste. MIT. Retrieved from [Link]

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Sources

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